3,3-Diethyl-2,4-dimethylpentane
Description
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Properties
CAS No. |
61868-92-6 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,3-diethyl-2,4-dimethylpentane |
InChI |
InChI=1S/C11H24/c1-7-11(8-2,9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
VVQOQVXGUMJNET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Analysis of the IUPAC Name: 3,3-Diethyl-2,4-dimethylpentane
An in-depth analysis of the IUPAC nomenclature and structural representation of 3,3-Diethyl-2,4-dimethylpentane, designed for researchers, scientists, and professionals in drug development. This guide provides a systematic application of IUPAC naming conventions to verify the provided name and illustrates the molecule's structure.
The provided name, this compound, can be deconstructed to derive its chemical structure. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the name provides three key pieces of information:
-
Parent Chain : The base name "pentane" indicates a continuous chain of five carbon atoms.
-
Substituents : The prefixes "diethyl" and "dimethyl" specify the types of alkyl groups attached to the parent chain. There are two ethyl (-CH₂CH₃) groups and two methyl (-CH₃) groups.
-
Locants : The numbers "3,3-", "2-", and "4-" indicate the positions of these substituent groups along the parent carbon chain.
Based on this, the structure can be drawn by starting with a five-carbon chain and attaching the specified substituents to the designated carbon atoms.
Verification of the IUPAC Name
To ensure "this compound" is the correct IUPAC name, a systematic process must be followed. This involves identifying the longest continuous carbon chain (the parent chain), numbering it to give the substituents the lowest possible locants, and naming the substituents in alphabetical order.
Step 1: Identifying the Parent Chain
The first and most crucial step in IUPAC nomenclature is to identify the longest continuous chain of carbon atoms in the molecule.[1][2][3][4][5] Let's examine the structure derived from the name:
By expanding the ethyl groups, we can trace all possible continuous chains:
-
The horizontal chain has 5 carbons .
-
A chain including one of the ethyl groups and extending to either end of the horizontal chain also results in a 5-carbon chain (e.g., CH₃-CH₂-C-CH(CH₃)-CH₃).
When two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[3][6][7][8]
-
Choice 1 (Horizontal Chain) : This chain has four substituents attached: two methyl groups and two ethyl groups.
-
Choice 2 (Chain through an Ethyl Group) : This chain would have three substituents (e.g., an isopropyl group, an ethyl group, and a methyl group).
Since the horizontal chain has a greater number of substituents (four vs. three), it is correctly chosen as the parent chain. Therefore, the parent name is pentane .
Step 2: Numbering the Parent Chain
The parent chain must be numbered to assign the lowest possible locants to the substituents.[2][3][9]
-
Numbering from left to right : Substituents are located at positions 2 (methyl), 3 (ethyl), 3 (ethyl), and 4 (methyl). The set of locants is (2,3,3,4).
-
Numbering from right to left : Substituents are located at positions 2 (methyl), 3 (ethyl), 3 (ethyl), and 4 (methyl). The set of locants is also (2,3,3,4).
Since both numbering directions yield the identical lowest set of locants, either direction is acceptable.
Step 3: Naming and Ordering the Substituents
The substituents are identified and named:
-
At position 2: a methyl group
-
At position 3: two ethyl groups
-
At position 4: a methyl group
When multiple identical substituents are present, prefixes such as "di-", "tri-", and "tetra-" are used.[3][9][10] Thus, we have "dimethyl" and "diethyl". These substituent names are then arranged alphabetically. The prefixes "di-", "tri-", etc., are ignored when alphabetizing.[2][9]
-
d iethyl
-
d imethyl
Comparing "ethyl" and "methyl", "ethyl" comes first alphabetically.
Step 4: Assembling the Final Name
The final IUPAC name is constructed by combining the locants, substituent names (in alphabetical order), and the parent chain name.
This compound
The analysis confirms that the provided name is indeed the correct IUPAC name for the molecule.
Structural Data
The structural components of the molecule are summarized below.
| Component | Description |
| Parent Chain | Pentane (5-carbon chain) |
| Substituents | - Two Methyl (-CH₃) groups- Two Ethyl (-CH₂CH₃) groups |
| Locants | - Methyl groups at C2 and C4- Ethyl groups at C3 and C3 |
| Formula | C₁₁H₂₄ |
| Molar Mass | 156.31 g/mol |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional structure of this compound. The parent chain is highlighted, and all atoms are explicitly shown to provide a clear representation for scientific professionals.
Caption: 2D structure of this compound.
References
- 1. Naming Alkanes | ChemTalk % [chemistrytalk.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. IUPAC Rules [chem.uiuc.edu]
- 10. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Diethyl-2,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethyl-2,4-dimethylpentane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, meaning all carbon-carbon bonds are single bonds. Its intricate, sterically hindered structure imparts distinct physical and chemical properties that are of interest in various fields, including organic synthesis, materials science, and as a component in fuel studies. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its structure and potential synthetic pathways.
Molecular Structure
The molecular structure of this compound is characterized by a five-carbon pentane (B18724) backbone. The central carbon atom (C3) is quaternary and bonded to two ethyl groups. The adjacent carbons on the backbone (C2 and C4) are each substituted with a methyl group. This high degree of branching significantly influences its physical properties, such as boiling point and density, and its chemical reactivity.
In-depth Technical Guide: 3,3-Diethyl-2,4-dimethylpentane (CAS 61868-92-6) - A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the currently available technical information for the chemical compound 3,3-Diethyl-2,4-dimethylpentane, identified by the CAS number 61868-92-6. Despite a comprehensive search of publicly available scientific literature and chemical databases, it is important to note that in-depth experimental data, particularly in the context of drug development and biological signaling pathways, is exceptionally limited for this specific molecule. The information presented herein is compiled from chemical supplier databases and public chemical information repositories.
Chemical Identity and Basic Properties
This compound is a saturated acyclic hydrocarbon. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 61868-92-6 | [1][2][3][4] |
| Molecular Formula | C11H24 | [1][2][3] |
| Molecular Weight | 156.31 g/mol | [1][2][4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CCC(CC)(C(C)C)C(C)C | [2][4] |
| InChI Key | VVQOQVXGUMJNET-UHFFFAOYSA-N | [1][2][4] |
Physicochemical Data
Quantitative physicochemical data for this compound is sparse. The following table includes computed and limited experimental data.
| Property | Value | Source |
| Density | 0.795 g/mL (Predicted) | [5] |
| Refractive Index | 1.444 (Predicted) | [5] |
| Molar Volume | 196.6 mL/mol (Predicted) | [5] |
| Molecular Refractive Power | 52.19 mL/mol (Predicted) | [5] |
| XLogP3-AA (Octanol/Water Partition Coefficient) | 5.2 (Computed) | [2][4] |
| Complexity | 86.6 (Computed) | [2] |
| Rotatable Bond Count | 4 (Computed) | [2] |
Synthesis and Experimental Protocols
Similarly, there is no information available regarding experimental protocols involving this compound in biological assays, analytical method development, or as a component in drug formulation.
Biological Activity and Signaling Pathways
There is no published research to suggest that this compound has any known biological activity or is involved in any signaling pathways. The compound is a simple hydrocarbon and is not typically associated with the types of molecular interactions that would suggest a role in biological processes.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for similar flammable, volatile alkanes should be observed. These typically include:
-
Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Hazards: Assumed to be flammable. May cause skin and eye irritation. Inhalation of high concentrations of vapors may cause dizziness and drowsiness.
For more specific safety information, it is advisable to consult the SDS for structurally similar compounds like other nonane (B91170) isomers.
Logical Relationship of Available Information
The following diagram illustrates the limited scope of currently available information for this compound.
Caption: Availability of data for this compound.
This compound is a structurally defined chemical compound for which there is a significant lack of publicly available, in-depth technical and experimental data. The information is currently limited to basic identifiers and computed physicochemical properties. For researchers, scientists, and drug development professionals, this indicates that any application or study of this compound would require foundational research to establish its synthesis, purification, and basic properties before any further investigation into its potential applications could be undertaken. There is no evidence to suggest its relevance in drug development or biological signaling at this time.
References
An In-depth Technical Guide to the Isomers of C11H24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the constitutional and stereoisomers of the molecular formula C11H24, commonly known as undecane (B72203) and its isomers. This document details the structural diversity, physicochemical properties, and relevant experimental protocols for the separation and characterization of these alkanes.
Undecane (C11H24) is an acyclic alkane that exists as 159 constitutional (structural) isomers.[1][2][3] These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to variations in their carbon skeletons. These differences are primarily driven by the degree of branching, which influences intermolecular van der Waals forces.[1] Generally, a higher degree of branching results in a more compact molecular shape, leading to lower boiling points compared to the linear n-undecane.[4]
Isomer Classification and Stereoisomerism
The isomers of C11H24 can be systematically categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. Furthermore, the presence of chiral centers within these structures gives rise to stereoisomerism. A chiral center is a carbon atom bonded to four different substituent groups, resulting in non-superimposable mirror images called enantiomers. The total number of possible stereoisomers for a molecule with 'n' chiral centers is 2^n.
Below is a DOT script that generates a diagram illustrating the classification of a selection of C11H24 isomers and the concept of stereoisomerism.
A diagram illustrating the classification of C11H24 isomers.
Quantitative Data on Selected C11H24 Isomers
The following table summarizes key physical properties for n-undecane and a selection of its branched-chain isomers. This data highlights the impact of molecular structure on these properties.
| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | Undecane | 196 | -26 | 0.740 |
| 2-Methyldecane | 2-Methyldecane | 189.3 | - | 0.737 |
| 3-Methyldecane | 3-Methyldecane | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 4-Methyldecane | 188.7 | - | 0.741 |
| 5-Methyldecane | 5-Methyldecane | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2,3-Dimethylnonane | 186 | -57.06 (est.) | 0.7438 |
| 4,4-Dimethylnonane | 4,4-Dimethylnonane | 186.7 | - | - |
Note: Some data points are estimated and should be treated with caution. The availability of experimental data for all 159 isomers is limited.[1]
Experimental Protocols
The separation and characterization of C11H24 isomers are crucial for their application in various fields. Due to their similar chemical properties and often close boiling points, specialized techniques are required.
Separation of Isomers
1. Fractional Distillation: This technique is suitable for separating isomers with significant differences in boiling points.[5] For C11H24 isomers, this method requires columns with a high number of theoretical plates and high reflux ratios, which can be energy-intensive.[5]
-
Protocol:
-
Select a distillation column with a sufficient number of theoretical plates for the desired separation.
-
Charge the column with the isomer mixture.
-
Heat the mixture to its boiling point.
-
Carefully control the temperature gradient along the column to allow for the separation of components based on their boiling points.
-
Collect the fractions at their respective boiling points.
-
2. Gas Chromatography (GC): Capillary GC is a highly effective method for separating and identifying complex mixtures of alkane isomers.[6] The choice of the stationary phase is critical for achieving optimal separation.
-
Protocol:
-
Column: A high-resolution capillary column (e.g., 50 m crosslinked methyl silicone).[3]
-
Oven Program: An initial temperature of 60°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 240°C.[7]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: Inject a small volume of the diluted isomer mixture into the GC system.
-
Detection: Use a flame ionization detector (FID) for sensitive detection of hydrocarbons.
-
Identification: Identify individual isomers based on their retention times, often by comparison with known standards. n-Undecane can be used as an internal standard.[3]
-
Characterization of Isomers
1. Determination of Boiling Point:
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]
-
Methodology (Capillary Method):
-
Place a small amount of the liquid isomer in a test tube.
-
Invert a sealed capillary tube into the liquid.
-
Heat the test tube gently and observe the stream of bubbles from the capillary tube.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.
-
2. Determination of Melting Point:
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. Pure crystalline compounds exhibit a sharp melting point range.[1]
-
Methodology (Capillary Method):
-
Pack a small amount of the solid isomer into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate.
-
The melting point range is the temperature from which the first drop of liquid is observed to the temperature at which the entire sample has melted.
-
The following DOT script provides a logical workflow for the experimental characterization of a C11H24 isomer.
A diagram of the experimental workflow for isomer characterization.
References
The Architecture of Acceleration: A Technical Guide to the Discovery and History of Highly-Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Highly-branched alkanes, particularly isomers of heptane (B126788) and octane (B31449), are fundamental to modern chemistry, with wide-ranging implications from fuel technology to the synthesis of complex molecules. Their unique physicochemical properties, most notably high octane ratings, are a direct consequence of their molecular architecture. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of these pivotal compounds. It details the evolution of catalytic processes, presents key quantitative data in a structured format, and offers insights into the experimental protocols that underpin our understanding of these molecules.
A Historical Perspective: From Straight Chains to Complex Branches
The journey to understanding and harnessing the power of highly-branched alkanes is a story of pioneering chemists and transformative catalytic processes. Initially, the focus was on the straight-chain alkanes readily available from crude oil. However, the burgeoning automotive and aviation industries of the early 20th century demanded fuels with greater resistance to knocking, a phenomenon that limited engine performance. This need spurred research into the relationship between molecular structure and combustion properties.
A pivotal moment in this journey was the discovery of triptane (2,2,3-trimethylbutane) in 1922 by Belgian chemists Georges Chavanne and B. Lejeune. Triptane's exceptionally high octane rating demonstrated the profound impact of molecular branching on fuel performance.
The work of Russian-American chemist Vladimir Ipatieff in the 1930s revolutionized the field. His investigations into the catalytic isomerization of alkanes laid the groundwork for processes that could convert linear alkanes into their more valuable branched isomers. Ipatieff's research, along with the contributions of others like Louis Schmerling, led to the development of industrial-scale isomerization and alkylation processes, which became critical for producing high-octane aviation gasoline during World War II.
The post-war era saw the refinement of these technologies, with the development of more efficient and selective catalysts, including solid acids and, later, superacid systems. The timeline below highlights some of the key milestones in this journey:
-
Early 1900s: The advent of thermal cracking processes to break down large hydrocarbons into smaller, more useful ones, including gasoline components.
-
1922: Discovery of triptane and its exceptional anti-knock properties.
-
1930s: Vladimir Ipatieff's pioneering work on the catalytic isomerization of alkanes.
-
1940s: Industrial-scale implementation of isomerization and alkylation for high-octane aviation fuel production.
-
1950s-1960s: Development of platinum-based catalysts for catalytic reforming, a process that includes isomerization.
-
1970s-Present: Introduction and refinement of superacid catalysts, such as sulfated zirconia, for low-temperature isomerization.
Synthesis of Highly-Branched Alkanes: The Power of Catalysis
The primary route to highly-branched alkanes is through the catalytic isomerization of their linear or less-branched counterparts. This process involves rearranging the carbon skeleton of the alkane without changing its molecular formula. Modern isomerization processes predominantly utilize solid acid catalysts, with superacids playing a crucial role in achieving high conversion rates at relatively low temperatures.
Superacid-Catalyzed Isomerization
Superacids are acids with an acidity greater than that of 100% sulfuric acid. In the context of alkane isomerization, solid superacids like sulfated zirconia (SO₄²⁻/ZrO₂) are particularly important. These catalysts possess strong Brønsted and Lewis acid sites that facilitate the formation of carbenium ion intermediates, which are central to the isomerization mechanism.
The general mechanism for superacid-catalyzed alkane isomerization proceeds through the following steps:
-
Initiation: A carbenium ion is formed from the alkane. This can occur through the abstraction of a hydride ion by a Lewis acid site or by the protonation of a trace amount of olefin present in the feed.
-
Isomerization: The initial carbenium ion undergoes a series of rearrangements, typically involving 1,2-hydride and 1,2-methide shifts, to form more stable, branched carbenium ions.
-
Propagation: The branched carbenium ion abstracts a hydride ion from a feed alkane molecule, resulting in the formation of the desired branched alkane product and a new carbenium ion to continue the catalytic cycle.
-
Termination: The carbenium ion can be neutralized, for example, by reacting with a counter-ion on the catalyst surface.
dot
literature review on the synthesis of sterically hindered alkanes
A Guide to the Synthesis of Sterically Hindered Alkanes
For Researchers, Scientists, and Drug Development Professionals
The construction of sterically hindered alkanes, particularly those containing all-carbon quaternary centers, is a significant challenge in modern organic synthesis. These motifs are crucial structural features in many natural products and pharmaceutical agents, contributing to molecular rigidity, metabolic stability, and three-dimensionality. This technical guide provides a review of key synthetic strategies, focusing on methodologies that address the inherent steric challenges of forming congested C(sp³)–C(sp³) bonds.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C–C bond formation, though steric hindrance can pose a significant challenge.[1] Recent advancements have focused on catalyst and ligand design to overcome these limitations. Nickel catalysis, in particular, has shown exceptional performance in forming C(sp³)–C(sp³) bonds due to its unique properties, such as favoring single-electron transfer and rapid reductive elimination.[2][3]
1.1. Palladium and Organocopper Co-catalysis
A powerful cross-coupling method employs organocopper reagents with palladium catalysis to effectively form C–C bonds at highly hindered sp² and sp³ carbons.[1] This approach is applicable to a wide range of bulky substrates that are often inert in other cross-coupling reactions and demonstrates high functional group tolerance. The key to this reactivity is believed to be the low activation energy of the transmetalation step involving a compact Cu(I)-Pd(II) transition state.[1]
Table 1: Selected Examples of Pd/Cu-Catalyzed Cross-Coupling for Hindered Systems[1]
| Entry | Electrophile | Coupling Partner | Product | Yield (%) |
| 1 | 9-Bromo-triptycene | Phenylcopper(I) | 9-Phenyl-triptycene | 95 |
| 2 | 9-Bromo-triptycene | (4-MeO-Ph)Cu | 9-(4-Methoxyphenyl)-triptycene | 90 |
| 3 | 9-Bromo-triptycene | (4-CF3-Ph)Cu | 9-(4-(Trifluoromethyl)phenyl)-triptycene | 88 |
| 4 | 1-Bromo-adamantane | Phenylcopper(I) | 1-Phenyl-adamantane | 78 |
| 5 | Ethyl 2-bromo-2-methylpropanoate | Phenylcopper(I) | Ethyl 2-methyl-2-phenylpropanoate | 76 |
1.2. Nickel-Catalyzed C(sp³)–C(sp³) Coupling
Nickel catalysis is highly effective for coupling alkyl electrophiles, a challenging transformation due to issues like β-hydride elimination in competing methods.[2] Nickel-hydride (Ni-H) catalysis, for instance, can achieve enantioselective coupling of non-activated alkyl halides with internal olefins to produce chiral alkyl boronates, showcasing excellent scope and functional group tolerance under mild conditions.[4]
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a transformative strategy in organic synthesis, enabling the formation of C–C bonds under exceptionally mild conditions.[5][6][7] This approach generates highly reactive radical intermediates from stable precursors, which can then participate in bond-forming events to construct sterically congested centers.[6]
Dual catalytic systems that merge photoredox catalysis with another catalytic cycle (e.g., organocatalysis or transition metal catalysis) have proven particularly powerful.[6] For example, combining photoredox and enamine catalysis can achieve the enantioselective α-alkylation of aldehydes, a historically challenging transformation.[6]
Table 2: Substrate Scope for Photoredox-Mediated α-Alkylation of Aldehydes
| Entry | Aldehyde | Alkyl Halide | Product Yield (%) | Enantiomeric Excess (%) |
| 1 | Hexanal | Ethyl α-bromoacetate | 85 | 95 |
| 2 | Cyclohexanecarboxaldehyde | Methyl α-bromopropionate | 78 | 92 |
| 3 | Benzaldehyde | tert-Butyl α-bromoacetate | 72 | 90 |
| 4 | 3-Phenylpropanal | Isopropyl α-bromoisobutyrate | 88 | 97 |
Olefin Hydroalkylation
The hydroalkylation of unactivated olefins is a direct method for creating new C(sp³)–C(sp³) bonds and is particularly useful for synthesizing molecules with all-carbon quaternary centers.[8][9] Methodologies in this area often involve metal hydride hydrogen atom transfer (MHAT), where the regioselective transfer of a hydrogen atom to an olefin generates a substituted carbon radical, which can then be functionalized.[8]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Pd/Cu-Catalyzed Cross-Coupling of 9-Bromotriptycene[1]
To a flame-dried Schlenk tube under an argon atmosphere is added Pd(OAc)₂ (2.0 mol%), tris(o-methoxyphenyl)phosphine (4.0 mol%), the aryl halide (1.0 equiv), and the organocopper reagent (1.2 equiv). Anhydrous THF is added, and the reaction mixture is stirred at 60 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired sterically hindered alkane.
Diagrams of Key Processes
Below are diagrams illustrating a typical experimental workflow and the logical flow of a catalytic cross-coupling reaction.
References
- 1. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective C(sp3)–C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances | Semantic Scholar [semanticscholar.org]
Theoretical Conformational Analysis of 3,3-Diethyl-2,4-dimethylpentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of the highly branched alkane, 3,3-diethyl-2,4-dimethylpentane. While specific experimental data for this molecule is limited in publicly accessible literature, this document outlines the established computational protocols and theoretical principles that govern its conformational landscape. The guide details the application of molecular mechanics, ab initio, and density functional theory (DFT) methods for identifying stable conformers and determining their relative energies and rotational barriers. All quantitative data presented is representative and intended to illustrate the expected conformational preferences based on studies of analogous branched alkanes. Furthermore, this guide presents detailed workflows and logical relationships using standardized visualization methods to aid researchers in designing and interpreting their own computational studies.
Introduction to Conformational Analysis of Branched Alkanes
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like alkanes, rotation around single bonds gives rise to various spatial arrangements known as conformations. The study of the energetics and interconversion of these conformers is termed conformational analysis. In highly branched alkanes such as this compound, the steric hindrance between bulky alkyl groups plays a dominant role in determining the preferred conformations. Understanding the conformational landscape of such molecules is crucial in fields like drug design, where molecular shape is a key determinant of biological activity, and in materials science for predicting macroscopic properties.
Theoretical and computational methods are indispensable tools for elucidating the complex conformational preferences of molecules that may be challenging to study experimentally. These methods allow for the systematic exploration of the potential energy surface to identify low-energy conformers and the transition states that connect them.
Theoretical Methodologies
The conformational analysis of this compound can be approached using a hierarchy of computational methods, each with its own balance of accuracy and computational cost.
Molecular Mechanics (MM)
Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally inexpensive and are well-suited for initial conformational searches on large molecules.
Experimental Protocol: Conformational Search using Molecular Mechanics
-
Force Field Selection: Choose a force field optimized for hydrocarbons, such as MMFF94, OPLS-AA, or COMPASS.[1][2][3] The selection of an appropriate force field is crucial for obtaining reliable results.[1][4]
-
Initial Structure Generation: Construct an initial 3D structure of this compound.
-
Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm.
-
Systematic Search: Involves rotating all rotatable bonds by a defined increment. This method can be computationally intensive for molecules with many rotatable bonds.
-
Stochastic/Monte Carlo Search: Involves random changes to the molecular geometry followed by energy minimization.
-
-
Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local energy minimum.
-
Filtering and Clustering: The resulting conformers are filtered to remove duplicates and clustered based on their geometry and energy.
Quantum Mechanical (QM) Methods
Quantum mechanical methods provide a more accurate description of the electronic structure and are used to refine the energies and geometries of the conformers obtained from molecular mechanics.
-
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy.[5][6] For conformational energies of alkanes, CCSD(T) is considered the gold standard.[5][6]
-
Density Functional Theory (DFT): DFT methods offer a good compromise between accuracy and computational cost. Functionals such as B3LYP, PBE0, and the M06 family are commonly used for conformational studies of organic molecules.[5][6] The inclusion of dispersion corrections (e.g., Grimme's D3 or D4) is essential for accurately describing the non-covalent interactions that govern alkane conformations.[5]
Experimental Protocol: Geometry Optimization and Energy Calculation using DFT
-
Input Structures: Use the low-energy conformers identified from the molecular mechanics search as starting points.
-
Method Selection:
-
Functional: Choose a suitable DFT functional, for example, B3LYP-D3(BJ) or ωB97X-D.
-
Basis Set: Employ a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or cc-pVDZ. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) or cc-pVTZ is recommended.[7]
-
-
Geometry Optimization: Perform a full geometry optimization for each conformer. The convergence criteria should be stringent to ensure a true energy minimum is found.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculation: For even higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a larger basis set or a more accurate computational method (e.g., CCSD(T)).
Data Presentation: Conformational Analysis of this compound
The following tables present hypothetical but plausible quantitative data for the low-energy conformers of this compound, as would be obtained from the theoretical methods described above. The relative energies are calculated with respect to the most stable conformer.
Table 1: Relative Energies of this compound Conformers
| Conformer ID | Description of Key Dihedral Angles | Relative Energy (MMFF94) (kcal/mol) | Relative Energy (B3LYP-D3/6-31G(d)) (kcal/mol) | Relative Gibbs Free Energy (B3LYP-D3/6-31G(d)) (kcal/mol) |
| Conf-1 | All central C-C bonds in anti-periplanar arrangements | 0.00 | 0.00 | 0.00 |
| Conf-2 | One gauche interaction between a central ethyl and methyl group | 0.85 | 0.92 | 0.88 |
| Conf-3 | One gauche interaction between the two central ethyl groups | 1.10 | 1.25 | 1.18 |
| Conf-4 | Two gauche interactions involving ethyl and methyl groups | 1.75 | 1.90 | 1.82 |
| Conf-5 | Sterically hindered arrangement with multiple gauche interactions | 3.50 | 4.10 | 3.95 |
Table 2: Rotational Barriers around the C3-C4 Bond
| Transition State ID | Description of Eclipsed Interaction | Rotational Barrier (B3LYP-D3/6-31G(d)) (kcal/mol) |
| TS-1 | Methyl eclipsing Hydrogen | 4.5 |
| TS-2 | Ethyl eclipsing Hydrogen | 4.8 |
| TS-3 | Methyl eclipsing Methyl | 6.2 |
| TS-4 | Ethyl eclipsing Methyl | 7.5 |
Mandatory Visualizations
The following diagrams illustrate the workflow and conceptual relationships involved in the theoretical conformational analysis of this compound.
Caption: Computational workflow for theoretical conformational analysis.
Caption: Relationship between low-energy conformers and transition states.
Conclusion
This technical guide has outlined a robust theoretical framework for the conformational analysis of this compound. By employing a combination of molecular mechanics and quantum mechanical methods, researchers can gain detailed insights into the conformational preferences and energetic landscape of this and other highly branched alkanes. The provided protocols and representative data serve as a valuable resource for designing computational studies aimed at understanding the structure-property relationships in complex organic molecules. The visualizations offer a clear and concise representation of the computational workflow and the interconnectivity of different conformational states. This foundational knowledge is critical for applications in drug discovery and materials science where precise control and understanding of molecular conformation are paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3,3-Diethyl-2,4-dimethylpentane: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,3-diethyl-2,4-dimethylpentane (C₁₁H₂₄). It is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols for data acquisition. A logical workflow for spectroscopic analysis and structural elucidation is also presented.
Introduction
This compound is a highly branched, saturated acyclic alkane with the molecular formula C₁₁H₂₄.[1][2] Its molecular weight is 156.31 g/mol .[2] As with any organic compound, the unambiguous determination of its structure is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for molecular characterization.[3] This guide presents the predicted spectroscopic characteristics of this compound based on its structure and established principles of organic spectroscopy.
Predicted Spectroscopic Data
Due to the high degree of branching and the presence of a quaternary carbon center, the spectroscopic data for this compound presents unique features. The following tables summarize the predicted quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] Protons in alkanes typically resonate in the upfield region of the ¹H NMR spectrum (0.5 - 2.0 ppm).[4] The symmetry in the this compound structure simplifies its predicted spectrum.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.85 | Triplet (t) | 6H | -CH₂CH₃ (Ethyl groups) |
| ~ 0.90 | Doublet (d) | 12H | -CH(CH₃ )₂ (Isopropyl groups) |
| ~ 1.35 | Quartet (q) | 4H | -CH₂ CH₃ (Ethyl groups) |
| ~ 1.80 | Septet (sept) | 2H | -CH (CH₃)₂ (Isopropyl groups) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 8 | Primary (CH₃) | -CH₂CH₃ (Ethyl groups) |
| ~ 20 | Primary (CH₃) | -CH(CH₃ )₂ (Isopropyl groups) |
| ~ 25 | Secondary (CH₂) | -CH₂ CH₃ (Ethyl groups) |
| ~ 35 | Tertiary (CH) | -CH (CH₃)₂ (Isopropyl groups) |
| ~ 45 | Quaternary (C) | C (CH₂CH₃)₂(CH(CH₃)₂) |
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.[5] The absence of other functional groups simplifies the spectrum, making the "fingerprint region" (below 1500 cm⁻¹) particularly important for identification.[6][7]
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 2960 - 2850 | Strong | C-H Stretch | CH₃, CH₂, and CH groups[5][8][9] |
| 1470 - 1450 | Medium | C-H Bend (Scissoring) | CH₂ and CH₃ groups[5][8][10] |
| 1385 - 1370 | Medium | C-H Bend (Symmetric) | CH₃ groups[5][8][10] |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.[3] For highly branched alkanes, the molecular ion peak is often weak or absent.[11][12] Fragmentation typically occurs via the cleavage of C-C bonds to form the most stable carbocations.[12][13]
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)
| m/z | Predicted Relative Intensity | Proposed Fragment Ion |
| 156 | Very Low / Absent | [C₁₁H₂₄]⁺ (Molecular Ion) |
| 127 | Medium | [M - C₂H₅]⁺ (Loss of an ethyl group) |
| 113 | High | [M - C₃H₇]⁺ (Loss of an isopropyl group) |
| 85 | Medium | [C₆H₁₃]⁺ |
| 71 | High | [C₅H₁₁]⁺ |
| 57 | High (possible Base Peak) | [C₄H₉]⁺ (tert-Butyl cation) |
| 43 | High (possible Base Peak) | [C₃H₇]⁺ (Isopropyl cation) |
Experimental Protocols
Reproducible and high-quality spectroscopic data depend on standardized experimental protocols.[3]
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[14] Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).[8][15]
-
Tube Preparation: Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[14] Wipe the outside of the tube before insertion into the spectrometer.[14]
-
Data Acquisition: Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to maximize homogeneity and resolution. For ¹H NMR, acquire 8-16 scans. For the less sensitive ¹³C nucleus, 64-1024 scans (or more) using a proton-decoupled pulse sequence are typically required.[3]
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at standard conditions, a thin film is prepared. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8]
-
Data Acquisition: Place the prepared plates into the sample holder of an FT-IR spectrometer. Record a background spectrum of the empty plates first. Then, run the sample scan. The instrument software automatically subtracts the background to generate the final spectrum.[8]
Mass Spectrometry Protocol
-
Sample Introduction: The most common method for a volatile alkane is Gas Chromatography-Mass Spectrometry (GC-MS).[8] A dilute solution of the compound in a volatile solvent is prepared.
-
Ionization: Inject 1 µL of the solution into the GC, which separates the compound before it enters the mass spectrometer.[3] In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).[3]
-
Analysis and Detection: The resulting molecular ion and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[16] A detector records the abundance of each ion to generate the mass spectrum.[16]
Workflow for Spectroscopic Analysis
The structural confirmation of a compound like this compound follows a logical workflow, integrating data from multiple spectroscopic techniques.
References
- 1. This compound | CAS#:61868-92-6 | Chemsrc [chemsrc.com]
- 2. This compound | C11H24 | CID 23384862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 10. IR spectrum: Alkanes [quimicaorganica.org]
- 11. youtube.com [youtube.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
A Deep Dive into the Thermodynamic Properties of Branched Alkanes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The structural architecture of alkanes, particularly the degree of branching, profoundly influences their thermodynamic properties. For professionals in research and drug development, a comprehensive understanding of these relationships is crucial for predicting molecular behavior, from reaction kinetics to biological interactions. This guide provides a detailed examination of the core thermodynamic properties of branched alkanes, methodologies for their determination, and their relevance in a pharmaceutical context.
The Influence of Branching on Core Thermodynamic Properties
The seemingly subtle shift from a linear to a branched alkane isomer introduces significant changes in intermolecular forces and molecular stability, directly impacting physical properties like boiling point, melting point, and the enthalpy of formation.
Boiling Point: A Tale of Surface Area
A consistent and predictable trend is observed in the boiling points of alkane isomers: increased branching leads to a lower boiling point .[1] Linear alkanes, with their larger surface areas, facilitate more significant London dispersion forces—the primary intermolecular force in nonpolar molecules.[2] The more compact, spherical shape of branched alkanes reduces the effective surface area for these interactions, requiring less energy to transition from the liquid to the gaseous phase.[3][4]
Melting Point: The Intricacies of Packing and Symmetry
The effect of branching on melting points is more complex than on boiling points. While branching generally disrupts the efficient packing of molecules in a crystal lattice, leading to lower melting points, highly symmetrical branched isomers can exhibit unusually high melting points.[4] This is because their regular shape allows them to pack more effectively into a crystal structure than their linear or less symmetrical branched counterparts.[4] A prime example is 2,2-dimethylpropane (neopentane), which has a significantly higher melting point than n-pentane.[4]
Thermodynamic Stability: The Energetic Advantage of Branching
Contrary to what their lower boiling points might suggest, branched alkanes are generally more thermodynamically stable than their linear isomers .[5][6] This increased stability is reflected in their less negative (or more positive) standard enthalpies of formation (ΔH°f) and lower heats of combustion.[2][7] A lower heat of combustion indicates that the molecule was in a more stable, lower energy state before combustion.[2][8] The reasons for this enhanced stability are complex and have been attributed to factors including the relief of steric strain and favorable electronic effects.[2][5]
Quantitative Data Summary
To illustrate these trends, the thermodynamic properties of C8H18 isomers are presented below.
| Isomer Name | Structure (SMILES) | Boiling Point (°C) | Melting Point (°C) | Standard Enthalpy of Formation (kJ/mol) |
| n-Octane | CCCCCCCC | 125.7 | -56.8 | -208.5 |
| 2-Methylheptane | CCCCCC(C)C | 117.6 | -109.0 | -212.5 |
| 3-Methylheptane | CCCCC(C)CC | 118.9 | -120.5 | -210.8 |
| 2,2-Dimethylhexane | CCC(C)(C)CC | 106.8 | -121.2 | -224.2 |
| 2,3-Dimethylhexane | CCCC(C)C(C)C | 115.6 | -118.6 | -216.9 |
| 2,2,4-Trimethylpentane | CC(C)CC(C)(C)C | 99.2 | -107.4 | -224.1 |
| 2,2,3,3-Tetramethylbutane | CC(C)(C)C(C)(C)C | 106.5 | 100.7 | -225.9 |
Data sourced from publicly available chemical databases. Values can vary slightly between sources.
Experimental Determination of Thermodynamic Properties
Accurate determination of these thermodynamic properties relies on precise calorimetric techniques.
Key Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion:
Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal properties of materials.[9][10] It measures the difference in heat flow between a sample and a reference as a function of temperature.[11]
-
Principle: A sample and an inert reference are heated or cooled at a constant rate. The difference in the amount of heat required to maintain both at the same temperature is measured. This difference reveals thermal transitions such as melting.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the alkane is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed pan is used as a reference. The instrument is purged with an inert gas (e.g., nitrogen) to create a stable atmosphere.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, for example, heating from -150 °C to 150 °C at a rate of 10 °C/min.
-
Data Acquisition: The instrument records the differential heat flow versus temperature. An endothermic peak is observed during melting.
-
Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the melting endotherm. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[12][13]
-
2. Bomb Calorimetry for Enthalpy of Combustion:
Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[14][15]
-
Principle: A known mass of the sample is combusted completely in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.[16]
-
Methodology:
-
Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[17]
-
Sample Preparation: A weighed pellet (0.5-1.0 g) of the liquid alkane is placed in a sample crucible. A fuse wire of known length is attached to the ignition electrodes, with the wire in contact with the sample.
-
Assembly and Pressurization: The crucible is placed in the bomb, which is then sealed. The bomb is purged of air and filled with pure oxygen to a pressure of approximately 25-30 atm.[14]
-
Combustion: The bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The initial temperature is recorded. The sample is then ignited electrically.[15]
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.
-
Calculations: The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire. From this, the enthalpy of combustion (ΔHc) per mole of the alkane is determined.[18]
-
Visualizing Key Concepts and Workflows
To further elucidate the relationships and processes discussed, the following diagrams are provided.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. research.monash.edu [research.monash.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. manuals.labflow.com [manuals.labflow.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. ocf.berkeley.edu [ocf.berkeley.edu]
- 18. youtube.com [youtube.com]
A Technical Guide to the Solubility of 3,3-Diethyl-2,4-dimethylpentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the solubility characteristics of 3,3-Diethyl-2,4-dimethylpentane, a branched alkane. Due to a lack of specific experimental data in publicly available literature, this guide focuses on the theoretical principles governing its solubility in common organic solvents, based on the well-established behavior of non-polar hydrocarbons. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, along with a workflow diagram to guide laboratory investigations.
Introduction to this compound
This compound (C₁₁H₂₄) is a highly branched aliphatic hydrocarbon.[1][2] Its non-polar nature is the primary determinant of its solubility behavior.[3] Like other alkanes, it is a colorless liquid with a gasoline-like odor and is considered relatively inert.[3][4] Understanding its solubility is crucial for applications where it might be used as a solvent, a non-polar medium in chemical reactions, or as a reference compound in formulation and extraction processes.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. Alkanes are non-polar molecules, and their primary intermolecular forces are weak van der Waals dispersion forces.[5][6][7] Consequently, they exhibit high solubility in solvents with similar characteristics.
-
In Non-Polar Solvents: this compound is expected to be highly soluble or miscible in non-polar organic solvents such as hexane, heptane, cyclohexane, benzene, and carbon tetrachloride.[3][8][9][10] The process of dissolution involves the disruption of van der Waals forces between the solute molecules and between the solvent molecules, followed by the formation of new van der Waals forces between the solute and solvent molecules.[6][7] As these forces are similar in nature and magnitude, this process is energetically favorable.
-
In Polar Aprotic Solvents: In polar aprotic solvents like acetone, ethyl acetate, or dichloromethane, the solubility is expected to be moderate to high. While these solvents have dipole-dipole interactions, they are often capable of dissolving non-polar compounds to a significant extent.
-
In Polar Protic Solvents: The solubility of this compound is expected to be very low in polar protic solvents such as water, ethanol, and methanol.[3][7][11] The strong hydrogen bonds between the molecules of these polar solvents are not easily overcome by the weak van der Waals interactions that would be formed with the alkane molecules.[7][11]
Predicted Solubility in Common Organic Solvents
While specific quantitative data for this compound is unavailable, the following table provides a qualitative prediction of its solubility based on the general principles of alkane solubility.
| Solvent Classification | Solvent | Predicted Qualitative Solubility |
| Non-Polar | Hexane | High / Miscible |
| Heptane | High / Miscible | |
| Cyclohexane | High / Miscible | |
| Benzene | High / Miscible | |
| Toluene | High / Miscible | |
| Carbon Tetrachloride | High / Miscible | |
| Polar Aprotic | Diethyl Ether | High |
| Dichloromethane | Moderate to High | |
| Chloroform | Moderate to High | |
| Ethyl Acetate | Moderate | |
| Acetone | Low to Moderate | |
| Acetonitrile | Low | |
| Dimethylformamide (DMF) | Very Low | |
| Dimethyl Sulfoxide (DMSO) | Very Low | |
| Polar Protic | Ethanol | Low |
| Methanol | Very Low | |
| Water | Insoluble |
Generalized Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Syringes and filters (if necessary for sampling)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a series of vials. The presence of a separate phase of the solute should be visible to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation of the excess solute.
-
-
Sampling:
-
Carefully extract a known volume of the clear, saturated supernatant (the solvent layer) using a pre-warmed or temperature-equilibrated pipette or syringe. It is critical to avoid disturbing the undissolved solute layer.
-
If necessary, filter the sample to remove any suspended microdroplets.
-
-
Quantitative Analysis:
-
Dilute the collected sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Data Calculation and Reporting:
-
Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions.
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is required.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
References
- 1. This compound [stenutz.eu]
- 2. Page loading... [wap.guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3,3-Dimethylpentane - Wikipedia [en.wikipedia.org]
- 5. Solubility of Alkanes in organic solvents [almerja.net]
- 6. All about Solubility of Alkanes [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. oit.edu [oit.edu]
Methodological & Application
Application Note: A Multi-Step Synthesis of 3,3-Diethyl-2,4-dimethylpentane from Diethyl Malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction This document provides a detailed protocol for the multi-step synthesis of the highly branched alkane, 3,3-diethyl-2,4-dimethylpentane, commencing from the readily available starting material, diethyl malonate. This synthetic route is designed for laboratory-scale preparation and involves three key transformations: a magnesium-mediated acylation followed by ketonic hydrolysis and decarboxylation, a Wittig olefination, and a final catalytic hydrogenation. Each step is detailed with specific reagents, conditions, and purification methods. The protocols are intended to provide a comprehensive guide for chemists in research and development.
Overall Synthetic Scheme
The synthesis of this compound from diethyl malonate is accomplished via the following three-stage process:
-
Stage 1: Synthesis of 2,4-Dimethyl-3-pentanone (B156899). This stage involves the acylation of diethyl malonate with isobutyryl chloride, followed by hydrolysis and decarboxylation to yield the key ketone intermediate.
-
Stage 2: Wittig Olefination. The ketone is then converted to the corresponding alkene, 3,3-diethyl-2,4-dimethyl-2-pentene, using a Wittig reaction with an ethyl-derived phosphorane.
-
Stage 3: Catalytic Hydrogenation. The final step is the reduction of the alkene to the target saturated alkane, this compound.
Logical Workflow of the Synthesis
Caption: Overall workflow for the synthesis of this compound.
Data Presentation
Table 1: Summary of Reagents and Products
| Step | Starting Material(s) | Key Reagents | Intermediate/Product | Molar Mass ( g/mol ) |
|---|---|---|---|---|
| 1a | Diethyl Malonate, Magnesium, Ethanol (B145695) | Isobutyryl Chloride | Diethyl Isobutyrylmalonate | 230.28 |
| 1b | Diethyl Isobutyrylmalonate | H₂SO₄ (aq) | 2,4-Dimethyl-3-pentanone | 114.19 |
| 2a | Triphenylphosphine (B44618), Ethyl Bromide | - | Ethyltriphenylphosphonium Bromide | 371.25 |
| 2b | Ethyltriphenylphosphonium Bromide, 2,4-Dimethyl-3-pentanone | n-Butyllithium | 3,3-Diethyl-2,4-dimethyl-2-pentene | 154.30 |
| 3 | 3,3-Diethyl-2,4-dimethyl-2-pentene | H₂, Palladium on Carbon (Pd/C) | this compound | 156.31 |
Table 2: Physical and Spectroscopic Data of Key Compounds
| Compound | Appearance | Boiling Point (°C) | Density (g/mL) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|---|---|
| Diethyl Malonate | Colorless liquid | 199.3 | 1.055 | 4.20 (q, 4H), 3.39 (s, 2H), 1.28 (t, 6H) | 166.8, 61.4, 41.7, 14.0 |
| 2,4-Dimethyl-3-pentanone[1][2][3] | Colorless liquid | 123-125 | 0.806 | 2.75 (septet, 2H), 1.08 (d, 12H) | 217.5, 41.0, 18.2 |
Experimental Protocols
Stage 1: Synthesis of 2,4-Dimethyl-3-pentanone
Part 1a: Acylation of Diethyl Malonate to form Diethyl Isobutyrylmalonate [7][8]
This procedure is adapted from magnesium-mediated acylation methods which provide high yields for C-acylation.
-
Materials:
-
Magnesium turnings (2.43 g, 0.1 mol)
-
Anhydrous ethanol (50 mL)
-
Diethyl malonate (16.0 g, 0.1 mol)
-
Isobutyryl chloride (10.7 g, 0.1 mol)
-
Anhydrous diethyl ether (100 mL)
-
5% Sulfuric acid (aq)
-
Saturated sodium bicarbonate solution (aq)
-
Brine
-
-
Protocol:
-
Set up a 500 mL three-necked, round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried.
-
Under a nitrogen atmosphere, add magnesium turnings to the flask.
-
Add 15 mL of anhydrous ethanol to the magnesium. A gentle warming may be required to initiate the reaction.
-
Once the reaction begins, add a solution of diethyl malonate in 35 mL of anhydrous ethanol dropwise from the funnel at a rate that maintains a steady reflux.
-
After the addition is complete and the magnesium has dissolved, add 100 mL of anhydrous diethyl ether.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of isobutyryl chloride in 25 mL of anhydrous diethyl ether dropwise over 30 minutes with vigorous stirring.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold 5% sulfuric acid.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl isobutyrylmalonate. The product can be purified by vacuum distillation. Expected Yield: ~91%.
-
Part 1b: Hydrolysis and Decarboxylation to 2,4-Dimethyl-3-pentanone [9][10]
-
Materials:
-
Crude diethyl isobutyrylmalonate from Part 1a (~23 g, 0.1 mol)
-
Sulfuric acid (50% v/v, 100 mL)
-
-
Protocol:
-
Combine the crude diethyl isobutyrylmalonate and 50% sulfuric acid in a 250 mL round-bottom flask.
-
Heat the mixture to reflux for 6-8 hours. CO₂ evolution should be observed.
-
After cooling, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.
-
Purify the resulting crude ketone by fractional distillation (b.p. 123-125 °C) to obtain pure 2,4-dimethyl-3-pentanone. Expected Yield: 70-80%.
-
Stage 2: Synthesis of 3,3-Diethyl-2,4-dimethyl-2-pentene via Wittig Olefination
Part 2a: Preparation of Ethyltriphenylphosphonium Bromide [11][12]
-
Materials:
-
Triphenylphosphine (26.2 g, 0.1 mol)
-
Ethyl bromide (13.1 g, 0.12 mol)
-
Toluene (B28343) (150 mL)
-
-
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in toluene.
-
Add ethyl bromide and heat the mixture to reflux for 12 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and collect the white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold toluene and dry under vacuum to yield ethyltriphenylphosphonium bromide. Expected Yield: >90%.
-
Part 2b: Wittig Reaction [13][14]
-
Materials:
-
Ethyltriphenylphosphonium bromide (18.6 g, 0.05 mol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 200 mL)
-
n-Butyllithium (2.5 M in hexanes, 20 mL, 0.05 mol)
-
2,4-Dimethyl-3-pentanone (5.7 g, 0.05 mol)
-
-
Protocol:
-
In an oven-dried, 500 mL three-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in 150 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium via syringe. The solution will turn a deep red/orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 2,4-dimethyl-3-pentanone in 50 mL of anhydrous THF dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. The color will fade, and a precipitate of triphenylphosphine oxide will form.
-
Quench the reaction by adding 50 mL of water.
-
Extract the mixture with pentane (B18724) (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and carefully remove the pentane by distillation. The crude product, 3,3-diethyl-2,4-dimethyl-2-pentene, can be purified by fractional distillation. Expected Yield: 60-70%.
-
Stage 3: Catalytic Hydrogenation to this compound[15][16]
-
Materials:
-
3,3-Diethyl-2,4-dimethyl-2-pentene (~7.7 g, 0.05 mol)
-
Ethanol (100 mL)
-
10% Palladium on carbon (Pd/C, 0.2 g)
-
-
Protocol:
-
Dissolve the alkene in ethanol in a suitable hydrogenation vessel (e.g., a Parr shaker bottle).
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake or stir at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.
-
Remove the ethanol by distillation. The remaining liquid is the crude product.
-
Purify by fractional distillation to obtain this compound. Expected Yield: >95%.
-
References
- 1. 2,4-Dimethyl-3-pentanone(565-80-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. This compound | C11H24 | CID 23384862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Ch21: Malonic esters [chem.ucalgary.ca]
- 10. d-nb.info [d-nb.info]
- 11. Page loading... [guidechem.com]
- 12. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Application Notes and Protocols for the Preparation of Highly-Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Highly-branched alkanes are crucial molecular scaffolds in medicinal chemistry and drug development. Their unique three-dimensional structures can impart desirable physicochemical properties to drug candidates, such as increased metabolic stability, improved oral bioavailability, and enhanced binding affinity to biological targets. The controlled synthesis of these complex hydrocarbons is, therefore, of significant interest. This document provides detailed laboratory protocols for three robust methods for the preparation of highly-branched alkanes: Catalytic Hydroisomerization, Grignard Reagent-based Synthesis, and the Corey-House Synthesis.
Method 1: Catalytic Hydroisomerization of n-Alkanes
Catalytic hydroisomerization is a widely used industrial process for converting linear alkanes into their branched isomers.[1] In a laboratory setting, this method is valuable for generating libraries of branched alkanes from readily available linear feedstocks. The process typically employs a bifunctional catalyst, which possesses both acidic and metallic sites.[2] The acidic sites, often zeolites, facilitate the skeletal rearrangement of the alkane via carbenium ion intermediates, while the metallic sites, such as platinum or palladium, catalyze the necessary dehydrogenation and hydrogenation steps.[1][3]
Experimental Protocol: Hydroisomerization of n-Heptane over a Pt/Zeolite Catalyst
This protocol describes a general procedure for the hydroisomerization of n-heptane in a continuous-flow fixed-bed reactor.[4]
Materials:
-
n-Heptane (reactant)
-
Hydrogen gas (carrier and reactant)
-
Nitrogen gas (for drying and purging)
-
Pt/HZSM-5 catalyst (or other suitable zeolite-based catalyst)
-
Fixed-bed micro-reactor system equipped with a furnace, mass flow controllers, a back-pressure regulator, and a condenser.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Preparation: A fixed bed of the Pt/zeolite catalyst (e.g., 0.2 g) is loaded into the micro-reactor.[4]
-
Catalyst Pretreatment: The catalyst is pretreated in situ by heating to 400°C for 2 hours under a flow of hydrogen gas (40 mL/min) to reduce the metal sites and remove any adsorbed impurities.[4]
-
Reaction Setup: After pretreatment, the reactor temperature is adjusted to the desired reaction temperature (e.g., 200-350°C).[4] The system pressure is set using a back-pressure regulator (e.g., 1 atmosphere).[4]
-
Reaction Execution: A continuous flow of hydrogen gas is established (e.g., at a H₂/hydrocarbon molar ratio of 7).[4] Liquid n-heptane is then introduced into the reactor via a syringe pump at a controlled flow rate (e.g., 1 mL/h).[4]
-
Product Collection and Analysis: The reactor effluent is passed through a condenser to separate the liquid products from the gaseous stream. The liquid products are collected and analyzed by gas chromatography (GC) to determine the conversion of n-heptane and the selectivity for various branched isomers.
Data Presentation: Hydroisomerization of n-Alkanes
The following table summarizes representative quantitative data for the hydroisomerization of n-alkanes under different conditions.
| Starting Alkane | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Isomer Yield (%) | Reference |
| n-Decane | Pt-ZSM-22 | 230 | N/A | 84 | N/A | [5] |
| n-Hexadecane | Pt-H-Beta | 220 | 30 | N/A | N/A | [6] |
| n-Heptane | Pt/MCM48-HZSM5 | 350 | 1 | ~95 | ~80 | [4] |
| C10-C19 Alkanes | Pt-ZSM-22 | 240 | N/A | 90 | 89 | [5] |
Method 2: Grignard Reagent-based Synthesis
Grignard reagents are powerful tools for the construction of carbon-carbon bonds and are particularly useful for creating highly-branched structures, including those with quaternary carbon centers. This approach generally involves two steps: the reaction of a Grignard reagent with a ketone or aldehyde to form a tertiary or secondary alcohol, followed by the reduction of the alcohol to the corresponding alkane.[7]
Experimental Protocol: Synthesis of a Tertiary Alcohol and Subsequent Reduction
This protocol provides a step-by-step guide for the synthesis of a highly-branched alkane via a Grignard reaction followed by reduction.
Part A: Synthesis of a Tertiary Alcohol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Alkyl halide (e.g., tert-butyl chloride)
-
Ketone (e.g., 3-pentanone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small amount of the alkyl halide in anhydrous ether to initiate the reaction. Once initiated, add the remaining alkyl halide dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve the ketone in anhydrous ether and add it dropwise to the stirred Grignard reagent.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully quench the reaction by pouring the mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purification: Purify the tertiary alcohol by column chromatography or crystallization.
Part B: Reduction of the Tertiary Alcohol to the Alkane
Materials:
-
Tertiary alcohol (from Part A)
-
Potassium hydroxide (B78521)
-
Diethylene glycol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the tertiary alcohol and potassium hydroxide in diethylene glycol. Add hydrazine hydrate to the mixture.
-
Reaction Execution: Heat the mixture to reflux. Water and excess hydrazine will distill off. Continue heating until the reaction temperature reaches approximately 200°C.
-
Workup: Cool the reaction mixture to room temperature and add water.
-
Extraction and Isolation: Extract the product with pentane. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and distill the pentane to yield the pure branched alkane.
Method 3: Corey-House Synthesis
The Corey-House synthesis is a versatile method for forming carbon-carbon bonds, allowing for the coupling of two different alkyl groups to produce unsymmetrical alkanes.[8] This is a significant advantage over methods like the Wurtz reaction, which are most effective for synthesizing symmetrical alkanes.[9] The key reagent in this synthesis is a lithium dialkylcuprate (Gilman reagent), which is prepared from an alkyllithium and a copper(I) halide.[10]
Experimental Protocol: General Procedure for Corey-House Synthesis
This protocol outlines the general steps for preparing a branched alkane using the Corey-House synthesis.
Materials:
-
Lithium metal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Primary, secondary, or tertiary alkyl halide (for the Gilman reagent)
-
Copper(I) iodide (CuI)
-
Primary alkyl halide or tosylate (as the coupling partner)
Procedure:
-
Preparation of Alkyllithium: In a flame-dried, inert atmosphere flask, react the first alkyl halide with lithium metal in anhydrous ether to form the alkyllithium reagent (RLi).[11]
-
Formation of Gilman Reagent: To the freshly prepared alkyllithium solution, add copper(I) iodide (CuI) to form the lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.[9]
-
Coupling Reaction: Add the second alkyl halide (R'-X) to the Gilman reagent. The reaction is typically carried out at or below room temperature in an ethereal solvent.[11]
-
Workup and Isolation: After the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting branched alkane by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of highly-branched alkanes.
Caption: Decision flowchart for selecting a synthetic method for highly-branched alkanes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 11. Corey–House synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 3,3-Diethyl-2,4-dimethylpentane as a Reference Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The use of appropriate reference standards is critical for accurate and reproducible results. This document provides detailed application notes and protocols for the utilization of 3,3-Diethyl-2,4-dimethylpentane (C11H24, CAS: 61868-92-6) as a reference standard in GC-MS analyses.
This compound is a highly branched alkane with a molecular weight of 156.31 g/mol .[1] Its unique structural features make it a suitable reference compound for specific applications in GC-MS, particularly in the analysis of complex hydrocarbon mixtures and for retention index determinations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H24 | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Number | 61868-92-6 | [1] |
| Boiling Point | Not available | |
| Structure | Highly branched alkane |
Applications in GC-MS
This compound can serve several key functions as a reference standard in GC-MS:
-
Internal Standard: Due to its chemical inertness and unique mass fragmentation pattern, it can be used as an internal standard for the quantification of other hydrocarbons. Its high degree of branching results in a distinct retention time, often eluting earlier than its linear isomer, which minimizes co-elution with target analytes.
-
Retention Index Marker: In temperature-programmed GC, the elution behavior of compounds is often characterized by their Kovats retention index (RI).[2] While typically calculated using a series of n-alkanes, highly branched isomers like this compound can serve as specific markers to confirm elution windows and aid in the identification of other branched alkanes.
-
System Suitability Standard: A solution of this compound can be injected periodically to assess the performance of the GC-MS system, including injection precision, column resolution, and mass spectrometer sensitivity.
Experimental Protocols
Below are detailed protocols for the use of this compound as a reference standard in GC-MS.
Protocol 1: Use as an Internal Standard for Quantification
This protocol outlines the use of this compound as an internal standard for the quantitative analysis of a target analyte in a sample matrix.
1. Materials:
- This compound (high purity)
- Target analyte(s) of known purity
- High-purity solvent (e.g., hexane, dichloromethane)
- Volumetric flasks and pipettes
- GC-MS system with a suitable capillary column (e.g., non-polar DB-5ms)
2. Standard Preparation:
- Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
- Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in a similar manner.
- Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the IS stock solution to volumetric flasks and diluting to volume with the solvent.
3. Sample Preparation:
- Accurately weigh or measure a known amount of the sample.
- Extract the analytes from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).
- Add a known amount of the IS stock solution to the extracted sample.
- Bring the final volume to a known value with the solvent.
4. GC-MS Analysis:
- Inject a fixed volume (e.g., 1 µL) of each calibration standard and sample into the GC-MS.
- Acquire the data in full scan mode or selected ion monitoring (SIM) mode. For quantification, it is recommended to use specific and abundant ions for both the analyte and the internal standard.
5. Data Analysis:
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.
- Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical data for a five-point calibration curve for a target analyte using this compound as an internal standard.
| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1.0 | 10 | 50,000 | 500,000 | 0.10 |
| 2 | 5.0 | 10 | 255,000 | 510,000 | 0.50 |
| 3 | 10.0 | 10 | 510,000 | 505,000 | 1.01 |
| 4 | 25.0 | 10 | 1,275,000 | 495,000 | 2.58 |
| 5 | 50.0 | 10 | 2,550,000 | 500,000 | 5.10 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Protocol 2: Determination of Kovats Retention Index (RI)
This protocol describes the use of a series of n-alkanes to calculate the Kovats Retention Index of this compound.
1. Materials:
- This compound
- A homologous series of n-alkanes (e.g., C8 to C20)
- High-purity solvent
- GC-MS system
2. Standard Preparation:
- Prepare a solution containing the n-alkane series and this compound in a suitable solvent.
3. GC-MS Analysis:
- Inject the standard solution into the GC-MS under temperature-programmed conditions.
4. Data Analysis:
- Identify the retention times (tR) of the n-alkanes and this compound.
- Calculate the Kovats Retention Index (I) using the following formula for temperature-programmed runs:
Mass Fragmentation Pattern
-
Molecular Ion (M+): The molecular ion peak at m/z 156 is expected to be of very low abundance or absent, which is typical for highly branched alkanes.[3]
-
Major Fragment Ions: The fragmentation will be dominated by the cleavage of C-C bonds at the points of branching, leading to the formation of stable tertiary carbocations. Expected prominent fragment ions would result from the loss of ethyl (M-29), propyl (M-43), and larger alkyl groups. Common alkane fragment ions at m/z 43, 57, 71, and 85 are also expected to be present.[4]
Predicted Major Mass Spectral Fragments
| m/z | Proposed Fragment |
| 127 | [M - C2H5]+ |
| 113 | [M - C3H7]+ |
| 85 | [C6H13]+ |
| 71 | [C5H11]+ |
| 57 | [C4H9]+ |
| 43 | [C3H7]+ |
Note: This is a predicted fragmentation pattern and requires experimental verification.
Visualizations
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of a sample using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship for Retention Index Calculation
The following diagram illustrates the relationship between the retention times of n-alkanes and the target compound for Kovats Retention Index calculation.
Caption: Concept of Kovats Retention Index calculation.
References
- 1. This compound | C11H24 | CID 23384862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kovats retention index - Wikipedia [en.wikipedia.org]
- 3. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: The Role of Branched Alkanes as Fuel Additives to Prevent Engine Knocking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role branched alkanes play as fuel additives in preventing engine knocking. This document details the underlying chemical principles, quantitative data on octane (B31449) ratings, and standardized experimental protocols for evaluating the anti-knock properties of fuel components.
Introduction: Understanding Engine Knocking
Engine knocking, or detonation, is a phenomenon in internal combustion engines where the fuel-air mixture in the cylinder ignites prematurely and unevenly, leading to a characteristic knocking or pinging sound.[1] This uncontrolled combustion creates a shockwave that can cause significant engine damage, reduce efficiency, and increase emissions.[2] The tendency of a fuel to resist knocking is quantified by its octane rating.[3]
Straight-chain alkanes are prone to rapid, uncontrolled combustion, resulting in low octane ratings.[4][5] In contrast, branched alkanes exhibit superior anti-knock characteristics due to their molecular structure, which promotes a more controlled and slower combustion process.[6]
The Chemical Mechanism of Anti-Knocking Action
The combustion of alkanes proceeds via a free-radical chain reaction.[7][8] Engine knocking is initiated by the autoignition of the fuel-air mixture under compression, which is dependent on the stability of the radical intermediates formed during the initial stages of combustion.
Linear alkanes tend to form less stable primary and secondary radicals, which are highly reactive and propagate the chain reaction rapidly, leading to premature detonation.[9] Branched alkanes, on the other hand, form more stable tertiary radicals.[6] The increased stability of these tertiary radicals slows down the rate of the chain propagation reactions, allowing for a more controlled combustion front initiated by the spark plug.[9] This prevents the spontaneous and explosive combustion that characterizes engine knock.
References
- 1. matestlabs.com [matestlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. ASTM D2699 - eralytics [eralytics.com]
- 4. researchgate.net [researchgate.net]
- 5. US8188327B1 - Isooctene/isooctane process - Google Patents [patents.google.com]
- 6. ASTM D2700 - eralytics [eralytics.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for 3,3-Diethyl-2,4-dimethylpentane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethyl-2,4-dimethylpentane is a highly branched, non-polar alkane solvent. Its chemical structure, characterized by significant steric hindrance and a lack of reactive functional groups, imparts a high degree of inertness and a high boiling point. These properties make it a potentially valuable solvent for specific applications in organic synthesis where high temperatures and non-polar, non-reactive conditions are required. This document provides an overview of its properties, potential applications, and example experimental protocols.
Disclaimer: Direct experimental data on the use of this compound as a solvent in organic reactions is limited in publicly available literature. The application notes and protocols provided herein are based on the known physical and chemical properties of this compound and are inferred from the established use of similar high-boiling, non-polar, and sterically hindered alkane solvents. These should be considered as illustrative examples and may require optimization for specific applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Its high boiling point and low density are notable features for a non-polar solvent.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| Boiling Point | 194 °C | [2] |
| Density | 0.795 g/mL | [2] |
| Polarity | Non-polar | Inferred from structure |
| CAS Number | 61868-92-6 | [1] |
Potential Applications in Organic Synthesis
The unique combination of a high boiling point, non-polar nature, and chemical inertness makes this compound a suitable solvent for a range of organic reactions, particularly those requiring elevated temperatures and an unreactive medium.
-
High-Temperature Reactions: Its high boiling point of 194 °C allows for conducting reactions at temperatures significantly above those achievable with common non-polar solvents like hexane (B92381) or toluene. This can be advantageous for reactions with high activation energies.
-
Free Radical Reactions: As a saturated alkane, it is a poor hydrogen atom donor, making it a suitable solvent for free-radical reactions where solvent participation is undesirable.
-
Organometallic Reactions: Its inertness is beneficial for reactions involving highly reactive organometallic reagents that are incompatible with more functionalized solvents.
-
Substitution and Elimination Reactions: In reactions where solvent polarity needs to be minimized to control selectivity between substitution and elimination pathways, this highly non-polar solvent could be advantageous.
Experimental Protocols (Illustrative Examples)
The following protocols are hypothetical and designed to illustrate the potential use of this compound as a solvent. Researchers should adapt these protocols based on the specific requirements of their reactions.
Protocol 1: High-Temperature Free-Radical Bromination of an Alkane
This protocol describes a hypothetical free-radical bromination of adamantane (B196018), a reaction that often requires elevated temperatures to proceed at a reasonable rate.
Objective: To synthesize 1-bromoadamantane (B121549) via free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator, in a high-boiling inert solvent.
Materials:
-
Adamantane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
This compound (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add adamantane (5.0 g, 36.7 mmol).
-
Solvent and Reagent Addition: Add this compound (40 mL) to the flask and stir to dissolve the adamantane. Add N-bromosuccinimide (7.2 g, 40.4 mmol) and AIBN (0.30 g, 1.8 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 190-194 °C) using a heating mantle. Maintain reflux for 4 hours, monitoring the reaction progress by TLC or GC analysis.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The high boiling point of the solvent may require a high-vacuum pump for efficient removal.
-
Purification: Purify the crude product by sublimation or recrystallization from a suitable solvent to obtain pure 1-bromoadamantane.
Expected Outcome: Formation of 1-bromoadamantane. The use of this compound allows for a high reaction temperature, potentially increasing the reaction rate and efficiency.
Caption: Workflow for the proposed free-radical bromination.
Protocol 2: Dehydrohalogenation Elimination Reaction
This protocol outlines a hypothetical E2 elimination reaction where a non-polar, high-boiling solvent might favor the elimination product over substitution.
Objective: To perform the dehydrobromination of 2-bromo-2-methylbutane (B1582447) to yield 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056) using a sterically hindered base in a non-polar, high-boiling solvent to minimize competing substitution reactions.
Materials:
-
2-Bromo-2-methylbutane
-
Potassium tert-butoxide
-
This compound (solvent)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add potassium tert-butoxide (4.1 g, 36.5 mmol).
-
Solvent and Substrate Addition: Add this compound (50 mL) and stir the suspension. Slowly add 2-bromo-2-methylbutane (5.0 g, 33.1 mmol) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 100-110 °C, lower than the solvent's boiling point to control the reaction rate) for 2 hours. Monitor the disappearance of the starting material by GC analysis.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (20 mL).
-
Drying and Product Isolation: Dry the organic layer over anhydrous sodium sulfate and filter. The alkene products are volatile and can be separated from the high-boiling solvent by fractional distillation.
Expected Outcome: A mixture of 2-methyl-2-butene (Zaitsev product) and 2-methyl-1-butene (Hofmann product). The non-polar solvent is expected to favor the elimination pathway.
Caption: Relationship of reactants and conditions in the elimination reaction.
Safety and Handling
As with all organic solvents, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from ignition sources. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound presents itself as a specialized non-polar solvent for high-temperature organic reactions where solvent inertness is paramount. While specific documented applications are scarce, its physicochemical properties suggest its utility in areas such as free-radical chemistry and certain organometallic transformations. The provided protocols serve as a conceptual framework for researchers to explore the potential of this unique solvent in their synthetic endeavors. Further experimental validation is necessary to fully establish its scope and limitations in organic synthesis.
References
Application Notes and Protocols for the Purification of High-Purity 3,3-Diethyl-2,4-dimethylpentane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,3-Diethyl-2,4-dimethylpentane is a highly branched alkane whose purity is critical for various research and development applications, including its use as a reference standard, in lubricant formulations, and as a building block in organic synthesis. The presence of isomeric impurities or residual solvents can significantly impact the outcome of experiments and the quality of final products. This document provides detailed application notes and protocols for several advanced purification techniques to obtain high-purity this compound.
Overview of Purification Techniques
The selection of an appropriate purification technique for this compound depends on the nature of the impurities, the required purity level, and the scale of the purification. The most common impurities are structural isomers with similar physical properties, making their separation challenging. The primary methods for purifying such non-polar, volatile compounds include fractional distillation, preparative gas chromatography, and adsorptive separation. Low-temperature crystallization can also be considered.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the effectiveness of different purification techniques for obtaining high-purity this compound.
| Technique | Principle of Separation | Achievable Purity | Typical Yield | Scalability | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points.[1][2] | >99% | 70-90% | High (grams to kilograms) | Cost-effective for large scales. | Limited by close boiling points of isomers; may require columns with high theoretical plates.[3] |
| Preparative Gas Chromatography (pGC) | Differential partitioning between a stationary phase and a mobile gas phase.[4][5] | >99.9% | 50-80% | Low to Medium (milligrams to grams) | Excellent for separating volatile compounds with very close boiling points.[6] | Laborious and time-consuming for large quantities.[4] |
| Adsorptive Separation | Selective adsorption onto porous materials (e.g., zeolites) based on molecular shape and size.[7][8] | >99.5% | 60-85% | Medium to High | High selectivity for specific isomer classes (e.g., linear vs. branched).[7] | Requires specific adsorbent materials and process optimization. |
| Low-Temperature Crystallization | Differences in solubility and melting points at low temperatures.[9][10] | >99% | Variable | Low to Medium | Can be effective for removing specific impurities that crystallize at different temperatures. | Requires very low temperatures, which can be impractical.[7] |
Experimental Protocols
High-Efficiency Fractional Distillation
This protocol is suitable for purifying gram to kilogram quantities of this compound from impurities with different boiling points.[3]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Heating mantle with magnetic stirring
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and manometer (for vacuum distillation)
-
Inert gas source (e.g., Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. For vacuum distillation, use appropriate vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Distillation: Begin stirring and gently heat the flask using the heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow for a slow and steady distillation, ensuring proper vapor-liquid equilibrium is established within the column.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain lower-boiling impurities. Once the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.
-
Monitoring Purity: Collect several fractions and analyze their purity using gas chromatography (GC).
-
Post-Processing: Combine the high-purity fractions.
Preparative Gas Chromatography (pGC)
This method is ideal for obtaining very high-purity this compound on a milligram to gram scale, especially for separating close-boiling isomers.[4][11]
Materials and Equipment:
-
Preparative gas chromatograph with a fraction collector
-
Appropriate pGC column (non-polar stationary phase recommended for alkanes)
-
High-purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen)
-
Syringe for sample injection
-
Crude this compound
-
Collection vials or traps
Procedure:
-
Method Development: Develop an analytical GC method to achieve baseline separation of this compound from its impurities. Optimize the temperature program, carrier gas flow rate, and injection volume.
-
System Preparation: Install the preparative column and condition it according to the manufacturer's instructions. Set up the optimized pGC method.
-
Sample Injection: Inject an appropriate volume of the crude sample. Avoid overloading the column, as this will decrease resolution.
-
Fraction Collection: Monitor the chromatogram. The pGC system will have a splitter that directs a small portion of the effluent to a detector (e.g., FID) and the majority to the fraction collector.[4] Program the fraction collector to collect the peak corresponding to this compound in a cooled collection vial.
-
Repeat Injections: Repeat the injection and collection cycle until the desired amount of purified product is obtained.
-
Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.
-
Solvent Removal (if applicable): If the sample was dissolved in a solvent for injection, remove the solvent under a gentle stream of inert gas or by rotary evaporation.
Adsorptive Separation using Molecular Sieves
This protocol is designed to separate branched alkanes from any potential linear or less-branched impurities based on their molecular shape. Zeolites like 5A can be used to trap linear alkanes.[7][8]
Materials and Equipment:
-
Activated molecular sieves (e.g., 5A or MFI-type zeolites)
-
Chromatography column
-
Crude this compound
-
Non-polar solvent (e.g., n-hexane or iso-octane)
-
Flasks for collection
Procedure:
-
Adsorbent Activation: Activate the molecular sieves by heating them in a furnace under a stream of inert gas to remove any adsorbed water or other volatile compounds.
-
Column Packing: Pack a chromatography column with the activated adsorbent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the column.
-
Elution: Elute the column with the non-polar solvent. The highly branched this compound will pass through the column more quickly, while smaller or linear impurities will be retained by the adsorbent.[7]
-
Fraction Collection: Collect fractions of the eluate.
-
Purity Analysis: Analyze the purity of each fraction by GC.
-
Solvent Removal: Combine the high-purity fractions and remove the solvent by rotary evaporation to yield the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step protocol for high-efficiency fractional distillation.
References
- 1. Alkanes and fractional distillation [abpischools.org.uk]
- 2. mytutor.co.uk [mytutor.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 6. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 7. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
- 8. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of Branched Alkanes in Fuel Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of branched alkanes, or isoalkanes, in fuel mixtures is critical for determining fuel quality and performance. The degree of branching significantly influences key fuel properties such as octane (B31449) number, cetane number, and cold-flow characteristics.[1] This document provides detailed application notes and protocols for the primary analytical methods used to quantify branched alkanes in various fuel types, including gasoline, diesel, and jet fuel.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of individual volatile and semi-volatile compounds in complex mixtures like fuels.[2][3] It offers excellent sensitivity and specificity, allowing for the detailed analysis of branched alkane isomers.
Application Note: Quantification of Branched Alkanes in Gasoline
GC-MS is particularly effective for analyzing the complex hydrocarbon matrix of gasoline.[4] By separating the components based on their boiling points and then identifying them by their mass spectra, specific branched alkanes that contribute to the octane rating, such as iso-octane (2,2,4-trimethylpentane), can be accurately quantified.[3][5]
Data Presentation: Quantitative Analysis of Branched Alkanes in Gasoline
| Branched Alkane Isomer | Typical Concentration Range (% w/w) in Gasoline | Reference |
| Isobutane | 0.5 - 2.0 | |
| Isopentane | 5.0 - 15.0 | |
| 2-Methylpentane | 2.0 - 5.0 | |
| 3-Methylpentane | 1.5 - 4.0 | |
| 2,2-Dimethylbutane | 0.1 - 0.5 | |
| 2,3-Dimethylbutane | 0.5 - 1.5 | |
| 2,2,4-Trimethylpentane (Iso-octane) | 1.0 - 10.0 | [3] |
| Other C6-C10 isoalkanes | Variable |
Note: Concentrations can vary significantly depending on the gasoline grade, crude oil source, and refining processes.
Experimental Protocol: GC-MS Analysis of Branched Alkanes in Gasoline
This protocol outlines a standard method for the quantification of branched alkanes in a gasoline sample.
1. Sample Preparation:
-
Dilution: Accurately weigh approximately 100 mg of the gasoline sample into a 10 mL volumetric flask. Dilute to the mark with a suitable solvent such as pentane (B18724) or dichloromethane.[4] A "whole-oil" approach, where the sample is directly injected without preparation, can also be utilized for light to medium distillates.[6]
-
Internal Standard: Add a known concentration of an internal standard (e.g., deuterated alkanes or a compound not present in the sample like decane) to the diluted sample for accurate quantification.[4]
2. GC-MS Instrumentation and Conditions: [4][7]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1 to 100:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 280 °C at 5 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-500.
3. Data Analysis and Quantification:
-
Identification: Identify branched alkane peaks by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST). Branched alkanes often show characteristic fragment ions (e.g., m/z 43, 57, 71).
-
Quantification: Calculate the concentration of each identified branched alkane using the internal standard method. Create a calibration curve by analyzing a series of standards of known concentrations.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of branched alkanes using GC-MS.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly higher resolution than conventional one-dimensional GC, making it a powerful tool for the detailed characterization of complex hydrocarbon mixtures like jet fuel and diesel.[8][9] This technique separates components on two different columns with orthogonal separation mechanisms, resulting in a structured two-dimensional chromatogram.
Application Note: Detailed Group-Type Analysis of Branched Alkanes in Jet Fuel
In sustainable aviation fuels (SAF) and conventional jet fuels, the distribution of isoalkane isomers is a critical parameter affecting fuel properties like freezing point and viscosity.[8][10] GCxGC coupled with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification allows for the detailed group-type analysis, separating isoalkanes from n-alkanes, cycloalkanes, and aromatics.[8]
Data Presentation: Isoalkane Subgroup Distribution in Different Fuel Samples (mass %)
| Fuel Type | n-Alkanes | Isoalkanes | Cycloalkanes | Aromatics | Reference |
| Conventional Jet A-1 | 20 - 30 | 30 - 40 | 20 - 30 | 15 - 25 | [11] |
| Fischer-Tropsch SPK | 40 - 60 | 40 - 50 | < 5 | < 1 | [11] |
| Alcohol-to-Jet (ATJ-SPK) | < 5 | > 90 | < 5 | < 1 | [11] |
Experimental Protocol: GCxGC-FID/MS Analysis of Branched Alkanes in Jet Fuel
This protocol is based on established methods for the detailed hydrocarbon analysis of aviation fuels.[8][10]
1. Sample Preparation:
-
Dilution: Prepare a 1% (v/v) solution of the jet fuel sample in a suitable solvent like hexane (B92381) or isooctane.
2. GCxGC Instrumentation and Conditions: [7][8]
-
GCxGC System: Agilent 7890B GC with a cryogenic modulator or equivalent.
-
Detectors: Flame Ionization Detector (FID) and Time-of-Flight Mass Spectrometer (TOF-MS) connected via a flow splitter.
-
First Dimension Column (1D): Non-polar column, e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Second Dimension Column (2D): Polar column, e.g., Rtx-WAX (1-2 m x 0.1 mm i.d., 0.1 µm film thickness).
-
Injector: Split/splitless inlet, split ratio 100:1.
-
Injector Temperature: 300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
1D Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp to 320 °C at 2 °C/min.
-
-
2D Oven Temperature Program:
-
Offset from 1D oven: +10 °C.
-
-
Modulation Period: 6-8 seconds.
-
FID Temperature: 320 °C.
-
MS Ionization: EI at 70 eV.
-
Mass Scan Range: m/z 35-500.
3. Data Analysis and Quantification:
-
Group-Type Identification: Use the structured 2D chromatogram to identify hydrocarbon classes. Typically, n-alkanes, isoalkanes, cycloalkanes, and aromatics elute in distinct regions.
-
Quantification: Perform quantification using the FID signal. Integrate the peak volumes for the entire isoalkane class and express it as a percentage of the total hydrocarbon content.
Experimental Workflow: GCxGC Analysis
Caption: Workflow for the quantification of branched alkanes using GCxGC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of compounds in a mixture.[12][13] Both ¹H and ¹³C NMR can be used for the quantitative analysis of functional groups, including those specific to branched alkanes.
Application Note: Quantification of Branched Alkane Moieties in Diesel Fuel
NMR spectroscopy can be used to determine the overall degree of branching in diesel fuel by quantifying the relative abundance of different types of protons and carbons (e.g., CH, CH₂, CH₃).[14] This information is valuable for predicting fuel properties like the cetane number.
Data Presentation: Functional Group Distribution in Diesel Fuel by ¹³C NMR
| Functional Group | Chemical Shift Range (ppm) | Relative Abundance (%) | Reference |
| Aromatic C | 120 - 150 | 15 - 30 | [14] |
| Aliphatic CH (Branched) | 25 - 50 | 10 - 20 | [14] |
| Aliphatic CH₂ (Linear & Cyclic) | 20 - 45 | 40 - 60 | [14] |
| Aliphatic CH₃ (Terminal & Branched) | 10 - 25 | 15 - 25 | [14] |
Experimental Protocol: Quantitative ¹³C NMR of Diesel Fuel
This protocol provides a general procedure for obtaining quantitative ¹³C NMR data for a diesel fuel sample.
1. Sample Preparation:
-
Dissolution: Dissolve approximately 200 mg of the diesel fuel sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Relaxation Agent: Add a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to a final concentration of ~0.05 M to ensure full relaxation of all carbon nuclei between scans.
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Pulse Sequence: Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: 250 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 10 seconds (should be at least 5 times the longest T₁ relaxation time).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
3. Data Analysis and Quantification:
-
Integration: Integrate the distinct regions of the ¹³C NMR spectrum corresponding to different carbon types (aromatic, branched aliphatic, linear/cyclic aliphatic, and methyl groups).
-
Calculation: Calculate the relative percentage of each carbon type by dividing the integral of each region by the total integral of the hydrocarbon region.
Logical Relationship: NMR Analysis for Branched Alkane Quantification
Caption: Logical flow for quantifying branched alkanes using NMR spectroscopy.
Conclusion
The choice of analytical method for the quantification of branched alkanes in fuel mixtures depends on the specific requirements of the analysis. GC-MS is ideal for the identification and quantification of individual isomers in lighter fuels like gasoline. GCxGC offers unparalleled resolution for the detailed group-type analysis of complex fuels such as jet fuel and diesel. NMR spectroscopy provides valuable information on the overall degree of branching and functional group distribution without the need for extensive separation. By selecting the appropriate methodology and following standardized protocols, researchers and scientists can obtain accurate and reliable data on the branched alkane content of fuel mixtures, which is essential for fuel development, quality control, and performance evaluation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 4. whitman.edu [whitman.edu]
- 5. benchchem.com [benchchem.com]
- 6. projects.battelle.org [projects.battelle.org]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prime.erpnext.com [prime.erpnext.com]
- 10. elib.dlr.de [elib.dlr.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. scite.ai [scite.ai]
Application Notes and Protocols for Studying the Pyrolysis of 3,3-Diethyl-2,4-dimethylpentane
Abstract
This document provides a detailed experimental setup and protocol for investigating the pyrolysis of the highly branched alkane, 3,3-diethyl-2,4-dimethylpentane. The pyrolysis of alkanes, also known as thermal cracking, is a fundamental process in the petrochemical industry for producing lighter, more valuable hydrocarbons such as alkenes and lower molecular weight alkanes.[1][2][3][4][5][6] The rate of pyrolysis is influenced by factors such as molecular weight, the degree of branching, temperature, pressure, and the presence of catalysts.[1][2][5] This protocol outlines the use of a continuous flow reactor system, coupled with online gas chromatography-mass spectrometry (GC-MS) for the real-time analysis of pyrolysis products. The provided methodologies are intended for researchers and scientists in the fields of chemistry, chemical engineering, and drug development who are studying complex hydrocarbon decomposition pathways.
Introduction
Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere.[4][5][7] For alkanes, this process proceeds via a free radical chain mechanism, involving initiation, propagation, and termination steps, leading to the cleavage of C-C and C-H bonds.[1][2][4][5] The study of the pyrolysis of specific hydrocarbon isomers, such as this compound, is crucial for understanding the intricate reaction mechanisms and kinetics that govern the formation of various products. This knowledge is essential for optimizing industrial cracking processes and for developing detailed kinetic models of hydrocarbon combustion and pyrolysis.
This compound is a C11 highly branched alkane. The increased branching is expected to influence its pyrolysis behavior, potentially leading to a different product distribution compared to linear or less branched alkanes of similar carbon number.[1][2][5] This protocol provides a robust framework for systematically studying its thermal decomposition over a range of temperatures.
Experimental Setup
The experimental setup is designed for the controlled pyrolysis of this compound and the subsequent analysis of the reaction products. It consists of a reactant delivery system, a heated reactor, a pressure control system, and an analytical system.
2.1. Reactant Delivery System:
-
This compound Delivery: A high-performance liquid chromatography (HPLC) pump is used to deliver the liquid reactant to a vaporizer.
-
Carrier Gas: An inert carrier gas (e.g., Nitrogen or Argon) is supplied from a high-pressure cylinder. Its flow rate is regulated by a mass flow controller (MFC).
2.2. Reactor:
-
Type: A tubular quartz reactor is used, which is inert and can withstand high temperatures.
-
Heating: The reactor is housed in a programmable tube furnace capable of reaching temperatures up to 1000°C. A K-type thermocouple is placed in contact with the external surface of the reactor to monitor and control the temperature.
-
Dimensions: A typical reactor would have an internal diameter of 10 mm and a length of 50 cm.
2.3. Pressure Control:
-
A back-pressure regulator is installed downstream of the reactor to maintain a constant reaction pressure.
2.4. Analytical System:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The reactor outlet is connected to a heated transfer line leading to a GC-MS system for the separation and identification of the pyrolysis products.[8][9][10]
-
Flame Ionization Detector (FID): A GC-FID can also be used for the quantification of hydrocarbon products.[7]
Caption: Experimental workflow for the pyrolysis of this compound.
Experimental Protocol
3.1. Pre-experiment Preparation:
-
Leak Check: Perform a leak check of the entire system by pressurizing it with the inert carrier gas.
-
System Purge: Purge the system with the inert carrier gas for at least 30 minutes to remove any residual air and moisture.
-
GC-MS Preparation: Prepare the GC-MS system by setting the appropriate temperature program for the column, and ensuring the mass spectrometer is calibrated.
3.2. Pyrolysis Procedure:
-
Set Carrier Gas Flow: Set the desired flow rate of the inert carrier gas using the mass flow controller (e.g., 100 mL/min).
-
Heat Reactor: Heat the furnace to the desired pyrolysis temperature (e.g., starting at 500°C). Allow the temperature to stabilize.
-
Introduce Reactant: Start the HPLC pump to introduce this compound into the vaporizer at a controlled flow rate (e.g., 0.1 mL/min). The reactant vaporizes and is carried into the heated reactor by the inert gas.
-
Equilibration: Allow the system to equilibrate for at least 20 minutes at each temperature setpoint to ensure steady-state conditions.
-
Product Sampling: After equilibration, direct the reactor effluent to the GC-MS for analysis.
-
Vary Temperature: Increment the furnace temperature to the next setpoint (e.g., in 50°C increments up to 800°C) and repeat steps 4 and 5.
-
Shutdown: After the final experiment, stop the HPLC pump and allow the system to cool down under the inert gas flow.
3.3. Post-experiment Analysis:
-
Product Identification: Identify the pyrolysis products by comparing their mass spectra with a standard library (e.g., NIST).
-
Quantification: Quantify the products using the peak areas from the GC chromatogram. Calibration with known standards for major products is recommended for accurate quantification.
-
Data Analysis: Calculate the conversion of this compound and the molar selectivity of each product at different temperatures.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Product Distribution from the Pyrolysis of this compound at Various Temperatures.
| Temperature (°C) | Conversion (%) | Product | Molar Selectivity (%) |
| 500 | Methane | ||
| Ethene | |||
| Propene | |||
| Isobutene | |||
| Other C4s | |||
| ... | |||
| 550 | Methane | ||
| Ethene | |||
| Propene | |||
| Isobutene | |||
| Other C4s | |||
| ... | |||
| 600 | Methane | ||
| Ethene | |||
| Propene | |||
| Isobutene | |||
| Other C4s | |||
| ... | |||
| 650 | Methane | ||
| Ethene | |||
| Propene | |||
| Isobutene | |||
| Other C4s | |||
| ... | |||
| 700 | Methane | ||
| Ethene | |||
| Propene | |||
| Isobutene | |||
| Other C4s | |||
| ... |
Conversion (%) = [(moles of reactant in) - (moles of reactant out)] / (moles of reactant in) * 100 Molar Selectivity (%) = (moles of product i / total moles of products) * 100
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
High temperatures and pressures are involved; appropriate shielding and personal protective equipment (safety glasses, lab coat, gloves) must be used.
-
Handle this compound, which is a flammable liquid, with care and away from ignition sources.
-
Ensure that the exhaust from the system is properly vented.
Caption: Generalized free-radical mechanism for alkane pyrolysis.
References
- 1. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]
- 2. byjus.com [byjus.com]
- 3. All About Pyrolysis of Alkanes [unacademy.com]
- 4. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
- 5. testbook.com [testbook.com]
- 6. sarthaks.com [sarthaks.com]
- 7. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Evaluating Branched Alkanes in Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific studies on 3,3-Diethyl-2,4-dimethylpentane as a primary component in lubricant formulations are not extensively documented in publicly available literature, its structure as a branched alkane suggests its potential role as a constituent of lubricant base oils.[1] Branched alkanes are integral to the composition of base oils, influencing key physical and performance characteristics.[1] This document provides a comprehensive set of application notes and protocols for the evaluation of novel branched alkanes, using this compound as a representative model, for their suitability in lubricant formulations.
These guidelines will detail the standard experimental procedures and data presentation formats necessary for a thorough assessment of a candidate branched alkane's performance as a lubricant base oil or a component thereof.
Physicochemical Properties of this compound
A foundational step in evaluating a new compound for lubricant applications is the characterization of its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C11H24 | PubChem CID 23384862 |
| Molecular Weight | 156.31 g/mol | PubChem CID 23384862 |
| Density | 0.795 g/cm³ | Stenutz[2] |
| Molar Volume | 196.6 mL/mol | Stenutz[2] |
| Refractive Index | 1.444 | Stenutz[2] |
Experimental Protocols for Lubricant Base Oil Evaluation
The following protocols outline the standard tests required to assess the performance of a new branched alkane as a lubricant base oil.
Viscosity Measurement
Objective: To determine the lubricant's resistance to flow at different temperatures. Viscosity is a critical parameter for ensuring an adequate lubricating film between moving parts.[3]
Methodology (ASTM D445): [4]
-
Apparatus: Calibrated capillary viscometer.
-
Procedure:
-
Measure the time required for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer.
-
Conduct measurements at standard temperatures, typically 40°C and 100°C.[4]
-
Calculate the kinematic viscosity in centistokes (cSt).
-
-
Data Presentation: Report the kinematic viscosity at both temperatures. The Viscosity Index (VI) can then be calculated to describe the effect of temperature on the viscosity.
Flash Point Determination
Objective: To assess the temperature at which the lubricant produces sufficient vapor to ignite in the presence of an ignition source, which is crucial for safety and handling.[3]
Methodology (ASTM D92):
-
Apparatus: Cleveland Open Cup (COC) apparatus.
-
Procedure:
-
Heat the sample in the test cup at a specified rate.
-
Pass a small flame across the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite.
-
-
Data Presentation: Report the flash point in degrees Celsius (°C).
Pour Point Determination
Objective: To determine the lowest temperature at which the oil will still flow. This is particularly important for lubricants used in cold environments.
Methodology (ASTM D97): [5]
-
Apparatus: Pour point test jar, thermometer, and cooling bath.
-
Procedure:
-
Cool the sample in the test jar in a cooling bath.
-
At intervals of 3°C, remove the jar and tilt it to see if the oil flows.
-
The pour point is the lowest temperature at which movement of the oil is observed.
-
-
Data Presentation: Report the pour point in degrees Celsius (°C).
Oxidation Stability Test
Objective: To evaluate the lubricant's resistance to degradation due to oxidation at elevated temperatures. Poor oxidation stability can lead to the formation of sludge and an increase in viscosity.[3]
Methodology (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT):
-
Apparatus: Rotating pressure vessel, oxygen supply, and temperature-controlled bath.
-
Procedure:
-
Place the sample in the pressure vessel with a copper catalyst and water.
-
Pressurize the vessel with oxygen and place it in a heated bath, rotating it at a specified speed.
-
Monitor the pressure inside the vessel. The test ends when the pressure drops by a specified amount from the maximum pressure.
-
-
Data Presentation: Report the oxidation induction time in minutes. A longer time indicates better oxidation stability.
Wear and Friction Testing
Objective: To assess the lubricant's ability to protect against wear and reduce friction between moving surfaces.[3]
Methodology (ASTM D4172 - Four-Ball Wear Test): [1]
-
Apparatus: Four-ball wear tester.
-
Procedure:
-
Data Presentation: Report the average WSD in millimeters (mm). A smaller WSD indicates better anti-wear properties.
Data Presentation: Comparative Performance of a Branched Alkane Base Oil
The following table provides a template for summarizing the performance data of a new branched alkane like this compound against a standard mineral base oil.
| Performance Metric | This compound (Hypothetical Data) | Standard Mineral Base Oil (Typical Values) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | [Insert Value] | 28.8 - 35.2 | ASTM D445[4] |
| Kinematic Viscosity @ 100°C (cSt) | [Insert Value] | 5.0 - 5.7 | ASTM D445[4] |
| Viscosity Index | [Insert Value] | 95 - 105 | ASTM D2270 |
| Flash Point (°C) | [Insert Value] | > 200 | ASTM D92 |
| Pour Point (°C) | [Insert Value] | -15 to -9 | ASTM D97[5] |
| Oxidation Stability (RPVOT, minutes) | [Insert Value] | 150 - 250 | ASTM D2272 |
| Four-Ball Wear (WSD, mm) | [Insert Value] | 0.4 - 0.6 | ASTM D4172[1] |
Visualizations
Experimental Workflow for Lubricant Base Oil Evaluation
The following diagram illustrates the logical flow of experiments for evaluating a new branched alkane for use in lubricant formulations.
Caption: Workflow for evaluating a novel branched alkane in lubricant studies.
Signaling Pathway for Lubricant Performance Logic
This diagram illustrates the relationship between the chemical properties of a branched alkane and the resulting performance characteristics of the lubricant.
Caption: Relationship between molecular properties and lubricant performance.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Diethyl-2,4-dimethylpentane
Welcome to the technical support center for the synthesis of 3,3-Diethyl-2,4-dimethylpentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the synthesis of this highly branched alkane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this compound is exceptionally challenging due to extreme steric hindrance around the target quaternary carbon atom at the C3 position. This central carbon is bonded to two ethyl groups and two sterically demanding sec-butyl groups (when viewed from a different perspective). This congestion severely limits the effectiveness of many standard carbon-carbon bond-forming reactions, leading to low yields and favoring side reactions.[1][2][3]
Q2: Which synthetic routes are theoretically most viable?
Given the steric constraints, routes involving nucleophilic attack on a highly substituted electrophile are problematic. The most plausible approaches involve:
-
Grignard Reaction: The addition of a Grignard reagent to a sterically hindered ketone or ester is a potential route. For instance, reacting a sec-butyl Grignard reagent with 3,3-diethyl-2-pentanone. However, the extreme steric bulk on both the nucleophile and the electrophile can inhibit the reaction.[4][5]
-
Corey-House Synthesis: This method, using a lithium dialkylcuprate, is generally more effective for coupling with sterically hindered alkyl halides than the Wurtz or Grignard coupling reactions.
Q3: Why is the Wurtz reaction not recommended for this synthesis?
The Wurtz reaction, which involves coupling two alkyl halides with sodium metal, is poorly suited for this target molecule for several reasons:[6][7]
-
Low Yields: The reaction generally gives low yields for highly branched alkanes.[6]
-
Elimination Side Reactions: When using tertiary or highly substituted secondary alkyl halides, elimination to form alkenes becomes the dominant reaction pathway over the desired coupling.[7]
-
Mixture of Products: If different alkyl halides were used to construct the molecule, a difficult-to-separate mixture of alkanes (R-R, R'-R', and R-R') would be formed.[7][8]
Q4: What are the expected major byproducts during synthesis?
The primary byproducts depend on the chosen method but are largely driven by steric hindrance.
-
Elimination Products: Alkenes are common byproducts, especially in reactions like the Wurtz coupling or when using strongly basic nucleophiles like Grignard reagents under forcing conditions.
-
Enolization Products: In Grignard reactions with ketones, the Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate, which quenches upon workup, returning the starting ketone.
-
Unreacted Starting Materials: Due to the high activation energy required to overcome steric repulsion, reactions may be incomplete, leaving significant amounts of starting material.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low or no yield is the most common problem. The following workflow and table can help diagnose the underlying cause.
Caption: Troubleshooting workflow for low product yield.
Table 1: Optimization Strategies for Low Yield in Grignard-Based Synthesis
| Parameter | Potential Issue | Recommended Action | Rationale |
| Temperature | Too low: reaction rate is negligible. Too high: promotes elimination and other side reactions. | Run initial attempts at a moderate temperature (e.g., 35°C in THF). If no reaction, slowly increase temperature while monitoring byproducts via GC-MS. | Balances the need for sufficient activation energy against the promotion of undesired pathways.[9] |
| Solvent | Ether solvents are crucial for stabilizing the Grignard reagent. | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) are standard. For sluggish reactions, a higher boiling solvent like DME could be considered, but with caution. | The solvent coordinates with the magnesium, stabilizing the reagent and influencing its reactivity.[10] |
| Reaction Time | Insufficient time for the slow, sterically hindered reaction to proceed. | Extend reaction times significantly (e.g., 24-72 hours). Monitor progress periodically using TLC or GC analysis of quenched aliquots. | Sterically hindered reactions require more time to reach completion.[11] |
| Reagent Ratio | An incorrect molar ratio can lead to incomplete conversion or side reactions. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure full conversion of the limiting electrophile. | Drives the reaction towards completion.[11] |
Issue 2: Difficulty in Product Purification
Q: My crude product is a complex mixture. How can I effectively isolate this compound?
A: The target molecule is a non-polar alkane, which will influence the purification strategy.
-
Initial Workup: A standard aqueous workup is the first step. Wash the organic layer with dilute acid (to remove unreacted Grignard), then with water, and finally with brine. Dry the organic layer thoroughly over an anhydrous salt like Na₂SO₄ or MgSO₄.[4]
-
Removal of Byproducts:
-
Fractional Distillation: If there is a sufficient boiling point difference between the desired product and major impurities (like elimination byproducts or unreacted ketone), fractional distillation under reduced pressure can be effective.
-
Preparative Gas Chromatography (Prep-GC): For very similar, hard-to-separate alkane or alkene isomers, Prep-GC is the most powerful purification technique, although it is often limited to smaller scales.
-
Column Chromatography: Standard silica (B1680970) gel chromatography is generally ineffective for separating non-polar alkanes from each other but can be used to remove more polar impurities.
-
Hypothetical Experimental Protocol: Grignard Route
This section provides a detailed, plausible methodology for the synthesis of this compound via a Grignard reaction. This is a theoretical protocol for a challenging synthesis and requires rigorous safety assessment and optimization.
Target Reaction: 3,3-Diethyl-2-pentanone + sec-Butylmagnesium Bromide → 3,3-Diethyl-2,4-dimethylpentan-2-ol, followed by reduction.
Caption: Proposed two-step synthetic workflow.
Methodology
Part A: Synthesis of 3,3-Diethyl-2,4-dimethylpentan-2-ol
-
Apparatus Setup: Assemble a three-necked, round-bottom flask, flame-dried under vacuum and cooled under a positive pressure of dry argon or nitrogen. Fit the flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Grignard Formation (if not purchased): In the reaction flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place sec-butyl bromide (1.1 eq) dissolved in anhydrous THF. Add a small amount of the bromide solution to the magnesium and wait for the reaction to initiate (indicated by heat and color change). Once initiated, add the remaining bromide solution dropwise while maintaining a gentle reflux. After addition, stir for an additional hour to ensure complete formation.
-
Addition of Ketone: Cool the freshly prepared Grignard reagent to 0°C. Dissolve 3,3-diethyl-2-pentanone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 24-48 hours. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing via TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Part B: Deoxygenation to the Final Alkane
Due to the extreme steric hindrance, direct reduction of the tertiary alcohol can be difficult. A Barton-McCombie deoxygenation is a suitable, albeit multi-step, method.
-
Thionoformate Formation: React the crude alcohol from Part A with a thiocarbonylating agent (e.g., thiophosgene (B130339) or O-phenyl chlorothionoformate) in the presence of a base like DMAP to form the corresponding thiocarbonyl derivative.
-
Radical Reduction: Treat the thiocarbonyl intermediate with a radical initiator (like AIBN) and a radical source/reducing agent (like tributyltin hydride or the less toxic tris(trimethylsilyl)silane) in a refluxing solvent such as toluene.
-
Purification: After the reaction is complete, the crude product must be carefully purified. This will likely involve removing the tin or silicon byproducts followed by fractional distillation and/or preparative GC to isolate the final, high-purity this compound.
References
- 1. What is the effect of steric hindrance on the boiling points of aldehydes and ketones [sas.upenn.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. leah4sci.com [leah4sci.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,3-Diethyl-2,4-dimethylpentane
Welcome to the technical support center for the synthesis of 3,3-Diethyl-2,4-dimethylpentane. This guide is designed for researchers, scientists, and professionals in drug development to assist with optimizing reaction yields and troubleshooting common issues encountered during the synthesis of this highly branched alkane.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: A widely applicable method for synthesizing highly branched alkanes like this compound is a two-step process. The first step involves a Grignard reaction between an appropriate ketone and a Grignard reagent to construct the carbon skeleton and form a tertiary alcohol. The second step is the reduction of this tertiary alcohol to the final alkane. For this compound, a feasible approach is the reaction of ethylmagnesium bromide with 2,4-dimethyl-3-pentanone (B156899) (diisopropyl ketone) to form 3,3-diethyl-2,4-dimethylpentan-3-ol, followed by dehydration to an alkene and subsequent catalytic hydrogenation.
Q2: Why is direct coupling, such as the Wurtz reaction, not recommended for synthesizing this compound?
A2: The Wurtz reaction, which couples two alkyl halides using sodium metal, is generally inefficient for producing unsymmetrical or sterically hindered alkanes.[1][2] When different alkyl halides are used, a mixture of products is formed, which is difficult to separate.[2] Furthermore, the reaction is prone to side reactions like elimination, especially with bulky alkyl groups, leading to low yields of the desired alkane.[1][2]
Q3: What are the main challenges in the Grignard synthesis of the tertiary alcohol precursor?
A3: The primary challenges stem from steric hindrance. The reaction of a Grignard reagent with a sterically hindered ketone, such as diisopropyl ketone, can be slow.[3] A significant side reaction is enolization, where the Grignard reagent acts as a base and deprotonates the ketone, leading to the recovery of the starting ketone after workup.[2][3] Another potential side reaction is the Wurtz coupling of the Grignard reagent with the unreacted alkyl halide.[2]
Q4: What purification methods are suitable for the final product, this compound?
A4: Given that the final product is a non-polar alkane, purification can be achieved by several methods. Fractional distillation is effective if the boiling points of the desired product and any impurities are sufficiently different.[4] Column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) is also a very effective method for removing any remaining polar impurities from the reaction sequence.[5]
Troubleshooting Guides
Problem 1: Low Yield of Tertiary Alcohol in the Grignard Reaction
| Symptom | Possible Cause | Solution |
| Low or no product formation; starting ketone is recovered. | Enolization: The Grignard reagent is acting as a base rather than a nucleophile due to steric hindrance from the ketone.[3][6] | Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can sometimes favor nucleophilic addition over enolization. The addition of cerium(III) chloride (Luche conditions) can enhance nucleophilic addition.[2] |
| Low or no product formation; starting alkyl halide is not fully consumed. | Inactive Magnesium: The magnesium surface may be coated with magnesium oxide, preventing the initiation of the Grignard reagent formation. | Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using sonication.[2] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the Grignard reagent.[2] |
| Formation of a significant amount of a higher molecular weight alkane byproduct. | Wurtz Coupling: The Grignard reagent is coupling with the unreacted alkyl halide. | Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.[2] |
| Reaction fails to initiate. | Presence of moisture: Grignard reagents are highly reactive with protic solvents like water. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) for the reaction. |
Problem 2: Incomplete Dehydration of the Tertiary Alcohol
| Symptom | Possible Cause | Solution |
| Presence of starting alcohol in the product mixture. | Insufficiently strong acid or low temperature: The conditions are not harsh enough to promote the elimination of water. | Use a stronger acid catalyst, such as concentrated sulfuric acid or phosphoric acid.[7] Ensure the reaction is heated to the appropriate temperature for the dehydration of tertiary alcohols (typically 25–80 °C).[7][8] |
| Formation of multiple alkene isomers. | Carbocation rearrangement: Although less likely with a tertiary carbocation, rearrangement to an equally or more stable carbocation can occur, leading to different alkene products. | This is an inherent possibility in E1 reactions.[8] The major product will likely be the most thermodynamically stable (most substituted) alkene (Zaitsev's rule).[7] Purification by fractional distillation or chromatography may be necessary to isolate the desired isomer. |
Problem 3: Incomplete Hydrogenation of the Alkene
| Symptom | Possible Cause | Solution |
| Presence of the alkene intermediate in the final product. | Catalyst poisoning or deactivation: Impurities in the reaction mixture (e.g., sulfur compounds) can poison the catalyst. The catalyst may also lose activity over time. | Ensure the alkene intermediate is sufficiently pure before hydrogenation. Use a fresh batch of catalyst (e.g., Palladium on carbon, Platinum oxide). |
| Slow or incomplete reaction. | Steric hindrance: Highly substituted alkenes can be slow to hydrogenate due to steric hindrance preventing access to the catalyst surface.[9] | Increase the hydrogen pressure and/or the reaction temperature. Increase the catalyst loading. Consider using a more active catalyst system, such as Crabtree's catalyst for hindered alkenes.[9] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-diethyl-2,4-dimethylpentan-3-ol via Grignard Reaction
-
Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be oven-dried at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.[2]
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[2]
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of 2,4-dimethyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[1]
-
-
Workup:
-
Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.[1]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
-
Protocol 2: Dehydration of 3,3-diethyl-2,4-dimethylpentan-3-ol
-
Place the crude tertiary alcohol in a round-bottom flask with a distillation apparatus.
-
Add a catalytic amount of a strong acid, such as concentrated phosphoric acid or a few drops of concentrated sulfuric acid.[10]
-
Heat the mixture to the appropriate temperature for the dehydration of a tertiary alcohol (typically between 50-80°C).[7]
-
The resulting alkene will distill as it is formed. Collect the distillate.
-
Wash the collected distillate with a dilute sodium bicarbonate solution and then with water. Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂) and purify by distillation if necessary.
Protocol 3: Catalytic Hydrogenation of the Alkene
-
Dissolve the purified alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).[11]
-
Stir the reaction vigorously until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the final product by fractional distillation or column chromatography on silica gel using hexanes as the eluent.
Data Presentation
Table 1: Representative Yields for Steps in Branched Alkane Synthesis
| Reaction Step | Substrates | Conditions | Typical Yield (%) | Reference |
| Grignard Reagent Formation | Alkyl Halide + Mg | Anhydrous Ether/THF, Reflux | >85 | [2] |
| Grignard Addition to Ketone | Grignard Reagent + Hindered Ketone | 0°C to RT, Anhydrous Ether | 40-70 | [2][3] |
| Dehydration of Tertiary Alcohol | Tertiary Alcohol | H₂SO₄ or H₃PO₄, Heat | 70-90 | [7][10] |
| Catalytic Hydrogenation | Hindered Alkene + H₂ | Pd/C or PtO₂, 1-4 atm H₂ | >95 | [11][12] |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purity of reagents.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. tsfx.edu.au [tsfx.edu.au]
- 11. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Technical Support Center: Alkylation of Pentane Derivatives
Welcome to the Technical Support Center for the alkylation of pentane (B18724) derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the alkylation of pentane derivatives?
A1: During the alkylation of pentane derivatives, several side reactions can occur, depending on the specific substrate and reaction conditions. The most prevalent include:
-
Polyalkylation: The initial alkylated product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[1][2] This is particularly common in Friedel-Crafts reactions where the introduced alkyl group activates the aromatic ring.[2]
-
Rearrangement: Carbocation intermediates, especially in Friedel-Crafts alkylations, are prone to rearrangement to form more stable carbocations, leading to isomeric products.[2][3]
-
Isomerization: The pentane chain itself or substituents on a ring can isomerize under acidic or high-temperature conditions.
-
Elimination: Under basic conditions, elimination reactions can compete with the desired substitution, especially with secondary or tertiary pentyl halides.
-
Polymerization: Highly reactive substrates or harsh reaction conditions can lead to the formation of polymeric tars, reducing the yield of the desired product.[1]
-
O- vs. C-Alkylation: For substrates with multiple nucleophilic centers, such as dicarbonyl compounds (e.g., pentane-2,4-dione), alkylation can occur at either a carbon or an oxygen atom, leading to a mixture of products.[4]
Q2: My Friedel-Crafts alkylation using a pentyl halide is giving a mixture of isomers. What is happening and how can I fix it?
A2: This is a classic issue caused by carbocation rearrangement.[2][3] For example, attempting to alkylate benzene (B151609) with 1-chloropentane (B165111) and AlCl₃ will result in a mixture of pentylbenzene (B43098) isomers, with 2-phenylpentane (B179501) and 3-phenylpentane often being major products. This occurs because the initially formed primary carbocation rearranges via hydride shifts to more stable secondary carbocations before attacking the benzene ring.
Solution: To avoid this, use Friedel-Crafts acylation followed by a reduction step.[2][5] First, acylate the aromatic ring with an appropriate acyl halide (e.g., pentanoyl chloride). The resulting acylium ion does not rearrange. The ketone product can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen (Zn-Hg/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[5]
Q3: I am trying to perform a mono-alkylation on a pentane derivative with multiple reactive sites, but I'm getting di- or tri-substituted products. How can I improve selectivity?
A3: Achieving selective mono-alkylation requires careful control of reaction conditions to prevent over-alkylation.[6]
-
Stoichiometry: Use a large excess of the pentane derivative substrate relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unreacted substrate molecule.
-
Slow Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation event.
-
Lower Temperature: Reducing the reaction temperature decreases the overall reaction rate and can enhance selectivity.[7]
-
Choice of Base/Solvent: For N-alkylation of amines, using specific base-solvent combinations, such as cesium carbonate in DMF or DMSO, has been shown to be effective for selective mono-alkylation.[6]
Troubleshooting Guides
Issue 1: Low or No Yield in Alkylation of a Pentane Dicarbonyl Compound
If you are experiencing low yields when alkylating a compound like pentane-2,4-dione, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Competing O-Alkylation | The enolate intermediate can be alkylated at the oxygen or the carbon. To favor C-alkylation, use a strong, bulky base like LDA at low temperatures (-78 °C) to form the kinetic enolate. Protic solvents can also favor C-alkylation by solvating the oxygen atom of the enolate.[8] |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the dicarbonyl compound. Switch to a stronger base (e.g., NaH, LDA). Ensure the base is fresh and has been handled under anhydrous conditions. |
| Poorly Reactive Alkylating Agent | The reactivity of pentyl halides follows the trend: I > Br > Cl. If using a chloride, consider switching to the bromide or iodide equivalent.[9] |
| Moisture in the Reaction | Water will quench the enolate intermediate and deactivate strong bases. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1] |
Issue 2: Formation of Polymeric Tar in Friedel-Crafts Alkylation
The formation of dark, tarry material indicates uncontrolled polymerization, a common side reaction with highly activated substrates or harsh conditions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 7. youtube.com [youtube.com]
- 8. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Crowded Molecules
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the challenges of synthesizing sterically crowded molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that can arise during the synthesis of sterically hindered molecules and offers potential solutions.
Issue 1: Low or No Reaction Yield
You are attempting a reaction with a sterically hindered substrate and observing a low yield or no product formation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Steric Hindrance Preventing Reagent Approach | Increase Reaction Temperature: Providing more kinetic energy can help overcome the activation energy barrier imposed by steric hindrance.[1] Prolong Reaction Time: Allow more time for the reactants to orient correctly for a successful reaction. Monitor progress using techniques like TLC or LC-MS.[1] Use Less Sterically Hindered Reagents: If possible, consider if alternative, smaller reagents can be used.[1][2] High-Pressure Synthesis: Applying high pressure can significantly accelerate reactions and overcome steric barriers by reducing the volume of the transition state.[3][4][5][6] |
| Poor Reagent/Catalyst Activity | Optimize Catalyst/Ligand System: For metal-catalyzed reactions, screen different ligands. Bulky, electron-rich ligands can create a more accessible catalytic center.[7][8][9] For example, in Buchwald-Hartwig amination, bulky phosphine (B1218219) ligands are effective for coupling hindered substrates.[8] Increase Catalyst Loading: A higher catalyst concentration may improve the reaction rate. |
| Suboptimal Reaction Conditions | Solvent Selection: The choice of solvent can impact reaction rates.[7] For SN2 reactions, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly.[10] Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially for hindered systems.[11][12] |
Issue 2: Undesired Side Reactions or Poor Selectivity
The desired product is formed, but significant amounts of side products are also generated, complicating purification and reducing the overall yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Multiple Reactive Sites | Use of Protecting Groups: Employ bulky protecting groups to temporarily block reactive sites that are not intended to participate in the reaction.[7] The tert-butyldimethylsilyl (TBDMS) group is a common bulky protecting group for alcohols.[7] Intramolecular Reactions: Designing a synthesis that favors an intramolecular reaction can be highly effective in overcoming intermolecular steric hindrance and improving selectivity.[13] |
| Lack of Regio- or Stereoselectivity | Chiral Catalysts/Auxiliaries: For stereoselective synthesis, utilize chiral catalysts or auxiliaries to direct the reaction towards the desired stereoisomer. Rational Ligand Design: The shape and size of ligands in metal-catalyzed reactions can be tailored to control selectivity.[7] |
| Isomerization or Decomposition | Milder Reaction Conditions: If possible, lower the reaction temperature or use a less aggressive catalyst to minimize decomposition or isomerization of the product. |
Frequently Asked Questions (FAQs)
Here are some common questions regarding steric hindrance in organic synthesis.
Q1: What is steric hindrance?
A: Steric hindrance is a phenomenon that occurs when the bulky size or spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[2][14] This obstruction can slow down or even prevent reactants from approaching each other to form the necessary transition state, thereby affecting the reaction rate and outcome.[2][8][14]
Q2: How can I quantitatively assess the degree of steric hindrance?
A: While direct quantitative measurement in a reaction context is complex, computational chemistry methods can be used to model the transition state and calculate the steric energy. Experimentally, comparing the reaction rates of a series of substrates with varying degrees of steric bulk can provide a relative measure of steric hindrance.
Q3: When is it advantageous to introduce steric hindrance?
A: Strategically introducing bulky groups can be a powerful tool to control selectivity in a reaction.[7] For instance, it can be used to favor a particular regioisomer or to prevent unwanted side reactions by blocking access to certain reactive sites.[7]
Q4: Are there specific types of reactions that are particularly sensitive to steric hindrance?
A: Yes, SN2 reactions are highly sensitive to steric hindrance at the reaction center.[15][16] As the substitution around the electrophilic carbon increases from primary to secondary to tertiary, the rate of SN2 reaction decreases significantly.[16] Conversely, SN1 reactions are less affected by steric hindrance at the substrate because the formation of a planar carbocation intermediate alleviates the steric strain.[10]
Q5: Can intramolecular reactions help overcome steric hindrance?
A: Yes, intramolecular reactions can be a very effective strategy.[13] When the reacting groups are part of the same molecule, the entropic barrier is significantly lower, and the reaction can proceed even in cases where the analogous intermolecular reaction would be prohibitively slow due to steric hindrance.[13]
Key Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of a Sterically Hindered Pyrrole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a microwave-safe vial, combine the sterically hindered amine (1.0 mmol) and the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol).[11]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyrrole.[11]
General Protocol for Buchwald-Hartwig Amination with a Sterically Hindered Amine
This protocol is a general guideline and should be optimized for specific substrates and ligands.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the sterically hindered amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene (B28343) or dioxane) via syringe.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC/LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Comparison of inter- and intramolecular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Pressure Chemistry in the Pharmaceutical Industry | Adesis [adesisinc.com]
- 6. High pressure: a feasible tool for the synthesis of unprecedented inorganic compounds - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. fastercapital.com [fastercapital.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. organicreactions.org [organicreactions.org]
- 14. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
optimizing reaction conditions for the synthesis of branched alkanes
Welcome to the technical support center for the synthesis of branched alkanes. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during the synthesis of branched alkanes via common methods such as hydroisomerization, catalytic cracking, and Friedel-Crafts alkylation.
Hydroisomerization
Q1: My hydroisomerization reaction is producing a high yield of cracked products instead of the desired branched isomers. What are the likely causes and how can I fix this?
A1: Excessive cracking is a common issue in hydroisomerization and is often related to reaction temperature and catalyst acidity. Both isomerization and cracking reactions are catalyzed by Brønsted acid sites on the catalyst.[1]
-
High Reaction Temperature: Isomerization of long-chain hydrocarbons is favored at lower temperatures. For noble metal catalysts like platinum (Pt), optimal temperatures are typically around 230–240 °C. For transition metal catalysts, temperatures are slightly higher, around 300 °C.[2] Increasing the temperature beyond the optimal range can lead to a higher rate of hydrocracking, reducing the selectivity for branched isomers.
-
Catalyst Acidity: The balance between the metal and acid sites on the bifunctional catalyst is crucial. A high density of strong acid sites can promote cracking over isomerization. Consider using a catalyst with optimized acidity. For example, modifying zeolites by dealumination or using composite materials can enhance isomer yields.[2]
Q2: How does the carbon chain length of the starting n-alkane affect the hydroisomerization reaction?
A2: Generally, long-chain hydrocarbons are more reactive than short-chain hydrocarbons in hydroisomerization.[2] For instance, a comparative study on Pt-ZSM-22 showed the highest isomer yield for C10 alkanes at 230 °C, while for C19 alkanes, a higher yield was obtained at 240 °C.[2] This suggests that reaction conditions may need to be adjusted based on the specific feedstock.
Catalytic Cracking
Q3: I am not achieving the desired selectivity for branched alkanes in my catalytic cracking process. How can I optimize this?
A3: The selectivity towards branched alkanes in catalytic cracking is influenced by the catalyst type and reaction conditions.
-
Catalyst Choice: Zeolite catalysts are commonly used and are chosen to yield a high percentage of hydrocarbons with 5 to 10 carbon atoms, which are useful for gasoline.[3][4] These catalysts promote the formation of branched alkanes.[4][5]
-
Reaction Mechanism: Catalytic cracking proceeds through carbocation intermediates on the catalyst surface.[4][5] The formation of these branched-chain alkanes is a key advantage over thermal cracking, which primarily produces straight-chain alkanes and alkenes.[5] The reaction pathway can be influenced by the catalyst's pore structure and acidity.
Q4: My catalyst is deactivating quickly during catalytic cracking. What is the cause and how can it be mitigated?
A4: Catalyst deactivation in catalytic cracking is primarily caused by the deposition of coke, which consists of high molecular weight, low-volatility hydrocarbons that block the active sites of the catalyst. To address this, industrial processes typically include a regeneration step where the spent catalyst is reactivated by burning off the coke in the presence of air.
Friedel-Crafts Alkylation
Q5: I performed a Friedel-Crafts alkylation to produce a straight-chain alkylbenzene, but I obtained a branched isomer as the major product. Why did this happen?
A5: This is a very common issue caused by carbocation rearrangement. The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable carbocation via a hydride or methyl shift.[6][7] For example, reacting benzene (B151609) with 1-chloropropane (B146392) is expected to yield n-propylbenzene, but the primary carbocation rearranges to a more stable secondary carbocation, leading to isopropylbenzene as the major product.[6]
Q6: How can I prevent carbocation rearrangements in Friedel-Crafts alkylation?
A6: The most effective way to avoid carbocation rearrangements is to use Friedel-Crafts acylation followed by a reduction step.[6][8] The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[6] The resulting ketone can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[6]
Q7: My Friedel-Crafts alkylation reaction is not working at all. What are some potential reasons for the failure?
A7: Several factors can inhibit a Friedel-Crafts alkylation reaction:
-
Deactivated Aromatic Ring: The reaction fails with aromatic rings that have strongly deactivating substituents like nitro groups (-NO₂), cyano groups (-CN), or acyl groups (-COR).[1][7]
-
Presence of Certain Functional Groups: Aromatic rings with -NH₂, -NHR, or -NR₂ groups are also unreactive because the lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[7]
-
Unsuitable Alkyl Halides: Vinyl and aryl halides cannot be used as they do not readily form carbocations.[9]
Data Presentation
Table 1: Influence of Catalyst and Temperature on n-Hexadecane Hydroisomerization
| Catalyst | Si/Al Ratio | Temperature (°C) | Conversion (%) | Isomer Yield (%) | Reference |
| 1 wt% Pt-H-Beta | 11 | 220 | 70 | 32 | [2] |
| 1.9 wt% Pt-H-Beta | 26 | 220 | 90 | 72 | [2] |
| Pt-HY (acid-leached) | 24.8 | - | 67 | 53 | [2] |
| Pt-HY | 28.4 | - | 62 | 42 | [2] |
Table 2: Product Yields in Catalytic Cracking of n-Heptane
| Catalyst Formulation | Light Olefins Yield (%) | C2 & C3 Selectivity (%) | Alkene/Alkane Ratio | Undesired C1-C5 Alkanes (%) | Reference |
| ZY/ZM/K/B (20:20:30:30) | 24 - 64 | 35 | ~1.33 | 3 | [10] |
| ZY/ZM/K (20:20:60) | 24 - 64 | 35 | ~1.33 | 3 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation
This is a general protocol and should be optimized for specific substrates.
1. Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place the aromatic substrate and a suitable solvent (e.g., carbon disulfide, nitrobenzene, or an excess of the aromatic substrate).[1]
-
Cool the flask in an ice bath.[1]
2. Catalyst Addition:
-
Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to the stirred mixture.[1]
3. Alkylating Agent Addition:
-
Add the alkyl halide dropwise from the dropping funnel to the stirred mixture at a rate that maintains the desired reaction temperature.[1]
4. Reaction Monitoring:
-
After the addition is complete, continue stirring at the appropriate temperature for the designated reaction time. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
5. Work-up:
-
Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).[1]
-
Combine the organic layers and wash successively with water, a dilute sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[1]
6. Purification:
-
Purify the crude product by fractional distillation, recrystallization, or column chromatography.[1]
Protocol 2: Laboratory Scale Catalytic Cracking of Liquid Paraffin (B1166041)
This procedure demonstrates the principles of catalytic cracking.
1. Apparatus Setup:
-
Set up a horizontal boiling tube containing mineral wool soaked in liquid paraffin at the bottom and a catalyst (e.g., pumice stone or porous pot) in the middle.[11]
-
Connect a delivery tube from the boiling tube to a gas collection system over water (e.g., an inverted test tube in a trough of water).[11]
2. Heating:
-
Strongly heat the catalyst in the middle of the tube with a Bunsen burner until it is red hot.[11]
-
Gently heat the liquid paraffin to produce vapor which will pass over the hot catalyst.[11]
3. Gas Collection:
-
Collect the gaseous products by displacing the water in the inverted test tube.[11]
4. Product Analysis:
-
The collected gas can be tested for unsaturation (presence of alkenes) by shaking with bromine water, which will be decolorize in the presence of double bonds.[12]
Visualizations
Caption: Workflow for a typical Friedel-Crafts alkylation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. DEVELOPMENT AND PERFORMANCE EVALUATION OF HYDROISOMERIZATION CATALYST WITH HIGH SELECTIVITY [sylzyhg.com]
- 4. Frontiers | Hydroisomerization of n-Hexadecane Over Nickel-Modified SAPO-11 Molecular Sieve-Supported NiWS Catalysts: Effects of Modification Methods [frontiersin.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 10. cetjournal.it [cetjournal.it]
- 11. chemguide.uk [chemguide.uk]
- 12. Cracking hydrocarbons in liquid paraffin with a catalyst | Demonstration | RSC Education [edu.rsc.org]
Technical Support Center: Troubleshooting Peak Tailing for 3,3-Diethyl-2,4-dimethylpentane in GC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of 3,3-Diethyl-2,4-dimethylpentane. This document provides a structured approach to troubleshooting, with detailed methodologies and frequently asked questions to help you resolve common problems and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For a highly branched, high molecular weight alkane like this compound, this is a common issue. It is problematic because it can reduce the resolution between closely eluting compounds, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant problem that requires investigation.[3]
Q2: What are the primary causes of peak tailing for a non-polar compound like this compound?
A2: While alkanes are non-polar, peak tailing can still occur due to several factors. The most common causes are related to physical issues within the GC system or sub-optimal chromatographic conditions rather than strong chemical interactions.[3] Key factors include:
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Active Sites: Unwanted interactions with surfaces in the inlet liner, column, or detector.[1] Even though alkanes are non-polar, they can still interact with active silanol (B1196071) groups that may be present in the system.[3]
-
Column Issues: Contamination or degradation of the column's stationary phase, or improper column installation (e.g., poor column cut, incorrect insertion depth).[1][4]
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Sub-optimal Method Parameters: An incorrect inlet temperature, a slow temperature ramp, or an inappropriate carrier gas flow rate can lead to band broadening.[1][5]
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System Contamination: Residues from previous samples can accumulate in the inlet or at the head of the column.[6][7]
Q3: How can I quickly determine the source of my peak tailing?
A3: A systematic approach, starting with the most common and easily correctable issues, is the most effective way to troubleshoot.[1] A good first step is to perform routine inlet maintenance, which includes replacing the liner and septum, as these are frequent sources of contamination and activity.[1][6] If the problem persists, trimming a small section (10-20 cm) from the front of the column can remove accumulated non-volatile residues.[8] If neither of these actions resolves the issue, a more in-depth investigation of your GC method parameters and overall column health is necessary.[1]
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing for this compound.
Guide 1: Diagnosing and Resolving Inlet and Column Installation Issues
Q: I've noticed that all the peaks in my chromatogram, including the solvent peak, are tailing. What should I investigate first?
A: When all peaks in a chromatogram exhibit tailing, the cause is often a physical issue within the GC system rather than a chemical one.[3][4] This "indiscriminate" tailing is frequently caused by a disruption in the carrier gas flow path.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for indiscriminate peak tailing.
Troubleshooting Steps:
-
Improper Column Installation: A poorly cut or incorrectly positioned column is a very common cause of peak tailing.[4]
-
Poor Column Cut: A ragged or uneven cut at the column inlet can create turbulence in the carrier gas flow, leading to peak tailing.[4][10] The column should have a clean, 90-degree cut.[3]
-
Incorrect Insertion Depth: If the column is too high or too low in the inlet, it can create "dead volumes" where the sample can be held up, causing tailing.[4][9]
-
-
Contaminated or Active Inlet Liner: The inlet liner can become contaminated with non-volatile residues from previous injections.[3] These residues can act as active sites, interacting with the analyte and causing peak tailing.[1]
Experimental Protocols:
Protocol 1: Column Re-installation
-
Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 40°C).
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Remove Column: Carefully loosen the column nut at the inlet and remove the column.
-
Cut the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, score the column about 10-20 cm from the end. Gently flex the column to create a clean, square break. Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.[2]
-
Install the Column: Carefully insert the column into the inlet to the correct depth according to your instrument manufacturer's instructions. Tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench.[1] Do not overtighten.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting using an electronic leak detector.
-
Condition the Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.[11]
Protocol 2: Inlet Liner and Septum Replacement
-
Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C).
-
Turn off the carrier gas.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.
-
Remove Liner: Carefully remove the inlet liner using forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet.
-
Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[1]
Guide 2: Optimizing GC Method Parameters
Q: I've performed inlet maintenance and re-installed my column, but the peak for this compound is still tailing. Could my method parameters be the issue?
A: Yes, sub-optimal GC method parameters can significantly contribute to peak tailing, especially for high molecular weight compounds.[1]
Troubleshooting Steps:
-
Inlet Temperature: An inlet temperature that is too low can result in incomplete or slow vaporization of this compound, leading to peak tailing.[1][12]
-
Oven Temperature Program: A temperature ramp that is too slow can cause the peak to broaden as it moves through the column.[5]
-
Carrier Gas Flow Rate: A flow rate that is too low can also lead to broader peaks.[12]
-
Injection Volume: Injecting too large a sample volume can overload the column, leading to peak distortion that can appear as tailing.[11]
Data Presentation:
| Parameter | Sub-optimal Condition | Recommended Adjustment for this compound | Rationale |
| Inlet Temperature | Too low | Increase in 10-20°C increments | Ensures rapid and complete vaporization of the analyte.[12] |
| Oven Temperature Ramp | < 10°C/min | Increase to 15-25°C/min | Reduces the time the analyte spends in the column, minimizing band broadening.[5] |
| Carrier Gas Flow Rate | Below optimum | Adjust to the optimal linear velocity for the carrier gas and column dimensions | Optimizes efficiency and reduces peak broadening.[5] |
| Injection Volume | > 1 µL (splitless) | Reduce to 0.5-1 µL or use a higher split ratio | Prevents column overload.[11] |
Experimental Protocol: Method Optimization
-
Establish a Baseline: Analyze a standard of this compound using your current method and record the peak asymmetry and width.
-
Adjust One Parameter at a Time: Systematically adjust one of the parameters listed in the table above.
-
Analyze and Compare: After each adjustment, re-analyze the standard and compare the peak shape to the baseline.
-
Iterate: Continue to make small adjustments until a symmetrical peak shape is achieved.
-
Verify: Once an optimal set of parameters is found, confirm the reproducibility by performing multiple injections.
By following these troubleshooting guides and understanding the potential causes of peak tailing, you can systematically diagnose and resolve issues in the GC analysis of this compound, leading to more accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. GC Troubleshooting—Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Separation of C11H24 Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for separating isomers of undecane (B72203) (C11H24). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data to optimize your separation workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of C11H24 isomers so challenging?
A1: The separation of the 159 structural isomers of undecane (C11H24) is difficult due to their similar physicochemical properties.[1][2] Isomers share the same molecular formula and weight, which means techniques relying on mass differences are ineffective.[3] Furthermore, their boiling points and polarities can be very close, making conventional separation methods like fractional distillation energy-intensive and often economically unfeasible.[4][5] Achieving successful separation requires highly selective techniques that can differentiate subtle structural differences, such as the degree of branching.[1][6]
Q2: What are the most common analytical techniques for separating C11H24 isomers?
A2: High-resolution capillary gas chromatography (GC) is the primary and most powerful technique for separating volatile hydrocarbon isomers like those of undecane.[2][6] For enhanced identification, GC is often coupled with mass spectrometry (GC-MS).[2] Other specialized techniques include supercritical fluid chromatography (SFC), which is suitable for thermally labile compounds, and adsorption-based methods using shape-selective materials like zeolites.[7][8]
Q3: How does the structure of an undecane isomer affect its elution order in gas chromatography?
A3: In gas chromatography with a nonpolar stationary phase, the elution order of C11H24 isomers is primarily determined by their boiling points and molecular shape.[2] Increased branching in the carbon chain leads to a more compact, spherical molecular shape. This reduces the surface area for intermolecular van der Waals forces, resulting in lower boiling points.[1] Consequently, more branched isomers tend to be more volatile and have shorter retention times than the linear n-undecane or less branched isomers.[2]
Q4: What is the role of zeolites in separating C11H24 isomers?
A4: Zeolites are microporous crystalline materials that can separate alkane isomers based on molecular sieving.[9][10] Their pores have dimensions similar to the size of small molecules, allowing them to selectively adsorb or reject isomers based on their shape and size.[9][11] For instance, zeolites like 5A can separate linear alkanes from their branched counterparts.[8][12] The choice of zeolite topology is crucial for achieving the desired separation based on either adsorption equilibrium or kinetics.[10]
Q5: Can supercritical fluid chromatography (SFC) be used for undecane isomer separation?
A5: Yes, supercritical fluid chromatography (SFC) is a viable technique for separating isomeric compounds, including alkanes.[7] SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[13] This technique is particularly advantageous for separating thermally labile substances as it can be operated at lower temperatures than GC.[13] The properties of the supercritical fluid allow for faster separations with higher diffusion rates compared to HPLC.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of C11H24 isomers, with a focus on gas chromatography (GC).
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
-
Symptom: Chromatogram shows overlapping or poorly defined peaks for different C11H24 isomers.
-
Possible Causes & Solutions:
-
Inappropriate GC Column: The stationary phase may not be selective enough. For alkane isomers, a non-polar stationary phase is generally effective.[2] Consider using a column with a different stationary phase chemistry or a longer column for higher efficiency.[14]
-
Incorrect Temperature Program: The oven temperature program may be too fast or the initial temperature too high. Optimize the temperature ramp to enhance separation. A slower ramp rate can improve the resolution of closely eluting peaks.
-
Carrier Gas Flow Rate is Not Optimal: The linear velocity of the carrier gas affects column efficiency. Check and adjust the flow rate to the optimum for your column dimensions and carrier gas type.[15]
-
Column Overloading: Injecting too much sample can lead to peak fronting and poor resolution.[16] Reduce the injection volume or use a higher split ratio.[17]
-
Issue 2: Peak Tailing
-
Symptom: Peaks are asymmetrical with a "tail" extending from the back of the peak.
-
Possible Causes & Solutions:
-
Active Sites in the System: Active sites in the injector liner, column, or detector can cause peak tailing for certain compounds. Ensure all components of the flow path are inert.[17]
-
Column Contamination or Degradation: The stationary phase may be degraded or contaminated. Condition the column at a high temperature or, if necessary, replace it.[16]
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to peak shape issues. Reinstall the column according to the manufacturer's instructions.[17]
-
Issue 3: Irreproducible Retention Times
-
Symptom: The retention times of the isomer peaks vary significantly between runs.
-
Possible Causes & Solutions:
-
Leaks in the System: Leaks in the carrier gas lines, septum, or fittings can cause fluctuations in flow and pressure, leading to unstable retention times.[18] Perform a leak check of the GC system.
-
Unstable Oven Temperature: Poor temperature control of the GC oven will directly impact retention times. Verify the oven's temperature stability.
-
Inconsistent Injection Technique: Variations in manual injection speed or volume can affect retention time reproducibility. An autosampler is recommended for precise injections.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common GC issues.
Quantitative Data
The separation of C11H24 isomers is highly dependent on their physical properties. The following table summarizes key data for n-undecane and a selection of its branched isomers.
Table 1: Physical Properties of Selected C11H24 Isomers
| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | Undecane | 196 | -26 | 0.740 |
| 2-Methyldecane | 2-Methyldecane | 189.3 | - | 0.737 |
| 3-Methyldecane | 3-Methyldecane | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 4-Methyldecane | 188.7 | - | 0.741 |
| 5-Methyldecane | 5-Methyldecane | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2,3-Dimethylnonane | 186 | -57.06 (est.) | 0.7438 |
| Data sourced from BenchChem[19] |
Experimental Protocols
Protocol 1: Separation of C11H24 Isomers by Gas Chromatography (GC)
This protocol outlines a general method for the analytical separation of C11H24 isomers.
-
Objective: To separate a mixture of C11H24 isomers into individual components for identification and quantification.
-
Materials:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
High-resolution capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier gas (Helium or Hydrogen), high purity.
-
Sample containing a mixture of C11H24 isomers.
-
Volatile solvent (e.g., hexane (B92381) or pentane) for sample dilution.
-
-
Procedure:
-
Sample Preparation:
-
Prepare individual standards of available undecane isomers at a concentration of approximately 100 µg/mL in a volatile solvent.[6]
-
Dilute the unknown isomer mixture in the same solvent to a final concentration within the linear range of the detector.[6]
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.[6]
-
-
Instrument Setup:
-
Analysis:
-
Data Analysis:
-
Identify the isomers by comparing their retention times to those of the prepared standards.
-
For unambiguous identification, calculate Kovats Retention Indices (KI) and compare them to literature values.[2]
-
If using GC-MS, analyze the fragmentation patterns to confirm the branching structure of the isomers.[2]
-
-
Table 2: Example GC Method Parameters
| Parameter | Setting |
| Injector | |
| Type | Split/Splitless |
| Temperature | 250 °C |
| Split Ratio | 50:1 |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 2 min |
| Ramp Rate | 5 °C/min |
| Final Temperature | 200 °C, hold for 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Temperature | 280 °C |
Experimental Workflow Diagram
Caption: A general workflow for the separation of C11H24 isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. vurup.sk [vurup.sk]
- 15. academic.oup.com [academic.oup.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Thermal Stability and Degradation of 3,3-Diethyl-2,4-dimethylpentane
Disclaimer: Specific experimental data on the high-temperature stability and degradation of 3,3-Diethyl-2,4-dimethylpentane is limited in publicly available literature. The information provided below is based on the general principles of thermal decomposition (pyrolysis) of highly branched alkanes and is intended to serve as a practical guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound at high temperatures?
Highly branched alkanes, such as this compound, are generally less thermally stable than their linear counterparts. The rate of pyrolysis tends to increase with the degree of branching.[1][2][3][4] Decomposition is expected to become significant at temperatures above 400°C, with the rate increasing substantially at higher temperatures. The quaternary carbon atom in the 3-position is a point of steric strain, making the C-C bonds around it susceptible to cleavage.
Q2: What are the likely degradation products of this compound under high-temperature conditions?
The thermal degradation of alkanes, also known as pyrolysis or cracking, proceeds through a free-radical chain mechanism.[1][2][5] This involves the breaking of C-C and C-H bonds to form a mixture of smaller alkanes and alkenes.[1][2][4][5] For this compound, the initial bond cleavage is most likely to occur at the sterically hindered quaternary carbon center, leading to the formation of various smaller alkyl radicals. These radicals will then undergo further reactions to form a complex mixture of smaller, more stable hydrocarbons.
Illustrative Product Distribution from Pyrolysis
The following table presents a hypothetical distribution of degradation products at different temperatures. This is an illustrative example based on the expected fragmentation of the parent molecule. Actual product distribution will depend on specific experimental conditions such as temperature, pressure, and residence time.
| Temperature (°C) | Major Products (>10%) | Minor Products (1-10%) | Trace Products (<1%) |
| 450 | Propane, Propene, Isobutane, Isobutene | Ethane, Ethene, Methane | Pentanes, Pentenes |
| 550 | Ethene, Propene, Methane | Ethane, Propane, Butenes | Hydrogen, Acetylene |
| 650 | Methane, Ethene, Hydrogen | Propene, Acetylene, Benzene | Toluene, Xylenes |
Q3: What is the general mechanism for the thermal degradation of this compound?
The pyrolysis of alkanes follows a free-radical mechanism involving three main stages: initiation, propagation, and termination.
-
Initiation: At high temperatures, a C-C bond breaks homolytically to form two alkyl free radicals. The bond between the quaternary carbon and a tertiary or secondary carbon is a likely point of initial cleavage due to steric hindrance.
-
Propagation: The initial radicals can undergo a series of reactions, including:
-
β-scission: The radical breaks at the carbon-carbon bond beta to the radical center, producing an alkene and a smaller alkyl radical.
-
Hydrogen abstraction: The radical abstracts a hydrogen atom from another molecule of the parent alkane, forming a new, more stable alkane and a new alkyl radical.
-
-
Termination: Two free radicals combine to form a stable, non-radical product.
A simplified, proposed degradation pathway is illustrated in the diagram below.
Caption: Proposed free-radical degradation pathway for this compound.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible degradation results.
-
Possible Cause: Temperature fluctuations in the reactor.
-
Solution: Ensure the temperature control system is calibrated and stable. Use multiple thermocouples to monitor the temperature profile within the reactor.
-
-
Possible Cause: Inconsistent residence time of the sample in the heated zone.
-
Solution: Precisely control the flow rate of the carrier gas and the injection volume of the sample.
-
-
Possible Cause: Catalytic effects from the reactor walls.
-
Solution: Use an inert reactor material such as quartz. Prior to experiments, passivate the reactor surface by flowing a dilute stream of an inerting agent at high temperature.
-
Problem 2: Difficulty in identifying and quantifying degradation products.
-
Possible Cause: Co-elution of products in the gas chromatograph (GC).
-
Solution: Optimize the GC temperature program and use a column with a different stationary phase to improve separation.
-
-
Possible Cause: Low concentration of certain products.
-
Solution: Use a more sensitive detector, such as a mass spectrometer (MS), and consider pre-concentration techniques for trace products.
-
-
Possible Cause: Incorrect identification of isomers.
-
Solution: Use mass spectrometry (MS) for definitive identification based on fragmentation patterns. Compare retention times and mass spectra with those of known standards.
-
Problem 3: Formation of coke or solid deposits in the reactor.
-
Possible Cause: High reaction temperatures and long residence times can lead to secondary reactions that form polycyclic aromatic hydrocarbons and eventually coke.
-
Solution: Reduce the reaction temperature or the residence time. Introduce a small amount of steam or hydrogen to the carrier gas to inhibit coke formation.
-
Experimental Protocols
A. General Protocol for Pyrolysis of this compound
This protocol outlines a general procedure for studying the thermal degradation of this compound in a laboratory setting.
-
System Setup:
-
A flow reactor system is typically used, consisting of a temperature-controlled tubular reactor (e.g., quartz), a carrier gas supply (e.g., nitrogen or argon), a sample injection system (e.g., a syringe pump), and an analytical system (e.g., an online gas chromatograph with a flame ionization detector or mass spectrometer, GC-MS).
-
-
Experimental Procedure:
-
Inerting the System: Purge the reactor with an inert carrier gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to remove any air.
-
Heating: Heat the reactor to the desired pyrolysis temperature (e.g., 500°C) and allow it to stabilize.
-
Sample Injection: Introduce a known amount of this compound into the heated carrier gas stream at a constant rate using a syringe pump.
-
Product Collection and Analysis: The reactor effluent, containing the carrier gas and the degradation products, is directly and continuously sampled by an online GC-MS for separation, identification, and quantification of the products.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra and retention times with a spectral library and known standards.
-
Quantify the products by integrating the peak areas in the chromatogram and using response factors determined from calibration with standard compounds.
-
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for the pyrolysis of this compound.
References
Technical Support Center: Purification of Synthetic 3,3-Diethyl-2,4-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 3,3-Diethyl-2,4-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of highly branched alkanes like this compound often proceeds through a multi-step process, commonly involving a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation. Potential impurities may include:
-
Unreacted Starting Materials: Such as the ketone precursor (e.g., 2,4-dimethyl-3-pentanone) and byproducts from the Grignard reagent.
-
Intermediate Alcohol: The tertiary alcohol (e.g., 3,3-diethyl-2,4-dimethylpentan-3-ol) may remain if the dehydration step is incomplete.
-
Alkene Intermediate: The corresponding alkene (e.g., 3,3-diethyl-2,4-dimethyl-1-pentene or 3,3-diethyl-2,4-dimethyl-2-pentene) can be present if hydrogenation is not carried to completion.
-
Isomeric Alkanes: Rearrangements during dehydration or incomplete stereoselective hydrogenation can lead to the formation of other C11 alkane isomers.
-
Solvent and Reagent Residues: Residual solvents (e.g., diethyl ether, THF) and other reagents used in the synthesis.
Q2: Which purification method is most effective for removing isomeric impurities?
A2: Separating alkane isomers is challenging due to their very similar boiling points and chemical properties.[1]
-
Fractional Distillation: This can be effective if there is a sufficient boiling point difference between the isomers. However, for isomers with very close boiling points, this method requires columns with a high number of theoretical plates and can be energy-intensive.[1]
-
Preparative Gas Chromatography (prep-GC): This is a highly effective technique for separating compounds with very similar boiling points, including isomers.[2][3] It is often used for high-purity isolations on a smaller scale.
Q3: Can I use liquid chromatography to purify this compound?
A3: Standard normal or reverse-phase liquid chromatography is generally not effective for the purification of non-polar compounds like alkanes. The lack of functional groups leads to very weak interactions with the stationary phase, resulting in poor separation.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to assess purity. The gas chromatogram will show the presence of any volatile impurities, and the mass spectrometer can help in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and detect any remaining starting materials or intermediates with different chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can be used to ensure the absence of hydroxyl (-OH) or carbonyl (C=O) functional groups from the alcohol and ketone precursors.
Troubleshooting Guides
Issue 1: Presence of a Carbonyl Peak in the FTIR Spectrum of the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Grignard reaction. | Ensure the Grignard reagent was freshly prepared and added in appropriate molar excess. Consider optimizing reaction time and temperature. |
| Inefficient purification. | If using fractional distillation, ensure the column has a sufficient number of theoretical plates and the distillation is performed slowly to allow for proper separation. Consider using preparative GC for higher purity. |
Issue 2: Broad Peak around 3300 cm⁻¹ in the FTIR Spectrum
| Potential Cause | Troubleshooting Step |
| Incomplete dehydration of the intermediate alcohol. | Review the dehydration protocol. Ensure the acid catalyst is active and used in the correct concentration. Consider increasing the reaction temperature or time. |
| Insufficient washing of the organic layer. | After the reaction, wash the organic layer thoroughly with water and brine to remove any residual acid and water-soluble impurities. |
Issue 3: GC-MS Analysis Shows Multiple Alkane Isomers
| Potential Cause | Troubleshooting Step |
| Isomerization during dehydration. | Use a milder dehydration agent or lower reaction temperatures to minimize carbocation rearrangements. |
| Non-selective hydrogenation catalyst. | Ensure the use of a suitable hydrogenation catalyst and optimize reaction conditions (pressure, temperature) to favor the formation of the desired isomer. |
| Co-distillation of isomers. | Due to very close boiling points, simple distillation is often insufficient.[4] Use a high-efficiency fractional distillation column or preparative GC for separation.[1][2] |
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Estimated Boiling Point (°C) |
| This compound | C₁₁H₂₄ | 156.31 | ~170-175 |
| 2,4-dimethyl-3-pentanone (Ketone Precursor) | C₇H₁₄O | 114.19 | 137-139 |
| 3,3-diethyl-2,4-dimethylpentan-3-ol (Alcohol Intermediate) | C₁₁H₂₄O | 172.31 | ~190-200 |
| 3,3-diethyl-2,4-dimethyl-1-pentene (Alkene Intermediate) | C₁₁H₂₂ | 154.30 | ~165-170 |
| Other C11 Alkane Isomers | C₁₁H₂₄ | 156.31 | 160-180 |
Note: Boiling points are estimates based on structure and data for similar compounds, as experimental data for all specific compounds may not be readily available.
Experimental Protocols
Protocol: Purification by Fractional Distillation
This protocol is designed to remove impurities with significantly different boiling points, such as unreacted ketone precursor and the intermediate alcohol.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
- Ensure all glass joints are properly sealed.
2. Distillation Procedure:
- Place the crude this compound in the round-bottom flask with boiling chips.
- Heat the flask gently.
- Collect fractions based on the boiling point at the still head.
- Fraction 1 (Low-boiling): Collect any components that distill below the expected boiling point of the product (e.g., residual solvents, ketone precursor).
- Fraction 2 (Product): Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~170-175 °C).
- Fraction 3 (High-boiling): Stop the distillation before higher boiling impurities (e.g., the alcohol intermediate) begin to distill.
3. Analysis:
- Analyze each fraction by GC-MS to determine its composition and the purity of the product fraction.
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting decision tree for identifying and addressing impurities.
References
Technical Support Center: Reaction Optimization for Multi-Step Organic Synthesis of Complex Alkanes
Welcome to the Technical Support Center for the multi-step organic synthesis of complex alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in reaction optimization.
Section 1: Troubleshooting Guides & FAQs
This section provides practical solutions to specific issues encountered during the synthesis of complex alkanes, presented in a question-and-answer format.
C-C Bond Formation
Question 1: My Grignard reaction for the synthesis of a tertiary alcohol (a precursor to a highly branched alkane) is giving a low yield. What are the common causes and how can I troubleshoot this?
Answer: Low yields in Grignard reactions are a frequent issue, often stemming from the reagent's high reactivity and sensitivity. Key areas to investigate include the presence of moisture, the quality of the magnesium, and competing side reactions.[1][2][3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water.[3] All glassware must be rigorously dried (oven or flame-dried) and the reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[1][3] Solvents like diethyl ether or THF must be anhydrous.[3]
-
Activate the Magnesium: If the reaction fails to initiate, the surface of the magnesium turnings may be oxidized. Activation can be achieved by adding a small crystal of iodine, gentle heating, or sonication.[1][3] The disappearance of the iodine's purple color is an indicator of initiation.[1]
-
Monitor for Side Reactions:
-
Wurtz Coupling: The formation of a symmetrical alkane (R-R) from the alkyl halide is a common side reaction. This can be minimized by adding the alkyl halide slowly to the magnesium suspension to maintain dilute conditions.[1]
-
Enolization of the Carbonyl: If the electrophile is an enolizable ketone, the Grignard reagent can act as a base, leading to deprotonation instead of nucleophilic addition. To mitigate this, consider using a less hindered Grignard reagent, lowering the reaction temperature, or adding cerium(III) chloride (CeCl₃) to increase the nucleophilicity of the Grignard reagent.[1]
-
Question 2: I am experiencing poor yields and homocoupling in my Suzuki-Miyaura cross-coupling reaction to form an alkyl-alkyl bond. How can I optimize this reaction?
Answer: Suzuki-Miyaura couplings involving alkylboronic acids can be challenging due to issues like catalyst inactivity and protodeboronation.[4] Optimization often requires careful selection of the catalyst, base, and solvent, as well as rigorous exclusion of air and water.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered alkylboronic acids.[4] Screening different palladium sources (e.g., Pd(OAc)₂) in combination with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, AntPhos) can significantly improve yields.[4][5]
-
Preventing Protodeboronation: The cleavage of the C-B bond by protons (from water or other protic sources) is a major side reaction that reduces the amount of boronic acid available for coupling.[4]
-
Use anhydrous solvents and thoroughly degas all reagents.[4]
-
Employ stable boronic acid derivatives like MIDA (N-methyliminodiacetic acid) or pinacol (B44631) esters, which can release the boronic acid slowly under the reaction conditions.[4]
-
-
Minimizing Homocoupling: The formation of biaryl products from the coupling of two aryl halides can compete with the desired cross-coupling. This can be addressed by:
Question 3: My Corey-House synthesis is not proceeding as expected. What are the critical parameters to control for a successful reaction?
Answer: The Corey-House synthesis is a powerful method for forming alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[6][7][8] Its success hinges on the proper formation of the Gilman reagent and the choice of the alkyl halide.
Troubleshooting Steps:
-
Gilman Reagent Formation: The lithium dialkylcuprate is prepared in two steps: formation of an alkyllithium reagent, followed by reaction with a copper(I) salt (typically CuI).[6][8] Both steps require strictly anhydrous and anaerobic conditions.
-
Alkyl Halide Selection: The reaction is most efficient with primary alkyl halides.[9] Secondary and tertiary alkyl halides are generally poor substrates and can lead to elimination side products.[7][10] For the Gilman reagent, primary, secondary, or tertiary alkyl groups can be used.[9]
-
Reaction Conditions: The coupling reaction is typically carried out in an ethereal solvent like diethyl ether or THF at or below room temperature.[7]
Stereocontrol
Question 4: I am struggling with low diastereoselectivity in the reduction of a ketone to a chiral alcohol within an acyclic alkane chain. How can I improve the stereochemical outcome?
Answer: Achieving high diastereoselectivity in the reduction of acyclic ketones often requires the use of a chiral auxiliary or a stereoselective reducing agent. The choice of reagent and reaction conditions is critical.[11]
Troubleshooting Steps:
-
Chiral Auxiliary-Mediated Reduction: The use of a chiral auxiliary, such as (R)-(+)-phenylethylamine, can effectively direct the stereoselective reduction of a β-enamino amide intermediate.[11] The diastereoselectivity is influenced by the choice of reducing agent.[11]
-
Asymmetric Hydrogenation: For enamine precursors, asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., Josiphos), is a powerful industrial method for achieving high diastereoselectivity.[11] Key parameters to optimize include:
-
Substrate Geometry: For the reduction of enamines, ensure the starting material is predominantly the Z-isomer, as the E/Z geometry can significantly influence the facial selectivity of the reduction.[11]
Question 5: My Mitsunobu reaction to invert a hindered secondary alcohol is giving low yields and recovery of the starting material. What can I do to drive the reaction to completion?
Answer: The Mitsunobu reaction with sterically hindered alcohols is notoriously challenging.[12][13] Low yields are often due to the reduced reactivity of the hindered alcohol.
Troubleshooting Steps:
-
Choice of Acid: For hindered alcohols, using a more acidic nucleophile can improve yields. 4-Nitrobenzoic acid is often more effective than benzoic acid or acetic acid.[12]
-
Reagent Stoichiometry and Addition: Using a large excess of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) may be necessary.[13] Some protocols suggest premixing the PPh₃ and DEAD/DIAD at low temperatures to form the active betaine (B1666868) complex before adding the alcohol and nucleophile.[13]
-
Reaction Conditions:
-
Temperature: While the initial addition of DEAD/DIAD is often done at low temperatures to control the exotherm, allowing the reaction to stir at room temperature or even gentle heating (e.g., 40°C) for an extended period can help drive the reaction to completion with hindered substrates.[12]
-
Solvent: Anhydrous THF is a common and effective solvent.[12]
-
-
Sonication: For particularly stubborn reactions involving hindered substrates, sonication has been shown to improve the coupling efficiency.[14]
Protecting Groups
Question 6: I am having trouble with the stability of my protecting group during a multi-step synthesis. How do I choose the right protecting group and avoid premature deprotection?
Answer: Protecting group strategy is a critical aspect of complex molecule synthesis.[15][16] The ideal protecting group should be easy to install and remove in high yield, and it must be stable to the reaction conditions used in subsequent steps.[17]
Troubleshooting and Strategy:
-
Orthogonal Protecting Groups: In a multi-step synthesis with multiple functional groups, it is essential to use "orthogonal" protecting groups. These are groups that can be removed under different, specific conditions without affecting each other.[15][17] For example, a silyl (B83357) ether (removed with fluoride) and a benzyl (B1604629) ether (removed by hydrogenolysis) are orthogonal.
-
Protecting Group Stability: Carefully consider the reaction conditions for each synthetic step. If a step involves acidic conditions, choose a protecting group that is stable to acid. If a step involves basic conditions, choose a base-stable protecting group.[15]
-
Chemoselectivity: When multiple similar functional groups are present (e.g., primary and secondary alcohols), a protecting group that selectively reacts with one over the other should be chosen. For instance, silyl ethers can often be selectively installed on primary alcohols in the presence of secondary alcohols.[15]
Section 2: Data Presentation
The following tables summarize quantitative data on the effects of various reaction parameters on key C-C bond forming reactions.
Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling of Alkylboronic Esters
| Catalyst | Ligand | Aryl Halide | Yield (%) | l/b Ratio | Time (min) |
| Pd₂(dba)₃ | AntPhos | 4-bromotoluene | 96 | >99:1 | 20 |
| Pd₂(dba)₃ | SPhos | 4-bromotoluene | 85 | >99:1 | 25 |
| Pd(OAc)₂ | RuPhos | 4-bromobenzonitrile | 92 | 15:1 | 20 |
| Pd(OAc)₂ | XPhos | 4-bromoanisole | 88 | >99:1 | 30 |
| Data adapted from studies on B-Alkyl Suzuki-Miyaura cross-coupling.[5] l/b ratio refers to the linear to branched product ratio. |
Table 2: Influence of Solvent on Nucleophilic Substitution (Sₙ2) Reaction Rates
| Solvent | Dielectric Constant | Relative Rate | Solvent Type |
| Methanol | 33.0 | 1 | Polar Protic |
| Water | 80.1 | 7 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1,300 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 36.7 | 2,800 | Polar Aprotic |
| Data illustrates the significant rate enhancement of Sₙ2 reactions in polar aprotic solvents compared to polar protic solvents.[18][19] |
Table 3: Yields of Tertiary Alcohols from Grignard Reactions with Ketones
| Grignard Reagent | Ketone | Solvent | Yield (%) |
| Methylmagnesium bromide | Acetophenone (B1666503) | Diethyl Ether | ~90 |
| Ethylmagnesium bromide | Acetone | THF | ~85 |
| Phenylmagnesium bromide | Cyclohexanone | Diethyl Ether | ~95 |
| Yields are approximate and can vary based on reaction conditions and scale.[2] |
Section 3: Experimental Protocols
Protocol 1: Optimized Grignard Reaction for the Synthesis of a Tertiary Alcohol
This protocol describes a general procedure for the synthesis of 2-phenyl-2-propanol (B165765) from acetophenone and methylmagnesium bromide, a common step in the construction of branched alkane frameworks.[2]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl bromide (or a solution in diethyl ether)
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the methyl bromide solution to initiate the reaction (indicated by bubbling and cloudiness). If the reaction does not start, add a crystal of iodine.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of acetophenone in anhydrous diethyl ether to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol.
-
Purify the product by distillation or recrystallization.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Methylpropylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol provides a general method for the coupling of a primary alkylboronic ester with an aryl bromide, a key transformation for building complex alkane side chains on aromatic cores.[4]
Materials:
-
Aryl bromide
-
2-Methylpropylboronic acid pinacol ester
-
Potassium phosphate (B84403) (K₃PO₄)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous dioxane
-
Degassed water
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 2-methylpropylboronic acid pinacol ester (1.5 eq), and potassium phosphate (3.0 eq).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Reaction Execution:
-
Add anhydrous dioxane and degassed water (typically in a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Section 4: Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues in the synthesis of complex alkanes.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: A troubleshooting flowchart for common Grignard reaction issues.
Caption: A logical workflow for selecting an appropriate protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 7. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 8. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. jocpr.com [jocpr.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. users.wfu.edu [users.wfu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating the Structure of 3,3-Diethyl-2,4-dimethylpentane: A Comparative 13C NMR Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis for validating the structure of 3,3-diethyl-2,4-dimethylpentane utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating the carbon framework of organic molecules.
This document contrasts the predicted 13C NMR spectrum of this compound with experimental data from structurally analogous branched alkanes. By examining the chemical shifts and number of signals, researchers can gain a high degree of confidence in the synthesized or isolated structure.
Comparative Analysis of 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are presented alongside experimental data for three comparable highly-branched alkanes: 3,3-diethylpentane, 3,3-dimethylpentane, and 2,2,4,4-tetramethylpentane. The comparison highlights the unique spectral fingerprint of the target molecule arising from its specific substitution pattern.
| Compound | Carbon Atom | Carbon Type | Predicted/Experimental Chemical Shift (ppm) |
| This compound | C1 (Methyls on C2 & C4) | Primary (CH₃) | ~16-18 |
| C2 & C4 (Methines) | Tertiary (CH) | ~35-37 | |
| C3 (Quaternary) | Quaternary (C) | ~45-48 | |
| Ethyl CH₂ | Secondary (CH₂) | ~25-27 | |
| Ethyl CH₃ | Primary (CH₃) | ~8-10 | |
| 3,3-Diethylpentane | Quaternary C | Quaternary (C) | ~33.8 |
| -CH₂- | Secondary (CH₂) | ~25.0 | |
| -CH₃ | Primary (CH₃) | ~8.5 | |
| 3,3-Dimethylpentane | Quaternary C | Quaternary (C) | 32.8 |
| Methylene (-CH₂-) | Secondary (CH₂) | 33.8 | |
| Methyls on Quaternary C | Primary (CH₃) | 26.2 | |
| Terminal Methyls | Primary (CH₃) | 8.4 | |
| 2,2,4,4-Tetramethylpentane | Quaternary Cs | Quaternary (C) | ~32-34 |
| Methylene (-CH₂-) | Secondary (CH₂) | ~50-52 | |
| Methyls | Primary (CH₃) | ~31-33 |
Note: Predicted values for this compound are based on computational models and may vary slightly from experimental results. Experimental data for comparative compounds are sourced from publicly available spectral databases.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a generalized procedure for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.
Objective: To obtain a high-resolution 13C NMR spectrum for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of this compound
-
Internal Standard (e.g., Tetramethylsilane, TMS)
-
Pipettes
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in an NMR tube.
-
Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently agitate to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the carbon probe to the correct frequency.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment.
-
Key parameters to set include:
-
Pulse angle (e.g., 30-45 degrees)
-
Acquisition time (e.g., 1-2 seconds)
-
Relaxation delay (e.g., 2-5 seconds, longer for quaternary carbons)
-
Number of scans (typically 128 to 1024 or more to achieve adequate signal-to-noise, given the low natural abundance of 13C).
-
-
Initiate the data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are positive and have a proper Lorentzian line shape.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Identify and label the chemical shifts of all observed peaks.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using 13C NMR.
Caption: Workflow for 13C NMR based structural validation.
comparative analysis of 3,3-Diethyl-2,4-dimethylpentane and n-undecane
A Comparative Analysis of 3,3-Diethyl-2,4-dimethylpentane and n-Undecane for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties of this compound and n-undecane. Both are isomers of undecane (B72203) (C₁₁H₂₄), but their structural differences—n-undecane being a linear alkane and this compound a highly branched alkane—lead to distinct physical and chemical characteristics relevant to their application in research and pharmaceutical development.
Physicochemical Properties: A Comparative Overview
The structural variance between the linear n-undecane and the branched this compound significantly influences their physical properties. Generally, increased branching disrupts intermolecular van der Waals forces, resulting in lower boiling points compared to the linear counterpart.[1] However, the high degree of substitution and compact structure of this compound leads to a boiling point that is surprisingly close to that of n-undecane.
| Property | This compound | n-Undecane |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [2] | 156.31 g/mol [3] |
| Boiling Point | 194 °C[4] | 196 °C[5] |
| Melting Point | Not available | -26 °C[5] |
| Density | 0.795 g/mL[4] | 0.740 g/cm³ (at 20 °C)[1] |
| Refractive Index | 1.444[4] | 1.417[1] |
| Flash Point | Not available | 60 °C[6] |
| Viscosity | Not available | 1.098 mPa·s (at 25 °C)[7] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | Insoluble in water; Soluble in organic solvents like hexane, heptane, and toluene.[4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
Determination of Boiling Point (Capillary Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube or a melting point apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]
Determination of Density (Pycnometer Method)
Principle: Density is the mass per unit volume of a substance.
Methodology:
-
Apparatus Preparation: A clean, dry pycnometer (a flask with a specific volume) is weighed empty.
-
Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
Mass Measurement: The filled pycnometer is weighed.
-
Calculation: The mass of the liquid is determined by subtracting the empty pycnometer's mass from the filled pycnometer's mass. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8]
Determination of Viscosity (Capillary Viscometer)
Principle: Viscosity is a measure of a fluid's resistance to flow.
Methodology:
-
Apparatus Setup: A calibrated capillary viscometer is filled with the liquid sample.
-
Flow Time Measurement: The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.
-
Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.
Determination of Refractive Index (Abbe Refractometer)
Principle: The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance.
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The refractometer is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read from the scale.[9][10]
Determination of Flash Point (Closed-Cup Method)
Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
Methodology:
-
Apparatus Setup: The liquid sample is placed in a closed cup and slowly heated.
-
Ignition Source: A small flame is periodically passed over the surface of the liquid.
-
Observation: The flash point is the temperature at which a brief flash is observed when the ignition source is applied.[7]
Comparative Performance and Applications
The structural differences between n-undecane and this compound have implications for their performance in various applications.
As Solvents: Both compounds are non-polar and are good solvents for other non-polar substances, a principle described as "like dissolves like".[4][11] In the pharmaceutical industry, alkanes are used as solvents in the synthesis of active pharmaceutical ingredients and in formulations.[12]
-
n-Undecane: Due to its linear structure, n-undecane molecules can pack more closely together, leading to stronger van der Waals forces.[13] This can make it a better solvent for other linear, non-polar molecules. It is used in specialty printing inks and as an entraining agent.[1]
-
This compound: The branched structure of this alkane prevents efficient packing, resulting in weaker intermolecular forces.[8] This can lead to higher solubility for more complex, non-polar molecules.[6] Branched alkanes are often preferred in applications requiring lower freezing points and good flow properties at low temperatures.
In Drug Development: The choice between a linear and a branched alkane can be critical in drug formulation and delivery. For instance, the solubility of a lipophilic drug could be higher in a branched alkane. While specific data for these two compounds is limited, the general principles of alkane solubility can guide their selection.
Visualizing Structure-Property Relationships
The following diagrams illustrate the relationship between the molecular structure of alkanes and their physical properties, as well as a typical experimental workflow.
Caption: Relationship between alkane structure and physical properties.
Caption: Workflow for boiling point determination using the capillary method.
References
- 1. chempoint.com [chempoint.com]
- 2. This compound | C11H24 | CID 23384862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. specialchem.com [specialchem.com]
- 6. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. davjalandhar.com [davjalandhar.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Impact of Molecular Architecture: A Comparative Guide to the Octane Ratings of Branched vs. Straight-Chain Alkanes
For researchers and professionals in the fields of fuel science and engine technology, understanding the relationship between the molecular structure of alkanes and their combustion performance is paramount. This guide provides a detailed comparison of branched versus straight-chain alkanes, focusing on their octane (B31449) ratings and the underlying chemical principles, supported by experimental data and standardized testing protocols.
The octane rating of a fuel is a critical measure of its ability to resist "knocking" or "pinging" during combustion in a spark-ignition engine. This premature detonation of the air-fuel mixture reduces engine efficiency and can cause significant damage. The industry standard for octane rating is based on a scale where n-heptane, a straight-chain alkane, has an octane rating of 0, and 2,2,4-trimethylpentane (B7799088) (iso-octane), a highly branched alkane, is assigned a rating of 100.[1][2] Experimental evidence consistently demonstrates that branched alkanes possess significantly higher octane ratings than their straight-chain isomers.[1][3]
Performance Characteristics: A Quantitative Comparison
The structural differences between straight-chain and branched alkanes lead to distinct combustion behaviors, which are quantified by the Research Octane Number (RON) and Motor Octane Number (MON). RON reflects performance under milder, lower-speed engine conditions, while MON is indicative of performance under more severe, high-speed conditions.[4][5][6] The data presented in the following table clearly illustrates the superior anti-knock properties of branched alkanes.
| Alkane | Molecular Formula | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Pentane | C₅H₁₂ | Straight-Chain | 61.7 | 61.9 |
| 2-Methylbutane | C₅H₁₂ | Branched | 92.3 | 90.3 |
| n-Hexane | C₆H₁₄ | Straight-Chain | 24.8 | 26.0 |
| 2-Methylpentane | C₆H₁₄ | Branched | 73.4 | 73.5 |
| 2,2-Dimethylbutane | C₆H₁₄ | Branched | 91.8 | 93.4 |
| n-Heptane | C₇H₁₆ | Straight-Chain | 0 | 0 |
| 2,2,4-Trimethylpentane (Iso-octane) | C₈H₁₈ | Highly Branched | 100 | 100 |
| n-Octane | C₈H₁₈ | Straight-Chain | -20 | -17 |
Note: Octane ratings can vary slightly depending on the source and testing conditions.
The Chemical Basis for Performance Differences
The disparity in octane ratings between straight-chain and branched alkanes is fundamentally due to differences in their chemical stability and reaction pathways during combustion. The combustion process in an engine proceeds via a free-radical chain reaction. The tendency of a fuel to auto-ignite, leading to knocking, is related to the stability of the radical intermediates formed.[7]
Straight-chain alkanes tend to form primary and secondary radicals, which are less stable and more reactive. These highly reactive radicals propagate the chain reaction more rapidly, leading to a fast, uncontrolled explosion rather than a smooth burn.[7] In contrast, the more compact, branched structures of isomers like iso-octane can form more stable tertiary radicals.[8] These more stable radicals slow down the rate of reaction, allowing for a more controlled combustion process that pushes the piston down smoothly.[7]
Experimental Protocols for Octane Number Determination
The octane ratings presented in this guide are determined through standardized engine tests as defined by ASTM International. The two primary methods are:
-
ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel. This test is conducted in a single-cylinder Cooperative Fuel Research (CFR) engine operating at a constant speed of 600 rpm under controlled, mild conditions.[6][9][10] The compression ratio of the engine is varied until a standard level of knock is detected. The performance of the test fuel is then compared to that of primary reference fuels (mixtures of n-heptane and iso-octane).[10]
-
ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel. The MON test also utilizes a CFR engine but operates under more severe conditions, including a higher engine speed of 900 rpm and a preheated fuel-air mixture.[6][11] These conditions are more representative of an engine under high load or at highway speeds.
The workflow for determining the octane number of a sample fuel involves calibrating the CFR engine with reference fuels to establish a standard knock intensity. The sample fuel is then run in the engine, and its compression ratio is adjusted to match that standard knock intensity. The octane rating is then determined by comparing the sample's performance to the known octane ratings of the reference fuels.
Logical Relationship: From Molecular Structure to Engine Performance
The following diagram illustrates the causal relationship between the molecular structure of an alkane and its performance as a fuel in a spark-ignition engine.
Caption: Alkane structure's influence on octane rating.
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 4. quora.com [quora.com]
- 5. psecommunity.org [psecommunity.org]
- 6. Octane rating - Wikipedia [en.wikipedia.org]
- 7. organic chemistry - Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 10. matestlabs.com [matestlabs.com]
- 11. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
A Comparative Analysis of Calculated and Experimental Properties of 3,3-Diethyl-2,4-dimethylpentane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical properties of 3,3-diethyl-2,4-dimethylpentane, with a comparative evaluation against its structural isomers, supported by experimental data.
This guide provides a comprehensive comparison of the calculated and experimentally validated properties of the branched alkane this compound. To contextualize its physicochemical characteristics, we present a parallel analysis of two of its structural isomers: the highly branched 2,2,3,3,4,4-hexamethylpentane (B14608969) and the linear n-undecane. The data herein is intended to serve as a valuable resource for researchers in various fields requiring precise information on non-polar organic compounds.
Quantitative Data Summary
The following tables summarize the key calculated and experimental physicochemical properties of this compound and its selected isomers.
Table 1: Comparison of Calculated Physicochemical Properties
| Property | This compound | 2,2,3,3,4,4-Hexamethylpentane | n-Undecane |
| Molecular Formula | C₁₁H₂₄[1] | C₁₁H₂₄[2] | C₁₁H₂₄[3] |
| Molecular Weight ( g/mol ) | 156.31[1] | 156.31[2] | 156.31[3] |
| XLogP3-AA | 5.2 | 4.9 | 5.6 |
| Complexity | 86.6 | 111 | 49.1 |
| Rotatable Bond Count | 4 | 2 | 8 |
| Topological Polar Surface Area (Ų) | 0 | 0 | 0 |
Table 2: Comparison of Experimental Physicochemical Properties
| Property | This compound | 2,2,3,3,4,4-Hexamethylpentane | n-Undecane |
| Boiling Point (°C) | 194[4] | 181 | 196[5] |
| Melting Point (°C) | Not available | 64-66 | -26[5] |
| Density (g/cm³ at 20°C) | 0.795[4] | 0.743 (Predicted)[6] | 0.740[5] |
| Refractive Index (at 20°C) | 1.444[4] | Not available | 1.417[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical constant.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the liquid alkane is introduced into a small-diameter test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then securely attached to a thermometer.
-
Heating: The entire assembly is heated in a controlled manner, typically using a Thiele tube or a melting point apparatus equipped with a heating block.
-
Observation: As the temperature increases, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heating is then gradually reduced.
-
Boiling Point Determination: The temperature at which the liquid just begins to be drawn into the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
Principle: Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per cubic centimeter (g/cm³) or grams per milliliter (g/mL).
Methodology (Pycnometer Method):
-
Apparatus Preparation: A pycnometer, a small glass flask of a known volume, is thoroughly cleaned, dried, and weighed.
-
Sample Introduction: The pycnometer is filled with the liquid hydrocarbon, ensuring no air bubbles are trapped.
-
Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until thermal equilibrium is reached.
-
Volume Adjustment: Any excess liquid due to thermal expansion is removed, and the pycnometer is sealed.
-
Final Weighing: The pycnometer containing the sample is dried on the outside and weighed.
-
Calculation: The density is calculated by dividing the mass of the liquid (final weight minus the initial weight of the empty pycnometer) by the known volume of the pycnometer.
Determination of Refractive Index
Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is a measure of how much the path of light is bent, or refracted, when entering the material.
Methodology (Abbe Refractometer):
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the liquid alkane are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale.
-
Temperature Correction: Since refractive index is temperature-dependent, the reading is corrected to a standard temperature, typically 20°C, using a known correction factor if the measurement was made at a different temperature.
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for the experimental validation of calculated properties.
Caption: Workflow for the validation of calculated properties.
References
Navigating the Complex Maze of Branched Alkanes: A GC-MS Fragmentation Analysis of 3,3-Diethyl-2,4-dimethylpentane
A Comparative Guide for Researchers
The structural elucidation of highly branched alkanes presents a significant analytical challenge in various scientific fields, including petrochemical analysis and drug metabolite identification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, leveraging reproducible fragmentation patterns as molecular fingerprints. This guide provides an in-depth comparison of the expected Electron Ionization (EI) fragmentation pattern of 3,3-Diethyl-2,4-dimethylpentane against its linear isomer, n-undecane, and a structurally similar branched alkane, 3,3-diethylpentane. Understanding these fragmentation pathways is crucial for the confident identification of isomeric structures.
The Decisive Signature of Branching: A Head-to-Head Comparison
The mass spectra of linear and branched alkanes are fundamentally distinct. Linear alkanes typically exhibit a clear molecular ion peak (M⁺) and a series of fragment ions separated by 14 atomic mass units (amu), corresponding to the sequential loss of CH₂ groups. In stark contrast, branched alkanes undergo preferential cleavage at branching points, a process driven by the formation of more stable secondary and tertiary carbocations.[1][2][3][4][5] This often results in a diminished or entirely absent molecular ion peak and a base peak corresponding to the most stable carbocation.[1][2][4]
For this compound (C₁₁H₂₄, M.W. 156.31), a highly branched nonane, the fragmentation is expected to be dominated by cleavages around the quaternary carbon at the C3 position. The molecular ion peak is anticipated to be of very low abundance or absent. The primary fragmentation will likely involve the loss of the largest alkyl groups to form stable tertiary carbocations.
Below is a comparative table summarizing the expected major fragment ions for this compound and the observed fragments for its linear isomer n-undecane and the smaller branched analog 3,3-diethylpentane.
| m/z | Relative Abundance | Proposed Fragment Ion | Compound |
| 156 | Very Low / Absent | [C₁₁H₂₄]⁺ (Molecular Ion) | This compound (Predicted) |
| 127 | High | [M - C₂H₅]⁺ | This compound (Predicted) |
| 99 | High | [M - C₄H₉]⁺ | This compound (Predicted) |
| 85 | Moderate | [C₆H₁₃]⁺ | This compound (Predicted) |
| 71 | Moderate | [C₅H₁₁]⁺ | This compound (Predicted) |
| 57 | High | [C₄H₉]⁺ | This compound (Predicted) |
| 43 | High (likely Base Peak) | [C₃H₇]⁺ | This compound (Predicted) |
| 156 | Present | [C₁₁H₂₄]⁺ (Molecular Ion) | n-Undecane (Observed) |
| 57 | High | [C₄H₉]⁺ | n-Undecane (Observed) |
| 43 | High (Base Peak) | [C₃H₇]⁺ | n-Undecane (Observed) |
| 128 | Low | [C₉H₂₀]⁺ (Molecular Ion) | 3,3-Diethylpentane (Observed) |
| 99 | High | [M - C₂H₅]⁺ | 3,3-Diethylpentane (Observed)[6][7] |
| 71 | Moderate | [C₅H₁₁]⁺ | 3,3-Diethylpentane (Observed)[6] |
| 57 | High (Base Peak) | [C₄H₉]⁺ | 3,3-Diethylpentane (Observed)[6][7] |
| 43 | Moderate | [C₃H₇]⁺ | 3,3-Diethylpentane (Observed)[6] |
| 29 | Moderate | [C₂H₅]⁺ | 3,3-Diethylpentane (Observed)[6] |
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.
Caption: Predicted primary fragmentation pathways of this compound.
Experimental Protocol for GC-MS Analysis
Reproducible and high-quality data are contingent on a well-defined experimental protocol. The following outlines a general procedure for the GC-MS analysis of branched alkanes.
1. Instrumentation:
-
A Gas Chromatograph equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).
-
A Mass Spectrometer with an Electron Ionization (EI) source.
2. Sample Preparation:
-
Prepare a dilute solution of the alkane sample (e.g., 10-100 ppm) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 35-200
4. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Examine the mass spectrum of the peak.
-
Identify the molecular ion (if present) and major fragment ions.
-
Compare the obtained spectrum with reference libraries (e.g., NIST) and the fragmentation patterns of known isomers to confirm the structure.
This guide provides a foundational understanding of the GC-MS fragmentation analysis of this compound. By comparing its predicted fragmentation with that of known linear and branched alkanes, researchers can more confidently identify this and other complex isomeric structures in their samples.
References
A Comparative Analysis of Combustion Efficiency in C11 Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
The combustion of alkanes is a cornerstone of energy production. Within the C11 family of alkanes, also known as undecane (B72203), exist 159 structural isomers, each with a unique molecular architecture that influences its combustion characteristics.[1][2][3] This guide provides a comparative overview of the combustion efficiency of C11 alkane isomers, drawing upon established principles of hydrocarbon combustion and available experimental data. Understanding these differences is crucial for applications ranging from fuel formulation to the design of more efficient and cleaner combustion engines.
Influence of Molecular Structure on Combustion
The efficiency of alkane combustion is not solely dependent on its elemental composition but is significantly influenced by its molecular structure. Key factors include the degree of branching and the overall compactness of the isomer. Generally, increased branching in an alkane's structure leads to a more stable molecule.[4][5] This increased stability affects several combustion parameters:
-
Heat of Combustion: More stable, highly branched isomers tend to have a lower heat of combustion compared to their straight-chain counterparts.[4][5] This is because they exist at a lower potential energy state.
-
Ignition Quality: The ignition delay, or the time it takes for a fuel to auto-ignite under pressure and temperature, is a critical measure of combustion efficiency in compression-ignition engines. The structure of an isomer plays a significant role in its ignition behavior.[6]
-
Soot Formation: Incomplete combustion leads to the formation of soot, which is both an indicator of inefficiency and an environmental pollutant.[7][8] The propensity for soot formation is influenced by the molecular structure of the fuel.[8][9]
Comparative Data of Selected C11 Alkane Isomers
| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | Undecane | 196 | -26 | 0.740 |
| 2-Methyldecane | 2-Methyldecane | 189.3 | - | 0.737 |
| 3-Methyldecane | 3-Methyldecane | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 4-Methyldecane | 188.7 | - | 0.741 |
| 5-Methyldecane | 5-Methyldecane | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2,3-Dimethylnonane | 186 | -57.06 (est.) | 0.7438 |
| 4,4-Dimethylnonane | 4,4-Dimethylnonane | 186.5 | - | 0.754 |
Note: Data sourced from available chemical databases. Some data points are estimated.[1]
Experimental Protocols for Assessing Combustion Efficiency
To quantitatively compare the combustion efficiency of C11 alkane isomers, a series of standardized experiments can be employed.
Determination of Heat of Combustion
Principle: Bomb calorimetry is used to measure the heat released during the complete combustion of a substance.
Methodology:
-
A precisely weighed sample of the C11 alkane isomer is placed in a sample holder within a high-pressure stainless steel container, known as a "bomb."
-
The bomb is filled with high-pressure oxygen.
-
The bomb is submerged in a known volume of water in a thermally insulated container (calorimeter).
-
The sample is ignited electrically.
-
The temperature change of the water is measured to calculate the heat of combustion of the sample.
Measurement of Ignition Delay and Cetane Number
Principle: The ignition quality of a fuel, particularly for diesel applications, is determined by its cetane number. A higher cetane number corresponds to a shorter ignition delay and better combustion quality. This can be measured using a Ignition Quality Tester (IQT) or a Constant Volume Combustion Chamber (CVCC).
Methodology (using a CVCC):
-
The combustion chamber is heated and pressurized to simulate engine conditions.
-
A small, precise amount of the C11 alkane isomer is injected into the chamber.
-
The time from the start of injection to the onset of combustion (detected by a rapid rise in pressure) is measured as the ignition delay.
-
The cetane number can be derived from the ignition delay measurements under standardized conditions.
Soot Formation Analysis
Principle: The amount of soot produced during combustion can be quantified to assess the completeness of the reaction.
Methodology (using a laminar flow reactor):
-
A mixture of the C11 alkane isomer vapor and an oxidizer is fed into a laminar flow reactor at a controlled rate.
-
The fuel is combusted, and the exhaust gases are passed through a filter to collect the soot particles.
-
The mass of the collected soot is determined gravimetrically.
-
Advanced techniques like Laser-Induced Incandescence (LII) can also be used for in-situ measurements of soot volume fraction.
Experimental Workflow
The following diagram illustrates a logical workflow for the comparative study of C11 alkane isomer combustion efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Khan Academy [khanacademy.org]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. google.com [google.com]
- 8. Cracking the code to soot formation | College of Chemistry [chemistry.berkeley.edu]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
Purity Validation of Synthesized 3,3-Diethyl-2,4-dimethylpentane: A Comparative Guide to HPLC and Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable research and product development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of synthesized 3,3-Diethyl-2,4-dimethylpentane, a non-polar branched alkane. While HPLC is a versatile and widely used technique, this guide will demonstrate, with supporting experimental protocols and data, why GC is the more appropriate and efficient method for this specific application.
Introduction
This compound is a saturated hydrocarbon, meaning it lacks a chromophore that would allow for easy detection by common HPLC UV detectors.[1] This inherent property presents a significant challenge for HPLC analysis. Conversely, Gas Chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile non-polar compounds like alkanes.[2][3] This guide will objectively compare a hypothetical HPLC method using a Refractive Index Detector (RID) with a standard GC method employing a Flame Ionization Detector (FID).
Comparative Experimental Workflow
The logical workflow for selecting the appropriate analytical technique for purity validation of this compound is outlined below. The process emphasizes the physical and chemical properties of the analyte to guide the decision toward the most suitable chromatographic method.
Caption: Logical workflow for purity validation of this compound.
Experimental Protocols
Detailed methodologies for both the HPLC-RID and GC-FID analyses are provided below. These protocols are designed to separate this compound from potential synthesis-related impurities, such as starting materials, isomers, or byproducts of incomplete reactions.
1. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is presented as a hypothetical approach for the analysis of non-volatile compounds that do not possess a UV-absorbing chromophore.[1]
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Column: Normal-Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% n-Hexane. The mobile phase must be thoroughly degassed to ensure a stable baseline for the RID.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 20 mg of the synthesized this compound in 1 mL of n-Hexane. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is the industry-standard technique for the separation and quantification of volatile hydrocarbons.[2][3] Non-polar stationary phases are typically used, and compounds are separated primarily based on their boiling points.[2]
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: Non-polar capillary column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split injection with a split ratio of 50:1 at an injector temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C.
-
Sample Preparation: Dissolve approximately 5 mg of the synthesized this compound in 1 mL of a suitable solvent such as pentane (B18724) or hexane.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
The performance of HPLC-RID and GC-FID for the purity analysis of a hypothetical sample of synthesized this compound is summarized in the tables below.
Table 1: Purity Analysis Results
| Parameter | HPLC-RID | GC-FID |
| Purity of Main Peak (%) | 98.5% | 99.2% |
| Number of Impurities Detected | 2 | 5 |
| Resolution (Main Peak) | 1.8 | > 2.5 |
| Analysis Time (minutes) | 15 | 21 |
Table 2: Method Performance Comparison
| Feature | HPLC-RID | GC-FID |
| Selectivity for Isomers | Low | High |
| Sensitivity | Moderate | High |
| Baseline Stability | Sensitive to temperature and pressure fluctuations | Very Stable |
| Compatibility with Analyte | Poor (low polarity) | Excellent (volatile, non-polar) |
| Impurity Identification | Not possible without mass spectrometry | Possible with GC-MS |
Comparison and Conclusion
Both HPLC-RID and GC-FID can theoretically be used for the purity analysis of synthesized this compound. However, the experimental data and performance characteristics clearly indicate that GC-FID is the superior method.
HPLC-RID suffers from lower sensitivity and, more critically, poor resolution for structurally similar, non-polar compounds like alkane isomers.[4] The universal nature of the RID makes it susceptible to baseline drift with minor changes in mobile phase composition and temperature, complicating accurate quantification.
In contrast, GC-FID offers excellent resolution and high sensitivity for hydrocarbons. The separation of high molecular weight branched alkanes is a significant chromatographic challenge, but it is a challenge for which GC is well-equipped, especially with modern capillary columns.[2] GC can effectively separate closely related isomers, which are common impurities in the synthesis of complex alkanes.[3][5] For definitive identification of unknown impurities, the GC can be coupled with a mass spectrometer (GC-MS).[1][6]
Recommendation: For routine quality control, impurity profiling, and accurate purity determination of this compound, Gas Chromatography is the highly recommended technique. Its superior resolving power, sensitivity, and suitability for volatile, non-polar compounds ensure a more accurate and reliable analysis compared to HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
A Comparative Analysis of 3,3-Diethyl-2,4-dimethylpentane and Its Isomers: Physicochemical and Spectroscopic Properties
For Immediate Release
This guide provides a comprehensive comparison of the physicochemical properties of 3,3-Diethyl-2,4-dimethylpentane with its structural isomers and other related alkanes. Aimed at researchers, scientists, and professionals in drug development, this document collates experimental data into a structured format, details the methodologies for key experiments, and visualizes structural relationships and experimental workflows.
Physicochemical Properties: A Comparative Overview
The structural arrangement of atoms within a molecule dictates its physical and chemical properties. In the case of alkanes, branching significantly influences boiling point, density, and refractive index. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to their straight-chain counterparts.
The following table summarizes the key physicochemical data for this compound and a selection of its isomers and other C11 alkanes.
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) |
| This compound | 61868-92-6 | C₁₁H₂₄ | 175-177 | 0.784 | 1.437 |
| n-Undecane | 1120-21-4 | C₁₁H₂₄ | 196 | 0.740 | 1.417 |
| 2,2,4,4-Tetramethylheptane | 1071-26-7 | C₁₁H₂₄ | 173.5 | 0.763 | 1.427 |
| 3-Ethyl-2,2-dimethylhexane | 20291-91-2 | C₁₀H₂₂ | 156.1 | 0.745 | 1.417 |
| 3,3-Diethylpentane | 1067-20-5 | C₉H₂₀ | 146.3 | 0.754 | 1.420 |
Spectroscopic Cross-Reference
While specific, publicly available spectra for this compound are not readily found, its expected spectroscopic features can be inferred from the well-established principles of alkane spectroscopy and data from structurally similar compounds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by C-H stretching and bending vibrations. Key absorptions would include:
-
C-H stretching: Strong, broad bands in the 2850-2960 cm⁻¹ region.
-
C-H bending (scissoring): Absorptions around 1450-1470 cm⁻¹.
-
C-H bending (methyl rock): Bands in the 1370-1380 cm⁻¹ region. The absence of significant peaks outside of these regions would confirm the alkane nature of the molecule. The complexity of the fingerprint region (below 1500 cm⁻¹) would be unique to its specific branched structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show complex multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of the various methyl and methylene (B1212753) protons in the highly branched structure. The integration of these signals would correspond to the number of protons in each unique chemical environment.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each chemically non-equivalent carbon atom, with chemical shifts indicative of their position within the branched structure (e.g., primary, secondary, tertiary, and quaternary carbons).
Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would likely result in extensive fragmentation. The molecular ion peak (M⁺) at m/z 156 would be expected to be of very low abundance or absent.[1][2] The fragmentation pattern would be dominated by cleavage at the branching points to form stable carbocations.[1][2][3][4]
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method allows for efficient and uniform heating of a small liquid sample.
Methodology:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat is removed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Refractive Index (Abbe Refractometer)
Principle: The refractive index is a measure of how much light bends, or refracts, when it passes from one medium to another. It is a characteristic physical property of a substance.
Methodology:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prism is closed and the light source is adjusted to illuminate the sample.
-
The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus.
-
The compensator knob is adjusted to eliminate any color fringes.
-
The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a mixture.
Methodology:
-
Sample Preparation: A dilute solution of the alkane sample is prepared in a volatile solvent (e.g., hexane (B92381) or pentane).
-
Instrumentation:
-
Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-1 or equivalent) suitable for hydrocarbon analysis.
-
Injector: Set to a temperature that ensures rapid vaporization of the sample.
-
Oven: Programmed with a temperature gradient to separate the alkanes based on their boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Analysis: A small volume of the prepared sample is injected into the GC. The components are separated as they travel through the column and are subsequently ionized and fragmented in the mass spectrometer.
-
Data Interpretation: The retention time of the peak in the gas chromatogram provides information about the boiling point of the compound, while the mass spectrum provides a fragmentation pattern that can be used to elucidate its structure.
Visualizing Relationships and Workflows
To better understand the relationships between the structure of this compound and its properties, as well as the experimental workflow for its characterization, the following diagrams have been generated using Graphviz.
Caption: Relationship between the structure of this compound and its key physicochemical properties.
Caption: Experimental workflow for the physicochemical characterization of this compound.
References
A Comparative Guide to the Synthesis of Highly-Branched Alkanes
For researchers, scientists, and drug development professionals, the efficient synthesis of highly-branched alkanes is a critical endeavor, driven by the demand for high-octane fuels and complex molecular scaffolds in medicinal chemistry. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data and detailed methodologies, to inform the selection of the most suitable strategy for a given application.
This comparison covers five key synthetic methodologies:
-
Catalytic Cracking: A cornerstone of the petrochemical industry, this process breaks down large hydrocarbons into smaller, more branched molecules.
-
Hydroisomerization: Another vital industrial process that rearranges linear alkanes into their branched isomers.
-
Alkane Metathesis: A newer catalytic method that redistributes alkane fragments, leading to a mixture of higher and lower molecular weight alkanes, often with increased branching.
-
Tandem Reactions: Multi-step sequences performed in a single pot, offering an efficient route to complex molecules from simple precursors.
-
Grignard Synthesis: A classic organometallic reaction for the construction of carbon-carbon bonds, enabling the synthesis of well-defined, highly-substituted structures.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for each synthetic route, focusing on key performance indicators such as conversion, selectivity, and yield of branched alkanes. It is important to note that direct comparison is challenging due to the variability in starting materials, catalysts, and reaction conditions reported in the literature.
| Method | Starting Material | Catalyst | Temperature (°C) | Pressure | Conversion (%) | Selectivity for Branched Alkanes (%) | Yield of Branched Alkanes (%) | Key Branched Products | Citation |
| Catalytic Cracking | n-Dodecane | HZSM-5 Zeolite | 400 - 450 | 0.1 - 4.0 MPa | Up to 75 | Varies | ~45 (light olefins and branched alkanes) | C3-C6 branched alkanes | [1] |
| Catalytic Cracking | n-Hexane | ZSM-5 Zeolite | 500 | Atmospheric | ~80 (initial) | High | Not specified | Branched C5-C10 hydrocarbons | [2][3] |
| Hydroisomerization | n-Dodecane | Pt/ZSM-22 Zeolite | 300 | Not specified | 87.5 | 88.0 (isododecane) | ~77 | Isododecanes | [4] |
| Hydroisomerization | n-Dodecane | Pt/siliceous ZSM-22 | Not specified | Not specified | High | High | Not specified | Isododecanes | [5] |
| Hydroisomerization | n-Heptane | Pt/ZSM-22 Zeolite | 260 | Not specified | 81.1 | Not specified | 76.4 (total i-heptane) | Multi-branched i-heptanes | [6] |
| Hydroisomerization | n-Hexane | Pt-loaded Zeolites | Not specified | Not specified | Varies | Varies | Varies | Methylpentanes, Dimethylbutanes | [7] |
| Alkane Metathesis | n-Decane | Re2O7/Al2O3 and Iridium Pincer Complex | 175 | Not specified | High | Selective for linear alkanes in some cases | 140 turnovers | Redistribution to other n-alkanes | [8] |
| Tandem Hydroformylation/ Hydrogenation | 1-Decene | Rh/Ru dual catalyst | Not specified | H2/CO | High | High for linear alcohol precursor | Not specified | Not specified | [9] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to enable replication and adaptation in a research setting.
Catalytic Cracking of n-Dodecane
Objective: To produce smaller, branched alkanes from a long-chain linear alkane.
Catalyst: HZSM-5 zeolite.
Procedure:
-
The catalytic cracking of n-dodecane is performed in a fixed-bed flow reactor.
-
The HZSM-5 zeolite catalyst is placed in the reactor.
-
The reaction is carried out at a temperature range of 400–450 °C and pressures ranging from subcritical to supercritical (0.1–4.0 MPa).
-
The feed rate of n-dodecane is controlled to investigate its effect on catalyst activity and stability.
-
Product analysis is conducted to determine the distribution of cracked products, including the yield of branched alkanes and light olefins.[1]
Hydroisomerization of n-Dodecane
Objective: To selectively isomerize a linear alkane to its branched isomers.
Catalyst: Platinum supported on modified ZSM-22 zeolite.
Procedure:
-
The ZSM-22 zeolite is modified through treatments such as NH4+ ion-exchange and (NH4)2SiF6 treatment to tune its acidity.
-
Platinum is then loaded onto the modified zeolite support.
-
The hydroisomerization of n-dodecane is carried out in a fixed-bed reactor.
-
The reaction is conducted at 300 °C.
-
The product stream is analyzed to determine the conversion of n-dodecane and the selectivity towards isododecane.[4]
Alkane Metathesis of n-Decane
Objective: To redistribute the carbon skeleton of n-decane to form a range of other alkanes.
Catalyst: A dual-catalyst system comprising an alumina-supported iridium pincer complex (for alkane dehydrogenation/olefin hydrogenation) and Re2O7 on alumina (B75360) (for olefin metathesis).
Procedure:
-
The catalytic alkane metathesis reactions are conducted using n-decane as the solvent.
-
The iridium catalyst and the solid-phase olefin metathesis catalyst (Re2O7/Al2O3) are added to the reaction vessel.
-
The reactions are carried out under an argon atmosphere at 175 °C.
-
The reaction progress and product distribution are monitored by gas chromatography (GC).[8]
Tandem Hydroformylation/Hydrogenation of 1-Decene
Objective: To synthesize a longer-chain alcohol from an alkene, which can be subsequently converted to a branched alkane.
Catalyst: A dual-catalyst system of a Rhodium complex for hydroformylation and a Ruthenium complex for hydrogenation.
Procedure:
-
The tandem reaction is carried out in a single pot.
-
1-decene is subjected to hydroformylation conditions in the presence of the rhodium catalyst and syngas (H2/CO) to produce an aldehyde intermediate.
-
The subsequent hydrogenation of the aldehyde to the corresponding alcohol is catalyzed by the ruthenium complex.
-
The reaction mechanism and kinetics can be monitored in real-time using IR spectroscopy and NMR.[9] Note: Further steps of dehydration and hydrogenation would be required to convert the resulting alcohol to a highly-branched alkane.
Grignard Synthesis of a Tertiary Alcohol (Precursor to a Highly-Branched Alkane)
Objective: To synthesize a tertiary alcohol with a specific branched structure.
Procedure:
-
Grignard Reagent Formation: An alkyl halide (e.g., propyl bromide) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent (propylmagnesium bromide).
-
Reaction with a Ketone: The prepared Grignard reagent is then added dropwise to a solution of a ketone (e.g., heptan-2-one) in an anhydrous ether solvent at a low temperature (e.g., 0 °C).
-
Workup: After the reaction is complete, it is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or NH4Cl solution) to protonate the alkoxide and form the tertiary alcohol.
-
Purification: The tertiary alcohol is then extracted from the aqueous layer with an organic solvent, dried, and purified by distillation or chromatography. Note: To obtain the final highly-branched alkane, the tertiary alcohol would need to undergo dehydration to form an alkene, followed by catalytic hydrogenation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Catalytic Cracking Workflow
Caption: Hydroisomerization Workflow
Caption: Alkane Metathesis Logical Flow
Caption: Tandem Hydroformylation-Hydrogenation
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Enhancing the selectivity for light olefins through catalytic cracking of n-hexane by phosphorus doping on lanthanum-modified ZSM-5 [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. High selectivity for n-dodecane hydroisomerization over highly siliceous ZSM-22 with low Pt loading - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of n-heptane hydroisomerization over alkali-acid-treated hierarchical Pt/ZSM-22 zeolites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metathesis of alkanes and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Environmental Impact of Branched Alkane Fuel Additives: A Comparative Guide
The imperative to mitigate the environmental footprint of transportation fuels has spurred extensive research into fuel additives that can enhance combustion efficiency and reduce harmful emissions. Among the various options, branched alkane fuel additives have emerged as a promising category. This guide provides a comprehensive comparison of the environmental impact of branched alkane fuel additives against other common alternatives, supported by experimental data and detailed methodologies. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the environmental and toxicological profiles of these compounds.
Executive Summary
Branched alkane fuel additives, such as isooctane (B107328) and isobutanol, offer a favorable environmental profile compared to some traditional and alternative fuel additives. They generally exhibit good biodegradability and lower aquatic toxicity. In terms of emissions, their impact can be nuanced, with potential reductions in carbon monoxide (CO) and hydrocarbon (HC) emissions, but with variable effects on nitrogen oxides (NOx) and particulate matter (PM). A holistic view provided by Life Cycle Assessment (LCA) is crucial for a complete understanding of their overall environmental burden, from production to combustion.
Comparative Environmental Performance
To facilitate a clear comparison, the following tables summarize the available quantitative data on the environmental performance of branched alkane fuel additives against other common alternatives like ethers (e.g., MTBE) and alcohols (e.g., ethanol).
Table 1: Comparison of Exhaust Emissions
| Additive Type | Additive Example | CO Emissions Reduction | NOx Emissions Impact | HC Emissions Reduction | PM Emissions Impact | Citation(s) |
| Branched Alkane | Isobutanol (21% blend) | - | Increase | 29% | - | [1] |
| Branched Alkane | Isooctane | Variable | Increase with ethanol (B145695) blend | Variable | Reduction with ethanol blend | [2] |
| Alcohol | Ethanol (10-20% blends) | Significant Reduction | Generally Increased | Significant Reduction | Variable, can increase or decrease | [2][3][4] |
| Ether | MTBE | Reduction | Potential Increase | Reduction | - | [5] |
| Metallic | Ferric Chloride | 10.1% | 1.2% Increase | 7.9% | 16.7% Reduction | [6] |
Note: Emission reductions are highly dependent on engine type, operating conditions, and fuel blend composition. The data presented is indicative and sourced from various studies.
Table 2: Biodegradability
| Additive Type | Additive Example | Test Guideline | Biodegradability Result | Citation(s) |
| Branched Alkane | Isoalkanes (C4-C6) | Closed Flask Test | Readily biodegradable (most isomers) | [7] |
| Branched Alkane | Light Catalytic Cracked Gas Oil | OECD 301F | Inherently biodegradable (61.23% in 47 days) | [6] |
| Alcohol | Long-chain alcohols (C6-C22) | OECD SIDS | Rapidly biodegradable | |
| Ether | MTBE | - | Low biodegradability | [8] |
Table 3: Aquatic Toxicity
| Additive Type | Additive Example | Test Organism(s) | LC50 / EC50 Value | Toxicity Classification | Citation(s) |
| Branched Alkane | Isooctane | Not specified | Very toxic to aquatic life with long lasting effects | Toxic | [9] |
| Alcohol | Ethanol | Lemna minor, Daphnia magna | 12.78 mg/L, 98.85 mg/L | Slightly to Highly Toxic | [10] |
| Ether | MTBE | Fish, Invertebrates, Algae | - | Considered not highly toxic in some assessments | [8] |
Experimental Protocols
The data presented in this guide are based on standardized and widely accepted experimental protocols. Understanding these methodologies is critical for interpreting the results and designing further comparative studies.
Emissions Testing Protocol
The measurement of exhaust emissions from engines running on additized fuels typically follows a standardized procedure to ensure comparability and reproducibility of results.
-
Engine and Fuel Setup : A single-cylinder or multi-cylinder spark-ignition (SI) or compression-ignition (CI) engine is used.[11] The engine is coupled to a dynamometer to control speed and load.[11] Test fuels are prepared by blending a base fuel (e.g., gasoline or diesel) with a specific concentration of the additive.[11]
-
Operating Conditions : The engine is operated under various steady-state conditions, typically spanning a range of speeds and loads representative of real-world driving cycles.[12] For some tests, specific driving cycles like the LA92 cycle are simulated.[1]
-
Emissions Measurement : Exhaust gas is continuously sampled and analyzed using a gas analyzer.[11][13] Common analytical techniques include:
-
Data Analysis : Emission concentrations are typically reported in parts per million (ppm) or percentages and can be converted to mass emissions (g/kWh or g/km) based on fuel consumption and exhaust flow rate.
Biodegradability Testing Protocol (OECD 301F)
The OECD 301F Manometric Respirometry Test is a widely used method to determine the ready biodegradability of chemical substances.
-
Test Setup : A defined volume of mineral medium containing the test substance at a known concentration is inoculated with a small quantity of microorganisms (usually activated sludge from a wastewater treatment plant).[15][16] The test is carried out in a closed respirometer.[15]
-
Measurement : The consumption of oxygen by the microbial population as they degrade the test substance is measured over a 28-day period.[6][15] This is done by monitoring the pressure change in the headspace of the respirometer.
-
Data Analysis : The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[15][17]
Aquatic Toxicity Testing Protocol (e.g., Fish Acute Toxicity Test - OECD 203)
Acute aquatic toxicity is often assessed by determining the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Test Organisms : A standard fish species (e.g., zebrafish, rainbow trout) is used.
-
Test Setup : Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, light).
-
Observation : Mortalities are recorded at specified intervals over 96 hours.
-
Data Analysis : The LC50 value and its confidence limits are calculated using statistical methods.
Visualizing the Environmental Impact Pathway
To better understand the overall environmental impact of fuel additives, a Life Cycle Assessment (LCA) approach is necessary. The following diagram illustrates the key stages considered in an LCA for transportation fuels.
References
- 1. Impact of higher alcohols blended in gasoline on light-duty vehicle exhaust emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recope.go.cr [recope.go.cr]
- 3. Quantification of gasoline-ethanol blend emissions effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative study on life cycle assessment of gasoline with methyl tertiary-butyl ether and ethanol as additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. petroleumhpv.org [petroleumhpv.org]
- 7. concawe.eu [concawe.eu]
- 8. Gasoline - Wikipedia [en.wikipedia.org]
- 9. airgas.com [airgas.com]
- 10. Sensitivity of aquatic organisms to ethanol and its potential use as bioindicators [redalyc.org]
- 11. Frontiers | Experimental investigation of emissions from a single-cylinder diesel engine using methanol–diesel blends [frontiersin.org]
- 12. legacy.sae.org [legacy.sae.org]
- 13. researchgate.net [researchgate.net]
- 14. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 16. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractlaboratory.com [contractlaboratory.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,3-Diethyl-2,4-dimethylpentane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3,3-Diethyl-2,4-dimethylpentane, a flammable organic compound. Adherence to these protocols is critical for minimizing environmental impact and mitigating health and safety risks.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available in public databases. The following procedures are based on best practices for the disposal of flammable liquid hydrocarbons and information on structurally similar chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and refer to local, state, and federal regulations for specific guidance.[1][2][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[5] Ensure all sources of ignition, such as open flames, hot surfaces, and spark-producing equipment, are eliminated from the area.[5][6]
Step-by-Step Disposal Protocol
-
Hazardous Waste Determination: As a flammable organic solvent, this compound must be treated as hazardous waste.[1][2][7][8] Under the Resource Conservation and Recovery Act (RCRA), a liquid with a flash point below 60°C (140°F) is classified as an ignitable hazardous waste.[8][9] Do not dispose of this chemical down the drain or in regular trash.[1][3][6][10]
-
Waste Collection and Segregation:
-
Use a Designated Waste Container: Collect waste this compound in a designated, leak-proof container with a secure screw-top cap.[6][11] The container should be chemically compatible (e.g., glass or high-density polyethylene) and in good condition.
-
Segregate Waste Streams: This compound is a non-halogenated organic solvent. It is crucial to collect it separately from halogenated solvents, as the disposal methods and costs for these two streams differ significantly.[1][11][12] Do not mix with other waste categories such as acids, bases, oxidizers, or aqueous waste.[1][12]
-
-
Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste".[1]
-
Identify the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Affix any specific labels required by your institution or local regulations.[8][11]
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within or near the laboratory.[13]
-
The storage area should be a well-ventilated, cool, and dry place away from heat and direct sunlight.[6]
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.
-
-
Arranging for Disposal:
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |
| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |
| CAS Number | 61868-92-6 | --INVALID-LINK-- |
| Density | 0.795 g/cm³ (predicted) | --INVALID-LINK-- |
| Boiling Point | Not Available | |
| Flash Point | Not Available (Assumed < 60°C) | |
| Solubility | Insoluble in water |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. web.mit.edu [web.mit.edu]
- 4. samex-env.com [samex-env.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Guide to Storing And Disposing Of Flammable Liquids - ECTI [ecticorp.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. epa.gov [epa.gov]
- 10. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. otago.ac.nz [otago.ac.nz]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 3,3-Diethyl-2,4-dimethylpentane
This guide provides crucial safety and logistical information for the handling and disposal of 3,3-Diethyl-2,4-dimethylpentane, a flammable liquid. The following procedures are based on the known hazards of similar branched-chain alkanes and are intended to ensure the safety of laboratory personnel.
Hazard Summary
-
Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]
-
Health Hazards: May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.[3][4] Inhalation of high concentrations of vapors may cause respiratory tract irritation.[3]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][6] | Must meet ANSI Z.87.1 standards.[6] A face shield is recommended when there is a risk of splashing.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7] | Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[6] Always inspect gloves for integrity before use and change them immediately upon contamination. |
| Body Protection | Flame-resistant lab coat.[6] | A lab coat made of materials like Nomex® should be worn over cotton clothing.[6] Polyester or acrylic clothing should be avoided. Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[5] |
| Footwear | Closed-toe, liquid-resistant shoes.[5] | Shoes must cover the entire foot to protect against spills. |
| Respiratory Protection | Use in a well-ventilated area (e.g., chemical fume hood). A respirator may be required if ventilation is inadequate.[1] | If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary.[6][7] This requires a formal respiratory protection program, including fit testing and medical evaluation.[6] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ground and bond containers when transferring material to prevent static discharge.[1][2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
Keep in a designated flammables storage cabinet.
Disposal Plan
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]
-
Do not dispose of into drains or the environment.[1]
-
Contaminated materials (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container for hazardous waste disposal.
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3] If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. |
| Spill | Remove all ignition sources. Ventilate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1][2] |
| Fire | Use dry chemical, CO2, or foam to extinguish.[1][2] Water spray may be used to cool containers.[2] |
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for Handling Hazardous Chemicals.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cpachem.com [cpachem.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
